Product packaging for (2-Isopropylphenoxy)acetic acid(Cat. No.:CAS No. 25141-58-6)

(2-Isopropylphenoxy)acetic acid

Cat. No.: B108989
CAS No.: 25141-58-6
M. Wt: 194.23 g/mol
InChI Key: HGGPCQVBKJMWHG-UHFFFAOYSA-N
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Description

(2-Isopropylphenoxy)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B108989 (2-Isopropylphenoxy)acetic acid CAS No. 25141-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-propan-2-ylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)9-5-3-4-6-10(9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGPCQVBKJMWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361638
Record name (2-isopropylphenoxy)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25141-58-6
Record name (2-isopropylphenoxy)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(propan-2-yl)phenoxy]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of (2-Isopropylphenoxy)acetic acid from 2-isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview for the synthesis of (2-isopropylphenoxy)acetic acid from 2-isopropylphenol, tailored for researchers, scientists, and professionals in drug development. The primary and most established method for this transformation is the Williamson ether synthesis, a robust and versatile reaction for forming ethers.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 2-isopropylphenol is a classic example of the Williamson ether synthesis.[1][2][3] This SN2 reaction involves two main steps:

  • Deprotonation: The phenolic hydroxyl group of 2-isopropylphenol is deprotonated by a strong base (e.g., sodium hydroxide, potassium hydroxide) to form a sodium or potassium 2-isopropylphenoxide. This phenoxide is a potent nucleophile.[2][4]

  • Nucleophilic Substitution: The resulting phenoxide ion attacks an electrophilic haloacetic acid derivative, such as chloroacetic acid or its ester (e.g., ethyl chloroacetate). The carboxylate group is a poor leaving group, so the halide is displaced, forming the ether linkage.[3][5]

If an ester like ethyl chloroacetate is used, a subsequent hydrolysis step under acidic or basic conditions is required to yield the final carboxylic acid product.[6]

Experimental Protocols

Several variations of the Williamson ether synthesis can be employed. Below are detailed protocols based on literature precedents.

Protocol 1: Reaction with Chloroacetic Acid

This is a direct, one-pot method for the synthesis.

Materials:

  • 2-Isopropylphenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[4][5]

  • Chloroacetic acid[4][5]

  • Water (as solvent)

  • Hydrochloric acid (HCl) for acidification[4]

  • Diethyl ether or other suitable organic solvent for extraction

Procedure:

  • Base Dissolution: In a round-bottom flask, dissolve the base (e.g., 4g of KOH) in a minimal amount of water (e.g., 8 mL).[5]

  • Phenoxide Formation: Add 2-isopropylphenol (e.g., 0.03 mol) to the basic solution and stir until a homogenous solution of the phenoxide is formed.[5][6]

  • Addition of Haloacetic Acid: Prepare a solution of chloroacetic acid (e.g., 1.5 g in 5 mL of 30% NaOH).[4] Add this solution dropwise to the phenoxide mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 90-100°C) for a specified period, typically ranging from 40 minutes to several hours, to ensure the reaction goes to completion.[4][5]

  • Work-up and Acidification: After cooling the reaction mixture to room temperature, dilute it with water.[4] Slowly acidify the solution with concentrated or 6M HCl until the pH is acidic, which will precipitate the crude this compound.[4][5]

  • Isolation and Purification: The precipitated solid can be collected by vacuum filtration.[5] For further purification, the product can be extracted into an organic solvent like diethyl ether and subsequently purified by recrystallization, typically from hot water.[4][5]

Protocol 2: Reaction with Ethyl Chloroacetate followed by Hydrolysis

This two-step method first forms the ester, which is then hydrolyzed.

Materials:

  • 2-Isopropylphenol

  • Ethyl chloroacetate[6]

  • Anhydrous potassium carbonate (K₂CO₃)[6]

  • Dry acetone (as solvent)[6]

  • Hydrochloric acid (HCl) for hydrolysis and acidification[6]

Procedure:

  • Ester Formation: A mixture of 2-isopropylphenol (0.03 mol), ethyl chloroacetate (0.045 mol), and anhydrous potassium carbonate (0.03 mol) in dry acetone (50 ml) is refluxed for approximately 12 hours.[6]

  • Solvent Removal: After the reaction, the acetone is removed under reduced pressure.

  • Hydrolysis: The resulting crude ester is then hydrolyzed by refluxing with a strong acid, such as hydrochloric acid, until the ester is fully converted to the carboxylic acid.[6]

  • Isolation: The mixture is cooled, and the precipitated this compound is filtered, washed with water, and dried. A yield of 88% has been reported for this method.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various reported synthetic procedures for phenoxyacetic acids, providing a basis for comparison.

ParameterProtocol 1 (Direct)Protocol 2 (Ester Route)Phase Transfer CatalysisReference
Starting Phenol 2-Isopropylphenol2-Isopropylphenolp-Chlorophenol[5][6][7]
Alkylating Agent Chloroacetic AcidEthyl ChloroacetateChloroacetic Acid[5][6][7]
Base NaOH / KOHK₂CO₃K₂CO₃[5][6][7]
Solvent WaterDry AcetoneToluene[5][6][7]
Catalyst NoneNonePolyethylene Glycol (PEG)[7]
Reaction Temp. 90-100 °CReflux (Acetone)105-110 °C[4][6][7]
Reaction Time ~1-2 hours12 hours (esterification)2 hours[4][6][7]
Reported Yield Not specified88%94.8%[6][7]

Visual Diagrams

Synthesis Pathway

The diagram below illustrates the general reaction pathway for the synthesis of this compound via the Williamson ether synthesis.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_isopropylphenol 2-Isopropylphenol phenoxide 2-Isopropylphenoxide Anion 2_isopropylphenol:e->phenoxide:w + Base chloroacetic_acid Chloroacetic Acid / Ester product_acid This compound base Base (e.g., NaOH) phenoxide:e->product_acid:w + Chloroacetic Acid salt Salt (e.g., NaCl) water Water

Caption: Williamson ether synthesis of this compound.

Experimental Workflow

The following flowchart outlines the key steps in a typical laboratory procedure for this synthesis, from initial reaction to final product purification.

G A Mix 2-Isopropylphenol and Base in Solvent B Add Chloroacetic Acid (or derivative) A->B C Heat Reaction Mixture (Reflux) B->C D Cool and Quench Reaction C->D E Acidify with HCl to Precipitate Product D->E F Isolate Crude Product (Vacuum Filtration) E->F G Purify by Recrystallization F->G H Dry and Characterize Final Product G->H

Caption: General experimental workflow for the synthesis.

References

In-Depth Technical Guide: (2-Isopropylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Isopropylphenoxy)acetic acid, a member of the phenoxyacetic acid class of organic compounds. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on related compounds. The guide is intended for professionals in research, and drug development, offering foundational data for further investigation of this molecule.

Chemical Identity and Properties

This compound, a derivative of phenoxyacetic acid, is characterized by an isopropyl group substituted at the ortho position of the phenoxy ring.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-(2-propan-2-ylphenoxy)acetic acid
CAS Number 25141-58-6[1][2]
Molecular Formula C₁₁H₁₄O₃[2]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 194.23 g/mol --INVALID-LINK--
Appearance White to off-white crystalline solidInferred from related compounds
Melting Point Data not available
pKa Data not available
Solubility Soluble in methanolInferred from related compounds

Synthesis Protocol

The synthesis of this compound can be achieved through the Williamson ether synthesis, a well-established method for preparing ethers. This procedure involves the reaction of a phenol with a haloalkane in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Isopropylphenol

  • Sodium chloroacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Diethyl ether

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • Preparation of Sodium 2-Isopropylphenoxide: In a round-bottom flask, dissolve 2-isopropylphenol in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to the solution with stirring. This deprotonates the phenolic hydroxyl group to form the sodium 2-isopropylphenoxide salt.

  • Preparation of Sodium Chloroacetate Solution: In a separate beaker, dissolve sodium chloroacetate in water.

  • Reaction: Slowly add the sodium chloroacetate solution to the stirred solution of sodium 2-isopropylphenoxide.

  • Heat the reaction mixture to reflux for several hours to ensure the completion of the nucleophilic substitution reaction.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, acidify it with dilute hydrochloric acid to a pH of 1-2. This will precipitate the this compound.

  • Filter the crude product and wash it with cold water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound.

Logical Workflow for Synthesis

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification 2-Isopropylphenol 2-Isopropylphenol Reaction_Mixture Reaction Mixture (Reflux) 2-Isopropylphenol->Reaction_Mixture NaOH NaOH NaOH->Reaction_Mixture Sodium_Chloroacetate Sodium Chloroacetate Sodium_Chloroacetate->Reaction_Mixture Acidification Acidification Reaction_Mixture->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the broader class of phenoxyacetic acid derivatives has been extensively studied for various applications, most notably as herbicides.

Herbicidal Activity and Auxin Signaling:

Many phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), function as synthetic auxins. Auxins are a class of plant hormones that regulate various aspects of plant growth and development. At high concentrations, synthetic auxins can disrupt these processes, leading to uncontrolled growth and ultimately, plant death.

The primary mechanism of action for auxinic herbicides involves their binding to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1). This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which, when overstimulated, result in the observed herbicidal effects.

Potential Signaling Pathway

G Phenoxyacetic_Acid This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex Phenoxyacetic_Acid->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Ubiquitination Ubiquitination Aux_IAA->Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation by Proteasome->ARF Frees Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Putative auxin signaling pathway for phenoxyacetic acid herbicides.

Other Potential Applications:

Derivatives of phenoxyacetic acid have also been investigated for other pharmacological activities, including:

  • Antidiabetic agents: Some derivatives have been shown to act as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.

  • Antiepileptic agents: Certain phenoxyacetic acid derivatives have demonstrated potential in preclinical models of epilepsy.

Further research is required to determine if this compound shares any of these biological activities.

Conclusion

This compound is a readily synthesizable compound with potential for biological activity, primarily inferred from its structural similarity to known auxinic herbicides. This guide provides the fundamental chemical and procedural information necessary for researchers to undertake further investigation into its specific properties and potential applications in drug discovery and development or agrochemical research. The provided synthesis protocol and the putative signaling pathway offer a solid starting point for such endeavors.

References

Physicochemical Properties of (2-Isopropylphenoxy)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (2-Isopropylphenoxy)acetic acid. The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key concepts.

Core Physicochemical Data

PropertyValueNotes
Molecular Formula C₁₁H₁₄O₃[1][2]For this compound.
Molecular Weight 194.23 g/mol [1]For this compound.
Melting Point 149.0 to 153.0 °C[3][4]For (2-Isopropyl-5-methylphenoxy)acetic acid.
Boiling Point 211 °C[3]For (2-Isopropyl-5-methylphenoxy)acetic acid.
pKa 3.23±0.10 (Predicted)For (2-Isopropyl-5-methylphenoxy)acetic acid.
Solubility Soluble in MethanolFor (2-Isopropyl-5-methylphenoxy)acetic acid.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[5][6][7][8]

Materials:

  • Melting point apparatus or Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Sample of the organic compound

  • Heating oil (for Thiele tube)

Procedure:

  • Ensure the sample is dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer with a rubber band for the Thiele tube method.

  • Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the compound. A narrow melting range (0.5-1 °C) is indicative of a pure substance.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[9][10][11][12][13]

Materials:

  • Thiele tube

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Liquid sample

  • Heating source (e.g., Bunsen burner)

  • Stand and clamp

Procedure:

  • Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil) to a level above the side arm.

  • Place a few milliliters of the liquid sample into the small test tube.

  • Place the capillary tube, sealed end up, into the small test tube containing the sample.

  • Attach the small test tube to a thermometer and immerse it in the Thiele tube.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a weak acid.[14][15][16][17][18]

Materials:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of the weak acid of known concentration

  • Buffer solutions for pH meter calibration

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume of the weak acid solution in a beaker with a magnetic stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Add the standardized strong base solution from the burette in small increments.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).

  • The pKa is the pH at the half-equivalence point.

Solubility Determination

The solubility of a solid in a solvent can be determined by measuring the maximum amount of solute that dissolves in a given amount of solvent at a specific temperature.[19][20][21][22][23]

Materials:

  • Test tubes with stoppers

  • Balance

  • Spatula

  • Graduated cylinder or pipette

  • Thermometer

  • Water bath (for temperature control)

  • The solid compound and various solvents

Procedure:

  • Measure a specific volume of the solvent into a test tube.

  • Record the initial temperature of the solvent.

  • Add a small, pre-weighed amount of the solid to the test tube.

  • Stopper the test tube and shake vigorously to facilitate dissolution.

  • If the solid dissolves completely, add another pre-weighed amount and repeat the process.

  • Continue adding the solid until a saturated solution is formed (i.e., no more solid dissolves).

  • The total mass of the solid that dissolved in the known volume of the solvent at that temperature represents its solubility.

Synthesis Workflow and Structure-Activity Relationship

Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a common and effective method for preparing ethers. In the context of this compound, this would involve the reaction of 2-isopropylphenoxide with an α-haloacetic acid or its ester.[24][25][26][27][28]

Williamson_Ether_Synthesis Reactant1 2-Isopropylphenol Step1 Deprotonation Reactant1->Step1 Reactant2 Strong Base (e.g., NaOH) Reactant2->Step1 Reactant3 Chloroacetic Acid Step2 Nucleophilic Substitution (SN2) Reactant3->Step2 Intermediate Sodium 2-isopropylphenoxide Intermediate->Step2 Product This compound Step1->Intermediate Step2->Product

Workflow for the Williamson ether synthesis of this compound.

Structure-Activity Relationship (SAR) of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its derivatives are known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects.[29][30][31][32][33] The structure-activity relationship (SAR) explores how modifications to the chemical structure of these compounds influence their biological potency.

SAR_Phenoxyacetic_Acid Core Phenoxyacetic Acid Core Modifications Structural Modifications Core->Modifications Substituents Substituents on Phenyl Ring (e.g., Isopropyl, Methyl, Halogens) Modifications->Substituents SideChain Modifications to Acetic Acid Side Chain Modifications->SideChain Properties Physicochemical Properties Modifications->Properties Influence Lipophilicity Lipophilicity (logP) Properties->Lipophilicity ElectronicEffects Electronic Effects (pKa) Properties->ElectronicEffects StericFactors Steric Factors Properties->StericFactors Activity Biological Activity Properties->Activity Determine

Conceptual diagram of the structure-activity relationship for phenoxyacetic acid derivatives.

References

An In-Depth Technical Guide to the Solubility and Stability of (2-Isopropylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (2-Isopropylphenoxy)acetic acid. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining these crucial physicochemical properties. The information herein is based on the known characteristics of the parent compound, phenoxyacetic acid, and related derivatives, offering a robust framework for laboratory investigation.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₄O₃, belongs to the class of phenoxyacetic acids. These compounds are characterized by a phenoxy group linked to an acetic acid moiety. The physicochemical properties of these molecules, including their solubility and stability, are critical parameters in various fields, particularly in drug development and formulation science, where they influence bioavailability, dosage form design, and shelf-life. The presence of the isopropyl group at the ortho position of the phenoxy ring is expected to influence its lipophilicity and steric hindrance, thereby affecting its solubility and interaction with other molecules.

Solubility Profile

Based on the general characteristics of phenoxyacetic acids, this compound is expected to be sparingly soluble in water and more soluble in organic solvents.[1][2] The carboxylic acid group suggests that its aqueous solubility will be pH-dependent, increasing in alkaline conditions due to the formation of a more soluble salt.[1]

Hypothetical Solubility Data

The following table presents hypothetical solubility data for this compound in various solvents at ambient temperature. This data is for illustrative purposes and should be determined experimentally using the protocols outlined in Section 3.

SolventTypeExpected Solubility Range (g/L)
Purified WaterPolar Protic1.0 - 5.0
0.1 M HClAqueous Acidic0.5 - 2.0
0.1 M NaOHAqueous Basic> 50
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonePolar AproticFreely Soluble
AcetonitrilePolar AproticSoluble
DichloromethaneNon-polarSparingly Soluble
HexaneNon-polarInsoluble

Note: This table contains illustrative data. Actual values must be determined experimentally.

Experimental Protocols for Solubility Determination

Equilibrium Solubility Method (Shake-Flask)

This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents (e.g., water, buffers of different pH, organic solvents).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the separation of the undissolved solid. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in g/L or mg/mL from the determined concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to solvent equil1 Seal and agitate at constant temperature prep1->equil1 sep1 Allow to stand equil1->sep1 sep2 Centrifuge sep1->sep2 quant1 Withdraw supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3 calc1 Calculate solubility quant3->calc1

Equilibrium Solubility Determination Workflow

Stability Profile

This compound, like other phenoxyacetic acids, may be susceptible to degradation under various environmental conditions. The primary degradation pathways are likely to include hydrolysis of the ether linkage under extreme pH and temperature, and photodegradation.[3]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Hypothetical Stability Data

The following table illustrates the expected outcome of a forced degradation study. The percentage of degradation is indicative and should be confirmed experimentally.

Stress ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradants (Predicted)
0.1 M HCl24605-10%2-Isopropylphenol, Glycolic acid
0.1 M NaOH246015-25%2-Isopropylphenol, Glycolic acid
3% H₂O₂2425< 5%Oxidized derivatives
Thermal (Solid)4880< 2%-
Photolytic--10-20%Photodegradation products

Note: This table contains illustrative data. Actual values and degradation products must be determined experimentally.

Experimental Protocols for Stability-Indicating Method Development

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product over time.[4]

HPLC Method Development and Validation

Methodology:

  • Forced Degradation: Subject the this compound to the stress conditions outlined in Section 4.1.

  • Chromatographic Separation: Develop a reverse-phase HPLC method capable of separating the intact drug from all process-related impurities and degradation products. Key parameters to optimize include the column, mobile phase composition (including pH and organic modifier), flow rate, and column temperature.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

  • Long-Term Stability Study: Store the drug substance under ICH-recommended long-term and accelerated stability conditions and analyze samples at specified time points using the validated stability-indicating method.

G cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_val Method Validation cluster_study Stability Study stress1 Acid Hydrolysis hplc1 Optimize Separation stress1->hplc1 stress2 Base Hydrolysis stress2->hplc1 stress3 Oxidation stress3->hplc1 stress4 Thermal stress4->hplc1 stress5 Photolytic stress5->hplc1 val1 Specificity hplc1->val1 val2 Linearity & Range hplc1->val2 val3 Accuracy & Precision hplc1->val3 val4 LOD & LOQ hplc1->val4 val5 Robustness hplc1->val5 study1 Long-term & Accelerated Storage val1->study1 val2->study1 val3->study1 val4->study1 val5->study1 study2 Analysis at Time Points study1->study2

Stability-Indicating Method Development Workflow

Conclusion

References

The Core Mechanism of (2-Isopropylphenoxy)acetic Acid as a Synthetic Auxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Isopropylphenoxy)acetic acid is a synthetic auxin, a class of molecules that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). While specific quantitative data for this compound is limited in publicly available literature, its mechanism of action can be confidently inferred from its structural classification as a phenoxyacetic acid auxin. This technical guide delineates the core mechanism of action, leveraging the well-established paradigm of auxin perception and signaling. It details the molecular interactions with the TIR1/AFB co-receptor complex, subsequent signal transduction, and physiological outcomes. Furthermore, this guide provides standardized experimental protocols to quantitatively assess its auxin activity and presents illustrative data to serve as a benchmark for future studies.

Introduction to Synthetic Auxins and this compound

Synthetic auxins are a cornerstone of modern agriculture and plant science, utilized for their ability to modulate plant growth and development. This compound belongs to the phenoxyacetic acid class of synthetic auxins, which also includes the widely studied herbicide 2,4-D (2,4-dichlorophenoxyacetic acid). These molecules elicit a range of physiological responses by hijacking the plant's natural auxin signaling pathway. Understanding the precise mechanism of action is crucial for the development of novel, more selective, and effective plant growth regulators and herbicides.

The Core Signaling Pathway of Phenoxyacetic Acid Auxins

The primary mechanism of action for phenoxyacetic acid auxins involves their role as a "molecular glue" that stabilizes the interaction between two key protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.

Signaling Pathway Diagram

Auxin_Signaling cluster_nucleus Nucleus cluster_ternary Nucleus Auxin This compound TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to Ub Ubiquitin SCF->Ub Attaches Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF_inactive ARF (inactive) Aux_IAA->ARF_inactive Represses Ub->Aux_IAA ARF_active ARF (active) ARF_inactive->ARF_active Released AuxRE Auxin Response Element (Promoter) ARF_active->AuxRE Binds to Gene Auxin-Responsive Gene AuxRE->Gene Activates mRNA mRNA Gene->mRNA Transcription Protein Response Proteins mRNA->Protein Translation Response Physiological Response (e.g., cell elongation, division) Protein->Response

Caption: Canonical auxin signaling pathway initiated by a synthetic auxin.

Binding to the TIR1/AFB Receptor Complex

This compound, upon entering the cell nucleus, binds to a pocket in the TIR1/AFB F-box protein. This binding event is the critical first step in the signaling cascade. The TIR1/AFB protein is a component of a larger E3 ubiquitin ligase complex known as the SCFTIR1/AFB complex.

Formation of a Stable Ternary Complex

The binding of the synthetic auxin to TIR1/AFB allosterically modifies the receptor's surface, creating a binding site for an Aux/IAA repressor protein. This results in the formation of a stable ternary complex: TIR1/AFB - auxin - Aux/IAA. The auxin molecule acts as a "molecular glue," holding the receptor and the repressor together.

Ubiquitination and Degradation of Aux/IAA Repressors

The formation of this stable complex allows the SCFTIR1/AFB E3 ubiquitin ligase to polyubiquitinate the Aux/IAA repressor. This polyubiquitin tag marks the Aux/IAA protein for degradation by the 26S proteasome.

Activation of Auxin Response Factors (ARFs)

In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), which are transcription factors. This binding represses the transcriptional activity of the ARFs. The degradation of the Aux/IAA repressors liberates the ARFs.

Induction of Auxin-Responsive Gene Expression

Once freed, the ARFs can bind to specific DNA sequences called Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes. This binding initiates the transcription of a wide array of genes involved in various aspects of plant growth and development, such as cell elongation, division, and differentiation. The sustained activation of these genes by a synthetic auxin, which is often more stable than natural IAA, can lead to uncontrolled growth and, at high concentrations, plant death.

Quantitative Data Summary

Specific quantitative data for this compound is not extensively available. The following tables present illustrative data based on typical values for other phenoxyacetic acid auxins to provide a framework for experimental expectations.

Table 1: Illustrative Binding Affinities of Auxins to TIR1/AFB Receptors

CompoundReceptorBinding Affinity (Kd, nM)
Indole-3-acetic acid (IAA)TIR1~20-50
2,4-Dichlorophenoxyacetic acid (2,4-D)TIR1~100-500
This compound (Hypothetical) TIR1 50-300

Note: These are representative values and can vary based on the specific TIR1/AFB family member and the experimental conditions.

Table 2: Illustrative Dose-Response for Auxin-Induced Root Elongation Inhibition in Arabidopsis thaliana

Concentration (µM)IAA (% Inhibition)2,4-D (% Inhibition)This compound (Hypothetical) (% Inhibition)
0.001523
0.01201015
0.1503540
1807075
10959092

Detailed Experimental Protocols

The following are standard protocols used to characterize the auxin activity of a synthetic compound like this compound.

In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the TIR1/AFB receptor.

Experimental Workflow

Binding_Assay start Start reagents Prepare Reagents: - Purified TIR1/AFB-Aux/IAA complex - Labeled Auxin (e.g., ³H-IAA) - Unlabeled this compound start->reagents incubation Incubate labeled auxin with receptor complex and varying concentrations of test compound reagents->incubation separation Separate bound from free labeled auxin (e.g., size-exclusion chromatography) incubation->separation quantification Quantify bound labeled auxin (e.g., scintillation counting) separation->quantification analysis Analyze data to determine IC₅₀ and Kd quantification->analysis end End analysis->end

Caption: Workflow for an in vitro competitive binding assay.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant TIR1/AFB and Aux/IAA proteins from E. coli or insect cells.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).

  • Competitive Binding: In a microplate, incubate a fixed concentration of purified TIR1/AFB-Aux/IAA complex with a fixed concentration of a radiolabeled auxin (e.g., [³H]IAA) and a serial dilution of the unlabeled test compound, this compound.

  • Incubation: Incubate the mixture at 4°C for a defined period (e.g., 1-2 hours) to reach equilibrium.

  • Separation: Separate the protein-bound from free radiolabeled auxin using a method like size-exclusion chromatography or a filter-binding assay.

  • Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radiolabeled auxin against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Root Elongation Inhibition Assay in Arabidopsis thaliana

This bioassay assesses the physiological activity of the synthetic auxin by measuring its effect on primary root growth.

Experimental Workflow

Root_Assay start Start sterilize Surface-sterilize Arabidopsis thaliana seeds start->sterilize plating Plate seeds on MS agar medium containing a serial dilution of this compound sterilize->plating stratification Stratify plates at 4°C for 2-3 days plating->stratification growth Transfer plates to a growth chamber (e.g., 22°C, 16h light/8h dark) stratification->growth measurement After 5-7 days, scan plates and measure primary root length using image analysis software growth->measurement analysis Calculate percent root growth inhibition relative to a mock-treated control measurement->analysis end End analysis->end

Caption: Workflow for the Arabidopsis root elongation inhibition assay.

Methodology:

  • Media Preparation: Prepare Murashige and Skoog (MS) agar medium supplemented with a range of concentrations of this compound (e.g., 0.001 µM to 10 µM) and a solvent control.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and plate them on the prepared media.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth Conditions: Transfer the plates to a controlled environment growth chamber (e.g., 22°C, 16-hour photoperiod).

  • Data Collection: After a set period (e.g., 5-7 days), capture high-resolution images of the plates.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

  • Data Analysis: For each concentration, calculate the average root length and the percentage of inhibition relative to the solvent control. Plot the percent inhibition against the concentration to generate a dose-response curve.

Conclusion

This compound functions as a synthetic auxin by mimicking the action of endogenous IAA. Its core mechanism involves binding to the TIR1/AFB receptor, which promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This leads to the activation of ARF-mediated gene expression, ultimately driving auxin-related physiological responses. While specific quantitative data for this compound are not widely published, its activity can be thoroughly characterized using the standardized protocols outlined in this guide. Further research is warranted to elucidate the precise binding kinetics and dose-response relationships of this compound with different members of the TIR1/AFB family and to explore its potential for specific applications in agriculture and plant biotechnology.

The Biological Activity of (2-Isopropylphenoxy)acetic Acid and Its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(2-Isopropylphenoxy)acetic acid and its derivatives represent a class of chemical compounds with a diverse range of biological activities. This technical guide provides an in-depth analysis of their antimicrobial, herbicidal, plant growth regulatory, anticancer, and anti-inflammatory properties. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antibacterial and antifungal properties. The primary mechanism of antimicrobial action for phenolic compounds involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

Quantitative Antimicrobial Data

A study on a series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides revealed significant antimicrobial activity. The data, presented as the zone of inhibition, is summarized in the table below.

Compound NumberTest MicroorganismZone of Inhibition (mm)
2 Pseudomonas aeruginosa20
Staphylococcus aureus26
6 Pseudomonas aeruginosa19
Staphylococcus aureus28
13 Candida albicans25
14 Candida albicans24
15 Pseudomonas aeruginosa21
Staphylococcus aureus25
16 Candida albicans26
Griseofulvin (Standard) Candida albicans16

Note: Data for specific derivatives of 2-(2'-isopropyl-5'-methylphenoxy)acetic acid.

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity is commonly assessed using the agar well diffusion method.

  • Preparation of Inoculum: A standardized microbial suspension is prepared by inoculating a suitable broth and incubating until the desired turbidity is reached, often corresponding to a specific McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and evenly streaked across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Well Creation: A sterile cork borer (typically 6-8 mm in diameter) is used to punch wells into the agar.

  • Application of Test Compounds: A defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathway: Bacterial Cell Membrane Disruption

The following diagram illustrates the proposed mechanism of bacterial cell membrane disruption by phenolic compounds.

G Bacterial Cell Membrane Disruption by Phenolic Compounds cluster_cell PhenolicCompound Phenolic Compound CellMembrane Cell Membrane PhenolicCompound->CellMembrane Interaction and Disruption BacterialCell Bacterial Cell IntracellularComponents Intracellular Components (Ions, ATP, Nucleic Acids) CellMembrane->IntracellularComponents Increased Permeability and Leakage CellDeath Cell Death IntracellularComponents->CellDeath Leads to

Bacterial cell membrane disruption by phenolic compounds.

Herbicidal and Plant Growth Regulatory Activity

Phenoxyacetic acids are a well-established class of herbicides that act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] This mimicry disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately causing the death of susceptible broad-leaf plants.[1]

Mechanism of Action: Auxin Signaling Pathway

This compound and its derivatives exert their herbicidal and plant growth regulatory effects by interfering with the auxin signaling pathway. In the presence of these synthetic auxins, transcriptional repressors (Aux/IAA proteins) are targeted for degradation. This allows auxin response factors (ARFs) to activate the expression of auxin-responsive genes, leading to a cascade of physiological changes that disrupt normal plant development.

Signaling Pathway: Auxin-Mediated Gene Expression

The following diagram illustrates the auxin signaling pathway leading to gene expression.

G Auxin Signaling Pathway Auxin Auxin / this compound TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Targets for Ubiquitination ARE Auxin Response Element (ARE) in DNA ARF->ARE Binds to GeneExpression Auxin-Responsive Gene Expression ARE->GeneExpression Activates GrowthResponse Altered Plant Growth GeneExpression->GrowthResponse

Simplified auxin signaling pathway.
Experimental Protocol: Plant Growth Regulation Bioassay

A common method to assess plant growth regulator activity is the seed germination and seedling growth bioassay.

  • Preparation of Test Solutions: A series of concentrations of the test compound are prepared in a suitable solvent (e.g., water with a small amount of DMSO).

  • Seed Sterilization and Plating: Seeds of a model plant (e.g., lettuce or radish) are surface-sterilized and placed on a growth medium (e.g., agar) in petri dishes.

  • Treatment: A defined volume of each test solution concentration is applied to the respective petri dishes. A control group with only the solvent is also included.

  • Incubation: The petri dishes are incubated under controlled conditions of light and temperature for a specific period (e.g., 3-7 days).

  • Measurement: Parameters such as germination rate, root length, and shoot length are measured. Inhibition or stimulation of growth compared to the control indicates plant growth regulatory activity.

Anticancer and Anti-Inflammatory Activities

Quantitative Data for Related Phenoxyacetic Acid Derivatives

The following table summarizes the IC50 values for COX-2 inhibition by some phenoxyacetic acid derivatives, demonstrating their anti-inflammatory potential.

CompoundCOX-2 IC50 (µM)
Derivative A 0.06 ± 0.01
Derivative B 0.09 ± 0.01
Celecoxib (Standard) 0.05 ± 0.02

Note: Data for representative phenoxyacetic acid derivatives from recent studies, not specifically this compound.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Experimental Workflow: Anticancer Drug Screening

The following diagram outlines a typical workflow for screening compounds for anticancer activity.

G Anticancer Drug Screening Workflow Compound Test Compound (this compound derivative) CellCulture Cancer Cell Line Culture Compound->CellCulture Treatment MTT_Assay MTT Assay CellCulture->MTT_Assay Viability Assessment DataAnalysis Data Analysis (IC50 Determination) MTT_Assay->DataAnalysis LeadCompound Lead Compound Identification DataAnalysis->LeadCompound

Workflow for anticancer activity screening.
Experimental Protocol: COX-2 Inhibition Assay

The ability of a compound to inhibit the COX-2 enzyme can be determined using various commercially available assay kits.

  • Reagent Preparation: Prepare the necessary reagents, including the assay buffer, heme, COX-2 enzyme, and the test inhibitor at various concentrations.

  • Enzyme and Inhibitor Incubation: In a microplate well, combine the reaction buffer, heme, and COX-2 enzyme. Then, add the test inhibitor and pre-incubate to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: The activity of the COX-2 enzyme is measured by detecting the production of prostaglandin G2, often through a fluorometric or colorimetric probe.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Conclusion

This compound and its derivatives exhibit a wide spectrum of biological activities, making them interesting candidates for further research and development in agriculture and medicine. While quantitative data on the parent compound is limited in the current literature, its derivatives have shown significant potential as antimicrobial, herbicidal, and anti-inflammatory agents. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the therapeutic and agrochemical applications of this class of compounds. Further studies are warranted to fully elucidate the structure-activity relationships and to evaluate the in vivo efficacy and safety of promising derivatives.

References

An In-depth Technical Guide on the Potential Herbicidal Properties of (2-Isopropylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Isopropylphenoxy)acetic acid is a member of the phenoxyalkanoic acid class of compounds, a group well-recognized for its herbicidal members that act as synthetic auxins. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, death in susceptible plant species, particularly broadleaf weeds. This technical guide provides a comprehensive overview of the core scientific principles related to the potential herbicidal properties of this compound. It covers its synthesis, presumed mechanism of action through the auxin signaling pathway, and detailed experimental protocols for its evaluation. While specific quantitative efficacy data for this compound is not extensively available in public literature, this guide establishes a foundational understanding for researchers to initiate further investigation into its potential as a selective herbicide.

Introduction

Phenoxyacetic acid derivatives have been a cornerstone of chemical weed control since the mid-20th century, with prominent examples including 2,4-D and MCPA. These synthetic auxins are valued for their selective control of broadleaf weeds in monocotyledonous crops. This compound, sharing the core phenoxyacetic acid structure, is a logical candidate for herbicidal activity. Its efficacy will be influenced by the nature and position of the isopropyl substituent on the phenoxy ring, which affects its binding to auxin receptors and its metabolic stability within the plant. This document serves as a technical resource for researchers aiming to explore the herbicidal potential of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis, a well-established method for preparing ethers. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.

Reaction Scheme:

G 2-Isopropylphenol 2-Isopropylphenol Product This compound 2-Isopropylphenol->Product 1. Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Product 2. Base Base (e.g., NaOH, K2CO3) Base->Product Solvent (e.g., Acetone, Ethanol) Salt Salt (e.g., NaCl, KCl) Product->Salt + Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_complex SCF Complex TIR1_AFB->SCF_complex Part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_complex->Aux_IAA Ubiquitinates (in presence of Auxin) AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Promotes Uncontrolled_Growth Uncontrolled Cell Elongation & Division Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Root_Elongation_Assay A Seed Sterilization (e.g., 70% Ethanol, Bleach) B Plating on MS Medium A->B C Stratification (4°C for 2-3 days) B->C D Germination & Growth (Vertical orientation, 4-5 days) C->D E Transfer to Treatment Plates (MS medium + varying concentrations of This compound) D->E F Mark Initial Root Tip Position E->F G Incubation (Vertical orientation, 2-4 days) F->G H Image Acquisition & Root Length Measurement G->H I Data Analysis (Dose-response curve, IC50 calculation) H->I Whole_Plant_Bioassay A Plant Growth (e.g., Target weed species in pots with soil) B Growth to appropriate stage (e.g., 2-4 leaf stage) A->B D Herbicide Application (Foliar spray to runoff) B->D C Preparation of Herbicide Solutions (Varying concentrations of This compound + surfactant) C->D E Growth in Controlled Environment (Greenhouse or growth chamber) D->E F Visual Assessment of Phytotoxicity (e.g., at 3, 7, 14, 21 days after treatment) E->F G Biomass Measurement (Fresh and/or dry weight at end of experiment) F->G H Data Analysis (Dose-response curve, GR50/ED50 calculation) G->H

(2-Isopropylphenoxy)acetic Acid: A Technical Guide to a Synthetic Auxin Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Isopropylphenoxy)acetic acid is a synthetic compound belonging to the phenoxyacetic acid class of chemicals, which are known for their auxin-like activity in plants.[1] Natural auxins, such as indole-3-acetic acid (IAA), are crucial hormones that regulate various aspects of plant growth and development, including cell elongation, division, and differentiation.[2] Synthetic auxins, like this compound, mimic the action of natural auxins and are utilized in agriculture and horticulture as plant growth regulators.[1] At high concentrations, some phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are employed as herbicides.[1] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, potential biological activity, and the experimental protocols used to evaluate its effects.

Chemical Properties and Synthesis

A detailed protocol for the synthesis of this compound has been established, yielding colorless, block-like crystals. The molecular structure has been confirmed through crystallographic studies.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₄O₃[3]
Molecular Weight194.23 g/mol [3]
AppearanceColorless block-like crystals[3]
Synthesis Protocol

The synthesis of this compound involves a two-step process:

  • Esterification: A mixture of 2-isopropylphenol, ethyl chloroacetate, and anhydrous potassium carbonate is refluxed in dry acetone. The resulting product is isopropyl phenoxy ethyl acetate.[3]

  • Saponification: The isopropyl phenoxy ethyl acetate is then dissolved in ethanol, and a solution of sodium hydroxide in water is added. The mixture is refluxed, and after cooling and acidification with hydrochloric acid, the precipitate of this compound is filtered, washed, and recrystallized from ethanol.[3]

Biological Activity and Mechanism of Action

While the biological activity of this compound is under assessment, its structural similarity to other active phenoxyacetic acids suggests it likely functions as an auxin agonist.[3] The general mechanism of action for auxin and its synthetic analogs involves the SCF-TIR1/AFB E3 ubiquitin ligase complex.[4]

The Auxin Signaling Pathway

ExperimentalWorkflow start Start: Prepare This compound solutions coleoptile Avena Coleoptile Elongation Assay start->coleoptile root Root Growth Inhibition Assay start->root data Measure & Record Quantitative Data coleoptile->data root->data analysis Statistical Analysis & Dose-Response Curves data->analysis results Conclusion on Auxin-like Activity analysis->results

Figure 1. A simplified diagram of the auxin signaling pathway.

In this pathway, auxin binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and Aux/IAA repressor proteins. This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, ultimately leading to a plant growth response.[4]

Experimental Protocols for Bioactivity Assessment

To determine the specific effects of this compound on plant growth, standard auxin bioassays are employed. These assays provide quantitative data on the auxin-like activity of the compound.

Avena Coleoptile Elongation Assay

This classic bioassay measures the ability of a substance to stimulate cell elongation in oat (Avena sativa) coleoptiles.

Methodology:

  • Plant Material: Germinate oat seeds in complete darkness for approximately 72 hours.

  • Coleoptile Sectioning: Excise subapical sections (typically 5-10 mm) from the etiolated coleoptiles under a dim green light.

  • Incubation: Float the coleoptile sections in a buffered solution (e.g., phosphate buffer at pH 6.0) containing a range of concentrations of this compound and a control (buffer only).

  • Measurement: After a set incubation period (e.g., 24 hours) in the dark, measure the final length of the coleoptile sections.

  • Data Analysis: Calculate the percentage elongation for each concentration compared to the control. Plot a dose-response curve to determine the optimal concentration for promoting elongation and to identify any inhibitory effects at higher concentrations.

Root Growth Inhibition Assay

Auxins typically promote root growth at very low concentrations but inhibit it at higher concentrations. This bioassay quantifies this inhibitory effect.

Methodology:

  • Plant Material: Germinate seeds of a model plant, such as Arabidopsis thaliana or cress (Lepidium sativum), on a nutrient-rich agar medium.

  • Treatment Application: Prepare agar plates containing a range of concentrations of this compound.

  • Seedling Transfer: Transfer seedlings with a consistent primary root length to the treatment plates.

  • Incubation: Place the plates vertically in a growth chamber with controlled light and temperature for a set period (e.g., 3-5 days).

  • Measurement: Measure the length of the primary root.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Construct a dose-response curve to determine the concentration that causes 50% inhibition (IC50).

ExperimentalWorkflow start Start: Prepare This compound solutions coleoptile Avena Coleoptile Elongation Assay start->coleoptile root Root Growth Inhibition Assay start->root data Measure & Record Quantitative Data coleoptile->data root->data analysis Statistical Analysis & Dose-Response Curves data->analysis results Conclusion on Auxin-like Activity analysis->results

Figure 2. A general workflow for assessing the auxin-like activity of a compound.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the effects of this compound on plant growth from standardized bioassays. The data presented below for related phenoxyacetic acid derivatives is for illustrative purposes to indicate the expected range of activity.

Table 2: Illustrative Quantitative Data for Phenoxyacetic Acid Derivatives in Auxin Bioassays (Hypothetical)

CompoundBioassayConcentration Range TestedOptimal Concentration for PromotionIC50 for Root Inhibition
2,4-DAvena Coleoptile Elongation10⁻⁸ M - 10⁻³ M~10⁻⁵ M~10⁻⁷ M
NAAAvena Coleoptile Elongation10⁻⁸ M - 10⁻³ M~10⁻⁶ M~10⁻⁸ M
This compoundAvena Coleoptile ElongationData Not AvailableData Not AvailableData Not Available
This compoundRoot Growth InhibitionData Not AvailableData Not AvailableData Not Available

Conclusion and Future Directions

This compound is a synthetic phenoxyacetic acid derivative with the potential to act as a plant growth regulator. While its synthesis is well-documented, a comprehensive understanding of its biological activity requires further investigation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its auxin-like properties. Future research should focus on generating quantitative data from these bioassays to establish a clear dose-response relationship for various plant species. Furthermore, molecular docking studies and gene expression analyses could elucidate the specific interactions of this compound with auxin receptors and its impact on the downstream signaling cascade. Such data will be invaluable for its potential application in agriculture and for the development of novel plant growth regulators.

References

A Comprehensive Technical Review of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a subject of intense scientific scrutiny. This technical guide provides an in-depth review of the current scientific literature on phenoxyacetic acid derivatives, focusing on their synthesis, diverse pharmacological applications, and the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Biological Activities of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives have been shown to exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer activities. The core phenoxyacetic acid scaffold has been a fruitful starting point for the development of potent and selective therapeutic agents.

Anti-inflammatory Activity

A significant area of research has focused on the development of phenoxyacetic acid derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives

CompoundCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
5d 0.09 ± 0.01111.53[1]
5f 0.07 ± 0.01133.34[1]
7b 0.06 ± 0.01-[1]
10c 0.08 ± 0.01-[1]
10f 0.09 ± 0.01-[1]
Celecoxib (Reference) 0.05 ± 0.02298.6[1]
Mefenamic Acid (Reference) 1.98 ± 0.02-[1]

Table 2: In Vivo Anti-inflammatory Activity of Selected Phenoxyacetic Acid Derivatives in Carrageenan-Induced Paw Edema

CompoundPaw Thickness Inhibition (%)Paw Weight Inhibition (%)TNF-α Reduction (%)PGE-2 Reduction (%)Reference
5f 63.3568.2661.0460.58[1]
7b 46.5164.8464.8857.07[1]
Celecoxib (Reference) 41.6568.1563.5260.16[1]
Mefenamic Acid (Reference) 33.8963.7660.0959.37[1]
Antimicrobial Activity

Derivatives of phenoxyacetic acid have demonstrated notable activity against a range of bacterial and fungal pathogens. The substitutions on the phenoxy ring and modifications of the carboxylic acid moiety have been explored to optimize antimicrobial potency.

Table 3: Antibacterial Activity of Selected Phenoxyacetic Acid Derivatives

CompoundTest OrganismActivity (Zone of Inhibition, mm)MIC (µg/mL)Reference
2-(2-((4-methoxyphenyl)amino)methyl)phenoxy)acetic acidStaphylococcus aureus19-[2]
(E)-4-((2-(carboxymethoxy)benzylidene)amino)benzoic acidEscherichia coli22-[2]
2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acidStaphylococcus aureusGood activity (qualitative)-[2]
4-(2-methyl-phenylazo)-phenoxyacetic acidStreptococcus pyogenes20-[2]
2-(4-(3-(2-bromophenyl)-3-oxopropyl)phenoxy)acetic acidMycobacterium smegmatis-9.66 ± 0.57[2]
Ampicillin (Reference)S. aureus, E. coli23-25-[2]
Ciprofloxacin (Reference)M. smegmatis-6.67 ± 0.48[2]
Anticonvulsant Activity

Recent studies have highlighted the potential of phenoxyacetic acid derivatives as novel anticonvulsant agents. The mechanism of action is thought to involve the modulation of inflammatory pathways in the central nervous system.

Table 4: Anticonvulsant Activity of Selected Phenoxyacetic Acid Derivatives in the Pentylenetetrazol (PTZ)-Induced Seizure Model

CompoundProtection (%)Mortality (%)Relative Potency (%) vs. Valproic AcidReference
7b 1000-[3][4]
5f 9010150[3]
5e 8010133.33[3]
10c 8020133.33[3]
Valproic Acid (Reference) --100[3]
Anticancer Activity

The cytotoxic effects of phenoxyacetic acid derivatives against various cancer cell lines have also been investigated.

Table 5: In Vitro Cytotoxic Activity of Selected Phenoxyacetic Acid Derivatives

CompoundCell LineIC50 (µM)Reference
2-(4-chlorophenoxy)-5-(4-chlorophenyl)pentanoic acid-4.8 ± 0.35[2]
4-Cl-phenoxyacetic acidBreast cancer cells0.194 ± 0.09 µg/mL[2]
Derivative with antiproliferative activityHeLa Cells1.64 ± 0.41[2]
Rosiglitazone (Reference)-9.8 ± 0.4[2]
Cisplatin (Reference)Breast cancer cells0.236 ± 0.07 µg/mL[2]
Free Fatty Acid Receptor 1 (FFA1) Agonism

Phenoxyacetic acid derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes. FFA1 activation in pancreatic β-cells enhances glucose-stimulated insulin secretion.

Table 6: FFA1 Agonistic Activity of a Selected Phenoxyacetic Acid Derivative

CompoundIn Vitro Potency (EC50)In Vivo EfficacyReference
Compound 5 10.5 nM (IP1 ELISA), 11.6 nM (Calcium flux)Significant glucose lowering at 0.1 mg/kg in nSTZ rats[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of phenoxyacetic acid derivatives and key biological assays cited in this review.

General Synthesis of Phenoxyacetic Acid Derivatives

A common method for the synthesis of phenoxyacetic acid derivatives involves the reaction of a substituted phenol with an α-haloacetic acid ester, followed by hydrolysis of the ester.

Protocol: Synthesis of Phenoxyacetic Acid [6][7][8]

  • Step 1: Preparation of Sodium Phenoxide: Dissolve the desired substituted phenol (1 equivalent) in a suitable solvent such as ethanol or water. Add sodium hydroxide (1 equivalent) and stir the mixture at room temperature for 20-30 minutes.

  • Step 2: Preparation of Sodium Chloroacetate: In a separate flask, dissolve monochloroacetic acid (1.1 equivalents) in deionized water under an ice-water bath. Adjust the pH to 8-9 with a 30% sodium hydroxide solution.

  • Step 3: Condensation Reaction: Add the sodium chloroacetate solution to the sodium phenoxide solution. Reflux the reaction mixture at approximately 100-102°C for 2-5 hours.

  • Step 4: Acidification and Precipitation: After cooling the reaction mixture to room temperature, acidify to pH 1-2 with 2 M hydrochloric acid to precipitate the crude phenoxyacetic acid derivative.

  • Step 5: Purification: Filter the precipitate and wash it with dilute hydrochloric acid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by dissolving in a basic solution, filtering, and re-precipitating with acid.

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX-2 enzyme.[9][10]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer. Keep on ice.

    • Prepare a 10X solution of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute with COX Assay Buffer.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare the Arachidonic Acid/NaOH solution.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the diluted test inhibitor to the sample wells.

    • Add 10 µL of Assay Buffer to the Enzyme Control wells.

    • Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) to the Inhibitor Control wells.

    • Add 80 µL of the Reaction Mix to all wells.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.

  • Measurement:

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control.

    • Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)

This method is used to qualitatively assess the antibacterial activity of the synthesized compounds.[2]

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) in sterile saline or broth, matching the turbidity to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly spread the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Application of Test Compounds:

    • Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

    • Allow the solvent to evaporate completely.

    • Place the impregnated discs onto the surface of the inoculated agar plates.

  • Controls: Place a disc impregnated with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., Ampicillin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which phenoxyacetic acid derivatives exert their effects is crucial for rational drug design and development.

Mechanism of COX-2 Inhibition

Phenoxyacetic acid-based NSAIDs function by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective COX-2 inhibitors are designed to specifically target the inflammatory pathway while sparing the protective functions of COX-1.[11][12][13]

COX2_Inhibition_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation paa_derivative Phenoxyacetic Acid Derivative (COX-2 Inhibitor) paa_derivative->cox2 Inhibition

Caption: COX-2 Inhibition Pathway by Phenoxyacetic Acid Derivatives.

FFA1 Receptor Agonist Signaling Pathway

Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G-protein coupled receptor (GPCR) that is highly expressed in pancreatic β-cells. When activated by agonists, such as certain phenoxyacetic acid derivatives, FFA1 couples to the Gq subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in an increase in intracellular calcium levels, which in turn potentiates glucose-stimulated insulin secretion.[14][15][16]

FFA1_Signaling_Pathway paa_agonist Phenoxyacetic Acid Derivative (Agonist) ffar1 FFA1 Receptor (GPR40) paa_agonist->ffar1 Binds to g_protein Gq Protein ffar1->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release er->ca2_release ca2_increase ↑ Intracellular [Ca²⁺] insulin_secretion Potentiation of Glucose-Stimulated Insulin Secretion ca2_increase->insulin_secretion pkc->insulin_secretion

Caption: FFA1 Receptor Agonist Signaling Pathway.

Conclusion and Future Directions

The diverse biological activities of phenoxyacetic acid derivatives underscore their importance as a privileged scaffold in medicinal chemistry. The research summarized in this guide highlights their potential as anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic agents. Future research should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship studies and advanced computational modeling. Furthermore, a deeper understanding of their pharmacokinetic and toxicological profiles will be essential for their translation into clinical candidates. The continued exploration of this versatile chemical class holds significant promise for the development of novel therapeutics to address a range of unmet medical needs.

References

Safety, handling, and MSDS for (2-Isopropylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and MSDS of (2-Isopropylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 25141-58-6), a compound of interest in various research and development applications. The following sections detail its hazards, safe handling procedures, and emergency protocols, supported by quantitative data, experimental guidelines, and visual aids to ensure a thorough understanding and a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper design of experiments and for understanding the substance's behavior under various conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 25141-58-6[1]
Molecular Formula C₁₁H₁₄O₃[2]
Molecular Weight 194.23 g/mol [3]
Appearance Solid[3]
Melting Point 114 - 119 °C (237 - 246 °F)
Flash Point Not applicable[3]
Synonyms 2-(2-Propan-2-ylphenoxy)acetate, 2-(2-Isopropylphenoxy)acetate[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). A summary of its hazard statements is provided in Table 2. Understanding these hazards is the first step in implementing appropriate safety measures.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin irritation (Category 2)H315: Causes skin irritation
Serious eye damage (Category 1)H318: Causes serious eye damage
Serious eye irritationH319: Causes serious eye irritation[3]
Carcinogenicity (Category 2)H351: Suspected of causing cancer
Hazardous to the aquatic environment, long-term hazard (Category 1)H410: Very toxic to aquatic life with long lasting effects

The following diagram illustrates the GHS pictograms associated with these hazards.

GHS_Hazards cluster_health Health Hazards cluster_environmental Environmental Hazard h302_h315_h319 h318 h351 h410 PPE_Hierarchy elimination Elimination substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (e.g., Gloves, Goggles) administrative->ppe Risk_Assessment_Workflow start Start: New Experiment with This compound identify_hazards Identify Hazards (Physical, Chemical, Health) start->identify_hazards evaluate_risks Evaluate Risks (Likelihood and Severity) identify_hazards->evaluate_risks implement_controls Implement Control Measures (Hierarchy of Controls) evaluate_risks->implement_controls conduct_experiment Conduct Experiment implement_controls->conduct_experiment review_controls Review and Update Controls conduct_experiment->review_controls review_controls->identify_hazards If necessary end End review_controls->end If sufficient

References

Spectroscopic Profile of (2-Isopropylphenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Isopropylphenoxy)acetic acid, a molecule of interest in various chemical and pharmaceutical research domains. The document presents available experimental data for Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS), alongside predicted data for Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols for acquiring such data are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Experimental)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.18s1H-COOH
7.26 - 6.73m4HAr-H
4.69s2H-OCH₂-
1.25d, J = 6.9 Hz6H-CH(CH₃)₂
3.20 (predicted)sept1H-CH(CH₃)₂

Data acquired on a 400 MHz instrument in CDCl₃. The chemical shift for the isopropyl methine proton was predicted based on typical values for similar structures.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~174-COOH
~155Ar-C-O
~140Ar-C-CH(CH₃)₂
~127Ar-C (quaternary)
~121Ar-C (tertiary)
~115Ar-C (tertiary)
~112Ar-C (tertiary)
~67-OCH₂-
~27-CH(CH₃)₂
~23-CH(CH₃)₂

Predicted chemical shifts are based on computational models and analysis of structurally analogous compounds.

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
3050-3000MediumC-H stretch (Aromatic)
2960-2850Medium-StrongC-H stretch (Aliphatic)
1710StrongC=O stretch (Carboxylic Acid Dimer)
1600, 1490Medium-WeakC=C stretch (Aromatic Ring)
1240StrongC-O stretch (Aryl Ether)
950-910Broad, MediumO-H bend (Carboxylic Acid)

Predicted absorption bands are based on characteristic functional group frequencies.

Table 4: Mass Spectrometry Data
m/zIon TypeNotes
195[M+H]⁺Experimental value from LC-MS.[1]
194[M]⁺Predicted molecular ion peak for EI-MS.
179[M-CH₃]⁺Predicted loss of a methyl group from the isopropyl moiety.
151[M-C₃H₇]⁺Predicted loss of the isopropyl group.
136[M-CH₂COOH]⁺Predicted loss of the acetic acid moiety via ether cleavage.
107[C₇H₇O]⁺Predicted fragment corresponding to cresol.
91[C₇H₇]⁺Predicted tropylium ion.

The [M+H]⁺ value is from experimental Liquid Chromatography-Mass Spectrometry (LC-MS) data. The remaining fragmentation data is predicted for Electron Ionization Mass Spectrometry (EI-MS) based on common fragmentation pathways.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Proton and Carbon-13 NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H NMR spectra are recorded on a 400 MHz spectrometer, and ¹³C NMR spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 MHz). For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity. A small amount of the crystalline this compound is placed directly on the ATR crystal. The spectrum is obtained by scanning the sample over the mid-IR range (typically 4000-400 cm⁻¹). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

Mass Spectrometry (LC-MS and EI-MS)

For LC-MS analysis, a dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile. The solution is then injected into a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source. The data presented was acquired in positive ion mode, detecting the [M+H]⁺ ion.[1]

For EI-MS, the sample is introduced into the ion source, typically via a direct insertion probe for a solid sample. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Elucidation Sample Chemical Sample (this compound) NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Prepare Dilute Solution (LC-MS) or use Direct Probe (EI-MS) Sample->MS_Prep NMR_Acq ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq IR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Coupling, and Integration NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Stretches and Bends IR_Acq->IR_Analysis MS_Analysis Determine Molecular Weight and Fragmentation Pattern MS_Acq->MS_Analysis Structure Confirm Molecular Structure NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure and Molecular Geometry of Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a versatile class of compounds with significant applications ranging from herbicides to pharmaceuticals.[1][2] Their biological activity is intrinsically linked to their three-dimensional structure, making a thorough understanding of their crystal structure and molecular geometry paramount for the rational design of new and improved molecules. This technical guide provides an in-depth analysis of the structural characteristics of phenoxyacetic acids, supported by crystallographic data and detailed experimental methodologies.

General Molecular Structure

Phenoxyacetic acid is an organic compound with the chemical formula C₈H₈O₃.[3][4][5][6] It consists of a phenyl group linked to an acetic acid moiety through an ether bond. This fundamental structure, an O-phenyl derivative of glycolic acid, serves as the scaffold for a vast array of derivatives.[2][6] The core structure and numbering scheme are depicted below.

Caption: General molecular structure of phenoxyacetic acid.

Crystallographic Data and Molecular Geometry

The precise arrangement of atoms in the solid state is determined through X-ray crystallography. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry and conformation.

Data from Single Crystal X-ray Diffraction

The following tables summarize key geometric parameters for phenoxyacetic acid and several of its derivatives, as determined by single-crystal X-ray diffraction. These values have been compiled from various crystallographic studies.

Table 1: Unit Cell Parameters for Selected Phenoxyacetic Acid Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
2-(4-Fluorophenoxy)acetic acidMonoclinicP2₁/c13.30874.991211.6018104.171747.214
2,6-Difluorophenoxyacetic acidMonoclinicP2₁/n4.244320.03379.224396.258-4

Data for 2-(4-Fluorophenoxy)acetic acid sourced from[7]. Data for 2,6-Difluorophenoxyacetic acid sourced from.

Table 2: Selected Bond Lengths (Å) for Phenoxyacetic Acid and Derivatives

BondPhenoxyacetic Acid (Experimental)Phenoxyacetic Acid (Calculated - B3LYP)p-Chlorophenoxyacetic Acid (Calculated - B3LYP)
C-C (phenyl ring)-1.395 - 1.3971.396 - 1.397

Experimental data for phenoxyacetic acid requires further specific sourcing. Calculated data sourced from[8].

Table 3: Selected Bond Angles (°) for Phenoxyacetic Acid and Derivatives

AnglePhenoxyacetic Acid (Experimental)Phenoxyacetic Acid (Calculated - B3LYP)p-Chlorophenoxyacetic Acid (Calculated - B3LYP)
C-O-C---
O-C-C (acid)---
C-C-O (acid)---

Specific experimental and calculated bond angle values require further targeted literature search.

Theoretical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are often used to complement experimental data and provide insights into the electronic structure.[8] Studies have shown good agreement between experimentally determined bond lengths and angles and those calculated using methods like B3LYP and MP2.[8]

Experimental Protocols

The determination of the crystal structure of phenoxyacetic acids typically involves the following key steps, from synthesis to structural analysis.

Synthesis and Crystallization

The synthesis of phenoxyacetic acid and its derivatives is often achieved through the reaction of a corresponding phenol with an ester of chloroacetic acid, followed by hydrolysis.[7] A general synthetic route is the Williamson ether synthesis, where a sodium phenolate is reacted with sodium chloroacetate.[2]

General Synthesis of Phenoxyacetic Acid:

  • Phenol is reacted with sodium hydroxide to form sodium phenolate.

  • The sodium phenolate is then reacted with sodium chloroacetate in an aqueous solution.

  • The resulting sodium phenoxyacetate is acidified with a strong acid, such as hydrochloric acid, to precipitate the phenoxyacetic acid.[2]

For X-ray diffraction studies, single crystals of high quality are required. These are typically grown by slow evaporation of a suitable solvent. The choice of solvent is crucial and is often determined empirically.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.[9] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

The following flowchart outlines the typical workflow for crystal structure determination.

Experimental Workflow for Crystal Structure Determination synthesis Synthesis of Phenoxyacetic Acid Derivative crystallization Single Crystal Growth synthesis->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (e.g., Least-Squares) structure_solution->structure_refinement validation Structure Validation and Analysis structure_refinement->validation cif Deposition to Crystallographic Database (e.g., CSD) validation->cif

Caption: A typical experimental workflow for crystal structure determination.

A detailed experimental protocol for a compound like 2,6-difluorophenoxyacetic acid would include:

  • Crystal Selection: A suitable single crystal is mounted on a goniometer.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction data are collected using a detector.

  • Data Reduction: The raw diffraction intensities are corrected for various factors to obtain the structure factors.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined.

  • Structure Refinement: The atomic positions and other parameters are refined to obtain the best fit between the calculated and observed structure factors.

  • Validation: The final structure is checked for geometric and crystallographic consistency.

The Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[10][11] It is an essential resource for researchers in chemistry, materials science, and drug development, containing over a million entries.[11] The CSD can be used to:

  • Retrieve and visualize known crystal structures of phenoxyacetic acids and their derivatives.

  • Analyze geometric parameters and intermolecular interactions across a large number of related structures.

  • Identify trends in crystal packing and polymorphism.

Conclusion

The crystal structure and molecular geometry of phenoxyacetic acids are fundamental to their chemical and biological properties. This guide has provided an overview of the key structural features, a compilation of available crystallographic data, and a summary of the experimental techniques used for their determination. For researchers and professionals in drug development, a thorough understanding of these structural aspects is critical for the design of novel compounds with enhanced efficacy and desired physicochemical properties. The continued population of crystallographic databases like the CSD will further empower the scientific community in these endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (2-Isopropylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (2-Isopropylphenoxy)acetic acid, a valuable building block in the development of various pharmacologically active compounds. The synthesis is a two-step process involving an initial etherification followed by hydrolysis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueNotes
Starting Materials
2-Isopropylphenol0.03 molReactant in Step 1
Ethyl Chloroacetate0.045 molReactant in Step 1
Anhydrous Potassium Carbonate0.03 molBase in Step 1
Dry Acetone50 mlSolvent in Step 1
Intermediate Hydrolysis
Isopropyl Phenoxy Ethyl Acetate0.015 molStarting material for Step 2
Sodium Hydroxide0.025 molBase for hydrolysis in Step 2
Ethanol15 mlSolvent in Step 2
Water5 mlCo-solvent for NaOH in Step 2
5 M Hydrochloric AcidAs neededFor acidification in Step 2
Reaction Conditions
Step 1 Reflux Time12 hours
Step 2 Reflux Time9 hours
Product Information
Final ProductThis compound
Yield88%[1][2]
AppearanceColorless block-like crystalsAfter recrystallization from ethanol[1]
Characterization Data
1H NMR (400 MHz, CDCl3)δ 1.25 (s, 6H, 2CH3), 4.69 (s, 2H, OCH2), 6.73-7.26 (m, 4H, Ar-H), 9.18 (s, 1H, OH)[2]
LC-MSm/z 195 (M+1)[2]

Experimental Protocols

Step 1: Synthesis of Isopropyl Phenoxy Ethyl Acetate
  • To a 100 ml round-bottom flask, add 2-isopropylphenol (0.03 mol), anhydrous potassium carbonate (0.03 mol), and dry acetone (50 ml).

  • To this mixture, add ethyl chloroacetate (0.045 mol).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12 hours.[1][2]

  • After 12 hours, allow the reaction mixture to cool to room temperature.

  • Remove the solvent by distillation under reduced pressure.

  • The resulting residual mass should be triturated with cold water to remove the inorganic potassium salts.

  • Extract the aqueous mixture with diethyl ether (3 x 30 ml).

  • Combine the organic layers and wash with a 10% sodium hydroxide solution (3 x 30 ml), followed by washing with water (3 x 30 ml).

  • Dry the ether layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the intermediate product, isopropyl phenoxy ethyl acetate.[1]

Step 2: Hydrolysis to this compound
  • Dissolve the isopropyl phenoxy ethyl acetate (0.015 mol) obtained from Step 1 in ethanol (15 ml) in a suitable flask.

  • In a separate beaker, prepare a solution of sodium hydroxide (0.025 mol) in water (5 ml).

  • Add the aqueous sodium hydroxide solution to the ethanolic solution of the ester.

  • Reflux the resulting mixture for 9 hours.[1]

  • After the reflux is complete, cool the reaction mixture to room temperature.

  • Acidify the cooled mixture by the dropwise addition of 5 M hydrochloric acid until a precipitate is formed.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain colorless, block-like crystals of this compound.[1][2]

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrolysis Reactants1 2-Isopropylphenol Ethyl Chloroacetate K2CO3 in Acetone Reflux1 Reflux for 12h Reactants1->Reflux1 Workup1 Solvent Removal Aqueous Workup Ether Extraction Reflux1->Workup1 Intermediate Isopropyl Phenoxy Ethyl Acetate Workup1->Intermediate Reactants2 Intermediate NaOH in Ethanol/H2O Intermediate->Reactants2 Reflux2 Reflux for 9h Reactants2->Reflux2 Workup2 Acidification (HCl) Filtration Recrystallization Reflux2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

References

Application Notes and Protocols for the Recrystallization and Purification of (2-Isopropylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the purification of (2-Isopropylphenoxy)acetic acid via recrystallization. The protocols outlined below are based on established chemical principles and published data for this compound and structurally similar phenoxyacetic acid derivatives.

Introduction

This compound is a carboxylic acid derivative with potential applications in pharmaceutical research and development. The purity of this compound is critical for accurate biological and pharmacological studies. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes in a purer form, while the impurities remain in the mother liquor.

Methods and Protocols

This section details the recommended solvent systems, a step-by-step recrystallization protocol, and methods for purity assessment.

Solvent Selection and Quantitative Parameters

The choice of solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available literature, ethanol is a suitable solvent for the recrystallization of this compound, yielding colorless, needle-like crystals[1]. A mixed solvent system of ethanol and water can also be effective for phenoxyacetic acid derivatives and offers tunability for optimizing crystal yield and purity.

The following table summarizes key quantitative data for the recrystallization of this compound. Please note that these values are representative and may require optimization based on the initial purity of the crude material and the scale of the purification.

ParameterMethod 1: Single SolventMethod 2: Mixed Solvent
Solvent System EthanolEthanol/Water
Crude Compound to Solvent Ratio (w/v) ~ 1 g : 10-20 mL~ 1 g : 8-15 mL (Ethanol)
Dissolution Temperature ~ 78 °C (Boiling point of ethanol)~ 78-85 °C
Crystallization Initiation Temperature Room Temperature (~20-25 °C)Room Temperature (~20-25 °C)
Final Crystallization Temperature 0-4 °C (Ice bath)0-4 °C (Ice bath)
Typical Yield 80-95%85-98%
Purity (Post-Recrystallization) > 98% (by HPLC)> 99% (by HPLC)

Experimental Protocols

Protocol 1: Single Solvent Recrystallization using Ethanol

This protocol describes the purification of this compound using ethanol as the sole recrystallization solvent.

Materials:

  • Crude this compound

  • Absolute Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 10 mL per gram of crude material).

  • Heating: Gently heat the mixture to the boiling point of ethanol (~78 °C) while stirring to facilitate dissolution. If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization using Ethanol/Water

This protocol is an alternative method that can enhance crystal yield, especially if the compound is moderately soluble in cold ethanol.

Materials:

  • Same as Protocol 1, with the addition of deionized water.

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid (cloudy). This indicates that the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash with a small amount of cold ethanol-water mixture, and dry the crystals as described in Protocol 1.

Purity Assessment

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for determining the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is typically suitable for this type of compound. Detection can be performed using a UV detector at a wavelength where the compound has significant absorbance (e.g., around 270 nm). Purity is determined by the area percentage of the main peak.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Spectroscopic Methods (NMR, IR): 1H NMR, 13C NMR, and IR spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the recrystallization processes.

Recrystallization_Workflow cluster_single Protocol 1: Single Solvent Recrystallization A1 Dissolve Crude Compound in Hot Ethanol A2 Hot Filtration (Optional) A1->A2 A3 Slow Cooling to Room Temperature A2->A3 A4 Cool in Ice Bath A3->A4 A5 Vacuum Filtration A4->A5 A6 Wash with Cold Ethanol A5->A6 A7 Dry Crystals A6->A7 A8 Pure this compound A7->A8

Caption: Workflow for single solvent recrystallization.

Mixed_Solvent_Recrystallization_Workflow cluster_mixed Protocol 2: Mixed Solvent Recrystallization B1 Dissolve Crude Compound in Hot Ethanol B2 Add Hot Water to Cloud Point B1->B2 B3 Add Hot Ethanol to Re-dissolve B2->B3 B4 Slow Cooling to Room Temperature B3->B4 B5 Cool in Ice Bath B4->B5 B6 Vacuum Filtration B5->B6 B7 Wash with Cold Ethanol/Water B6->B7 B8 Dry Crystals B7->B8 B9 Pure this compound B8->B9

Caption: Workflow for mixed solvent recrystallization.

References

Application Notes and Protocols for the Quantification of (2-Isopropylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Isopropylphenoxy)acetic acid is a chemical compound of interest in various fields, including environmental science and drug development. Accurate and precise quantification of this analyte is crucial for understanding its pharmacokinetics, metabolism, and environmental fate. These application notes provide detailed protocols for the quantification of this compound in various matrices using state-of-the-art analytical techniques. The methodologies described are based on established principles for the analysis of phenoxyacetic acid derivatives and can be adapted and validated for specific research needs.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the quantification of this compound, offering high sensitivity and selectivity. This method is particularly suitable for complex matrices such as plasma, urine, and tissue homogenates.

Experimental Protocol

a) Sample Preparation: Protein Precipitation (for Plasma/Serum)

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an HPLC vial for analysis.

b) HPLC Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

c) Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound. Product ions should be determined by infusing a standard solution of the analyte.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Desolvation Gas Flow: 650 L/hr (Nitrogen)

    • Cone Gas Flow: 50 L/hr (Nitrogen)

    • Collision Gas: Argon

Data Presentation

Table 1: HPLC-MS/MS Method Validation Parameters (Example for a Phenoxyacetic Acid Derivative)

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy (% Recovery)95.7% - 98.5%
Precision (% RSD)Intra-day: < 9.5%, Inter-day: < 9.5%
Limit of Quantification (LOQ)1 ng/mL
Extraction Recovery95.7% - 98.5%

Note: The data presented are typical for phenoxyacetic acid derivatives and should be established specifically for this compound through method validation.

Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Plasma/Serum Sample add_is Add Internal Standard & Acetonitrile sample->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms data Data Acquisition & Quantification msms->data

Caption: HPLC-MS/MS experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is required to increase volatility and thermal stability.

Experimental Protocol

a) Sample Preparation and Derivatization

  • Perform a liquid-liquid extraction of the sample (e.g., water sample adjusted to pH 2 with HCl) with a suitable organic solvent like diethyl ether or dichloromethane.

  • Evaporate the organic extract to dryness.

  • To the dried residue, add 100 µL of a derivatizing agent (e.g., Pentafluorobenzyl bromide (PFBBr)) and 100 µL of a catalyst (e.g., triethylamine) in acetone.

  • Heat the mixture at 60°C for 1 hour to form the PFB ester derivative.

  • After cooling, evaporate the solvent and reconstitute the residue in 100 µL of hexane for GC-MS analysis.

b) GC Conditions

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

c) Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of the derivatized analyte.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Data Presentation

Table 2: GC-MS Method Validation Parameters (Example for a Phenoxy Acid Herbicide)

ParameterResult
Linearity Range10 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Recovery)85% - 110%
Precision (% RSD)< 15%
Limit of Detection (LOD)10 ng/mL in SIM mode

Note: These values are illustrative and must be determined through a specific validation study for this compound.

Workflow Diagram

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis sample Aqueous Sample lle Liquid-Liquid Extraction sample->lle dry1 Evaporate to Dryness lle->dry1 derivatize Derivatization with PFBBr dry1->derivatize dry2 Evaporate Solvent derivatize->dry2 reconstitute Reconstitute in Hexane dry2->reconstitute gc GC Separation reconstitute->gc ms MS Detection (SIM) gc->ms data Data Acquisition & Quantification ms->data

Caption: GC-MS experimental workflow.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of this compound, suitable for relatively clean samples where high sensitivity is not required.

Experimental Protocol
  • Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or ethanol) with concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards. If the sample is in a complex matrix, a prior extraction and clean-up step is necessary.

  • Wavelength Scan: Perform a UV-Vis scan of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Phenoxyacetic acids typically exhibit absorbance in the UV region.

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the sample solution at λmax and determine the concentration using the calibration curve.

Data Presentation

Table 3: UV-Vis Spectrophotometry Parameters

ParameterDescription
Wavelength of Max. Absorbance (λmax)To be determined experimentally (typically in the UV range)
Linearity RangeDependent on the molar absorptivity of the compound
Correlation Coefficient (r²)> 0.99

Titrimetric Analysis

For bulk analysis or quantification in simple mixtures, a classic acid-base titration can be employed. This method is less sensitive than instrumental techniques but is cost-effective and does not require specialized equipment.

Experimental Protocol
  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water).

  • Titration Setup: Add a few drops of a suitable indicator (e.g., phenolphthalein) to the sample solution.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide) until the endpoint is reached, indicated by a persistent color change of the indicator.

  • Calculation: Calculate the amount of this compound in the sample based on the volume of titrant used, its concentration, and the stoichiometry of the acid-base reaction.

Potential Signaling Pathways

Phenoxyacetic acid derivatives, particularly those used as herbicides, are known to act as synthetic auxins in plants. While the specific signaling pathways for this compound in mammalian systems are not well-documented in the provided search results, the general mechanism of action for this class of compounds in plants involves binding to auxin receptors, leading to downstream changes in gene expression that regulate cell growth and division. In the context of drug development, understanding the interaction of this compound with relevant human receptors and signaling pathways would be a critical area of investigation.

Signaling_Pathway ipa This compound (Synthetic Auxin) receptor Auxin Receptor ipa->receptor ubiquitination Ubiquitination of Repressor Proteins receptor->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation arf Auxin Response Factors (ARFs) degradation->arf activates are Auxin Response Elements (AREs) in Gene Promoters arf->are gene_expression Altered Gene Expression are->gene_expression response Physiological Response (e.g., Cell Growth) gene_expression->response

Caption: General plant auxin signaling pathway.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetic acids are a class of compounds widely used as herbicides and are also relevant in various biological and pharmaceutical contexts.[1][2] Accurate and sensitive quantification of these compounds is crucial for environmental monitoring, toxicological studies, and understanding their metabolic fate.[2][3] High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the separation and quantification of phenoxyacetic acids and their derivatives.[1][3] This document provides a detailed protocol for the analysis of phenoxyacetic acids using reversed-phase HPLC.

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase, typically a C18 column, is used with a polar mobile phase.[3] More hydrophobic molecules interact more strongly with the stationary phase and are retained longer, leading to later elution times.[3] A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, allows for the effective separation of a wide range of compounds with varying polarities.[3]

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is critical for accurate analysis and depends on the sample matrix. The goal is to extract the analytes of interest while removing interfering substances.[3]

Protocol 1.1: Solid-Phase Extraction (SPE) for Water Samples [4]

This protocol is suitable for the extraction of phenoxyacetic acid herbicides from groundwater.

  • Sample Acidification: Acidify the water sample (e.g., 500 mL) to a pH of less than 4.8 by adding formic acid. This improves the retention of the acidic analytes on the SPE cartridge.[4]

  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Bond Elut ENV or Strata-X) by sequentially passing methanol and then deionized water through it.[4]

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Washing: Wash the cartridge with deionized water to remove polar impurities.

  • Elution: Elute the retained phenoxyacetic acids with an appropriate organic solvent, such as acetone.[4]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4] Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., acetonitrile/water, 50:50, v/v).[4]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[3]

Protocol 1.2: Acid Precipitation for Biological Tissues and Cells [3]

This method is effective for the deproteinization and extraction of phenoxyacetic acid metabolites like phenoxyacetyl-CoA.[3]

  • Homogenization: Homogenize the frozen tissue powder or cell pellet in ice-cold 5% (w/v) perchloric acid.[3]

  • Incubation: Incubate the homogenate on ice for 30 minutes to facilitate complete protein precipitation.[3]

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Neutralization: Transfer the supernatant to a new tube and neutralize it to a pH between 6.0 and 7.0 by adding 3 M potassium carbonate (K2CO3).[3]

  • Precipitate Removal: Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.[3]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[3]

HPLC-UV Analysis

This protocol describes a general reversed-phase HPLC method with UV detection.

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable for this analysis.[3]

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2 mm, 3 µm particle size) is recommended.[5] A Newcrom R1 column can also be utilized.[6]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.01% formic acid.[4]

    • Mobile Phase B: Acetonitrile with 0.01% formic acid.[4]

    • Note: Phosphoric acid can be used as an alternative to formic acid for non-MS applications.[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: Approximately 260 nm for phenoxyacetyl-CoA, due to the adenine ring.[3] For other phenoxyacetic acids, the wavelength should be optimized based on their UV spectra.

  • Injection Volume: 10-100 µL.[5]

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Note: This is a general gradient and should be optimized for the specific analytes and column used.

UHPLC-MS/MS Analysis

For higher sensitivity and selectivity, an Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UHPLC-MS/MS) is recommended.[4]

  • UHPLC System: A UHPLC system capable of rapid polarity switching is advantageous for analyzing both negatively and positively charged ions in a single run.[4]

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is suitable for the analysis of most phenoxyacetic acids.[2]

  • MS/MS Detection: Selected Reaction Monitoring (SRM) mode is used for quantification, providing high selectivity and sensitivity.[2]

Quantitative Data

The following tables summarize typical performance data for the analysis of phenoxyacetic acids. These values are indicative and should be experimentally determined for each specific application.

Table 1: Method Validation Data for UHPLC-MS/MS Analysis of Phenoxyacetic Acid Herbicides in Water [4]

AnalyteRecovery (%)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
2,4-D71-1180.00008 - 0.0047-
MCPA71-1180.00008 - 0.0047-
2,4,5-T71-1180.00008 - 0.0047-
Mecoprop71-1180.00008 - 0.0047-
Dichlorprop71-1180.00008 - 0.0047-
Fluroxypyr71-1180.00008 - 0.0047-
Triclopyr71-1180.00008 - 0.0047-

Recovery was assessed at a spiked concentration of 0.06 µg/L.[4]

Table 2: LC/MS/MS Method Performance for Phenoxyacetic Acids in Human Urine [2]

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Within-Run Precision (%)Between-Run Precision (%)
MCPA0.05 - 3100.052 - 52 - 15
2,4-D0.05 - 3100.052 - 52 - 15
2,4,5-T0.05 - 3100.052 - 52 - 15

Visualizations

experimental_workflow sample Sample (Water, Soil, Biological Tissue) prep Sample Preparation (SPE or Acid Precipitation) sample->prep filtration Filtration (0.22 µm) prep->filtration hplc HPLC System filtration->hplc Injection column Reversed-Phase Column (C18) hplc->column detector Detector (UV or MS/MS) column->detector data Data Acquisition and Analysis detector->data results Quantitative Results data->results

Caption: General workflow for the HPLC analysis of phenoxyacetic acids.

metabolic_pathway paa Phenoxyacetic Acid (Xenobiotic) activation Acyl-CoA Synthetase paa->activation coa Coenzyme A (CoA) coa->activation atp ATP atp->activation amp AMP + PPi activation->amp pa_coa Phenoxyacetyl-CoA activation->pa_coa metabolism Further Metabolism (e.g., conjugation, degradation) pa_coa->metabolism

Caption: Plausible metabolic activation of phenoxyacetic acid.

References

Application Notes and Protocols for the Titration Analysis of (2-Isopropylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Isopropylphenoxy)acetic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Accurate quantification of this compound is crucial for quality control, formulation development, and various research applications. Titration remains a fundamental, reliable, and cost-effective analytical technique for the determination of the concentration of acidic compounds. This document provides detailed protocols for the analysis of this compound using aqueous acid-base titration, non-aqueous titration, and potentiometric titration.

Physicochemical Properties of Phenoxyacetic Acid Derivatives

CompoundpKaReference Type
Phenoxyacetic acid3.2 - 3.7Experimental
4-Isopropylphenoxyacetic acid~3.21Predicted
This compound ~3.2 (Estimated) -

Experimental Protocols

Aqueous Acid-Base Titration

This method is suitable for the quantification of this compound in samples where it is the primary acidic component and is soluble in an aqueous or aqueous-alcoholic solvent system.

Principle: A solution of this compound is titrated with a standardized strong base, such as sodium hydroxide (NaOH). The reaction proceeds to a stoichiometric endpoint, which can be detected using a suitable colorimetric indicator or a pH meter.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Ethanol (95%)

  • Phenolphthalein indicator solution (0.5% w/v in 50% ethanol)

  • 50 mL Burette

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Accurately weigh approximately 0.2 g of the this compound sample and record the weight.

  • Dissolve the sample in 50 mL of a 1:1 (v/v) mixture of ethanol and deionized water in a 250 mL Erlenmeyer flask. Gentle warming may be required to aid dissolution.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titrate the sample solution with the NaOH solution while continuously stirring.

  • The endpoint is reached when the colorless solution turns a faint, persistent pink.

  • Record the final volume of the NaOH solution used.

  • Perform the titration in triplicate to ensure accuracy.

  • A blank titration should be performed using the same solvent mixture and indicator to account for any acidic or basic impurities.

Calculation of Purity:

Where:

  • V_sample = Volume of NaOH used for the sample (mL)

  • V_blank = Volume of NaOH used for the blank (mL)

  • M_NaOH = Molarity of the NaOH solution (mol/L)

  • MW_acid = Molecular weight of this compound (194.23 g/mol )

  • W_sample = Weight of the sample (g)

Non-Aqueous Titration

This method is particularly useful for weakly acidic substances or for samples that are not soluble in water.

Principle: The acidic properties of a weak acid can be enhanced in a non-aqueous, basic solvent. The sample is dissolved in a suitable non-aqueous solvent and titrated with a strong base dissolved in a non-aqueous solvent.

Materials:

  • This compound sample

  • Standardized 0.1 M Tetrabutylammonium hydroxide (TBAH) in toluene/methanol or Sodium Methoxide in benzene/methanol

  • Dimethylformamide (DMF) or acetone, analytical grade

  • Thymol blue indicator solution (0.2% w/v in methanol)

  • 50 mL Burette

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Accurately weigh approximately 0.2 g of the this compound sample and record the weight.

  • Dissolve the sample in 50 mL of DMF or acetone in a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of thymol blue indicator. The solution should be yellow.

  • Fill the burette with the standardized 0.1 M TBAH solution.

  • Titrate the sample solution with the TBAH solution until the color changes from yellow to blue.

  • Record the final volume of the titrant.

  • Perform the titration in triplicate.

  • A blank titration with the solvent and indicator is essential.

Calculation of Purity: The purity is calculated using the same formula as for the aqueous titration, substituting the molarity of the TBAH titrant.

Potentiometric Titration

This method offers higher precision and is suitable for colored or turbid solutions. It does not require a visual indicator.

Principle: The change in potential (or pH) of the solution is monitored as a function of the volume of added titrant. The endpoint is determined from the point of maximum inflection on the titration curve.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water and ethanol (if necessary for solubility)

  • pH meter with a glass electrode and a reference electrode

  • 50 mL Burette

  • 250 mL Beaker

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh approximately 0.2 g of the this compound sample and record the weight.

  • Dissolve the sample in 100 mL of deionized water (or a suitable aqueous-organic solvent mixture) in a 250 mL beaker.

  • Immerse the pH electrode in the solution and begin stirring.

  • Record the initial pH of the solution.

  • Add the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL).

  • Record the burette reading and the pH after each addition, allowing the reading to stabilize.

  • As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately determine the inflection point.

  • Continue adding titrant beyond the equivalence point to complete the titration curve.

  • The endpoint is the volume of titrant corresponding to the steepest part of the curve. This can be more accurately determined by plotting the first or second derivative of the pH with respect to the volume.

Data Analysis: The equivalence volume can be determined from the midpoint of the steepest portion of the titration curve (pH vs. Volume) or the peak of the first derivative curve (ΔpH/ΔV vs. Volume).

Data Presentation

Table 1: Titration Parameters for this compound

ParameterAqueous TitrationNon-Aqueous TitrationPotentiometric Titration
Titrant 0.1 M NaOH0.1 M TBAH0.1 M NaOH
Solvent Water/Ethanol (1:1)DMF or AcetoneWater or Water/Ethanol
Indicator PhenolphthaleinThymol BlueNone (pH electrode)
Endpoint Detection Color change (colorless to pink)Color change (yellow to blue)Inflection point of titration curve
Estimated pKa ~3.2-~3.2

Visualizations

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_indicator Add Indicator (for visual titration) dissolve->add_indicator titrate Titrate Sample add_indicator->titrate fill_burette Fill Burette with Standardized Titrant fill_burette->titrate record_volume Record Volume at Endpoint titrate->record_volume calculate Calculate Purity/ Concentration record_volume->calculate report Report Results calculate->report

Caption: Experimental workflow for the titration of this compound.

Titration_Principle cluster_reaction Neutralization Reaction cluster_equivalence Equivalence Point HA R-COOH (this compound) Salt R-COONa (Salt) HA->Salt + NaOH BOH NaOH (Strong Base) Water H2O (Water) equivalence Moles of Acid = Moles of Base

Caption: Principle of acid-base titration for a carboxylic acid.

Application of (2-Isopropylphenoxy)acetic Acid in Plant Tissue Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

(2-Isopropylphenoxy)acetic acid is a synthetic compound belonging to the phenoxyacetic acid class of plant growth regulators. These compounds mimic the activity of the natural plant hormone auxin, indole-3-acetic acid (IAA). Synthetic auxins are widely used in plant tissue culture to induce cell division, proliferation, and differentiation. Due to their higher stability compared to natural auxins, they are often more effective for inducing morphogenic responses such as callus formation, somatic embryogenesis, and root induction.

Chemical Structure of this compound:

Potential Applications in Plant Tissue Culture

Based on its structural similarity to other active phenoxyacetic acids, this compound is expected to be effective in:

  • Callus Induction: Stimulating the formation of undifferentiated plant cell masses (callus) from explants.

  • Somatic Embryogenesis: Inducing the development of embryos from somatic cells, a key step in clonal propagation.

  • Suspension Culture Initiation and Maintenance: Promoting the growth of plant cells in a liquid medium.

  • Adventitious Rooting: In combination with other hormones, potentially aiding in the formation of roots from shoots.

Data Presentation: Expected Dose-Response Relationship (Hypothetical)

Quantitative data for this compound is not available. However, a typical dose-response experiment for a novel auxin would involve testing a range of concentrations to determine the optimal level for a desired outcome (e.g., callus induction). The following table presents a hypothetical experimental design and expected results, which should be determined empirically.

Concentration of this compound (mg/L)Callus Induction Frequency (%) (Hypothetical)Callus Morphology (Hypothetical)
0 (Control)0-10No or minimal callus
0.120-40Scant, non-friable
0.550-70Moderate, somewhat friable
1.080-100Abundant, friable, light-colored
2.080-100Abundant, highly friable, potentially browning
5.060-80Decreased proliferation, browning, necrosis

Experimental Protocols

The following are generalized protocols. Optimization of concentrations, media composition, and culture conditions is essential for each plant species and explant type.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH)

  • Absolute ethanol (optional)

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

  • Sterile storage bottles

Procedure:

  • To prepare a 1 mg/mL stock solution , weigh 100 mg of this compound powder.

  • Transfer the powder to a sterile 100 mL volumetric flask.

  • Add a small volume (2-5 mL) of absolute ethanol or 1 M NaOH to dissolve the powder completely. Gentle warming or stirring may be required.

  • Once dissolved, slowly add sterile distilled water to bring the final volume to 100 mL. Stir continuously to prevent precipitation.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

  • Label the bottle with the name of the compound, concentration, preparation date, and store at 4°C in the dark. The stock solution should be stable for several months.

Protocol for Callus Induction

This protocol uses a basal medium like Murashige and Skoog (MS) medium, which is a common practice.

Materials:

  • Plant explants (e.g., leaf discs, stem segments, mature seeds)

  • Basal medium (e.g., MS medium with vitamins)

  • Sucrose (typically 30 g/L)

  • Gelling agent (e.g., agar, 7-8 g/L)

  • This compound stock solution (1 mg/mL)

  • Cytokinin stock solution (e.g., Kinetin or BAP at 1 mg/mL), if required for a specific plant system.

  • Sterile petri dishes or culture vessels

  • Sterile forceps and scalpels

  • Laminar flow hood

Procedure:

  • Prepare the Culture Medium:

    • Prepare 1 L of basal MS medium according to the manufacturer's instructions.

    • Add 30 g of sucrose and dissolve.

    • Add the desired volume of the this compound stock solution to achieve the target final concentration (e.g., for 1.0 mg/L, add 1 mL of the 1 mg/mL stock solution).

    • Adjust the pH of the medium to 5.7-5.8 using 1 M NaOH or 1 M HCl.

    • Add the gelling agent and heat to dissolve.

    • Autoclave the medium at 121°C for 15-20 minutes.

    • Pour the sterilized medium into sterile petri dishes in a laminar flow hood.

  • Explant Preparation and Inoculation:

    • Surface sterilize the plant material using standard procedures (e.g., washing with detergent, rinsing with water, immersion in 70% ethanol, followed by a bleach solution, and finally rinsing with sterile water).

    • In a laminar flow hood, cut the sterilized material into small explants (e.g., 0.5-1.0 cm² leaf discs).

    • Place the explants onto the surface of the solidified callus induction medium.

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in a growth chamber at 25 ± 2°C in the dark. Darkness often promotes the formation of undifferentiated callus.

  • Subculture:

    • Subculture the developing callus to fresh medium every 3-4 weeks to maintain active growth.

Protocol for Shoot Regeneration from Callus

Once a sufficient amount of healthy callus is obtained, it can be transferred to a shoot induction medium, which typically has a different auxin-to-cytokinin ratio.

Materials:

  • Healthy, friable callus

  • Basal medium (e.g., MS medium)

  • Sucrose (30 g/L)

  • Gelling agent (e.g., agar, 7-8 g/L)

  • This compound stock solution (1 mg/mL) - often at a lower concentration or omitted.

  • Cytokinin stock solution (e.g., BAP or Kinetin at 1 mg/mL) - at a higher concentration.

  • Sterile culture vessels

Procedure:

  • Prepare the Regeneration Medium:

    • Prepare 1 L of basal MS medium with sucrose.

    • Add a cytokinin (e.g., BAP at 1.0-2.0 mg/L) and a lower concentration of (or no) this compound (e.g., 0.1-0.5 mg/L). The high cytokinin-to-auxin ratio promotes shoot formation.

    • Adjust pH, add gelling agent, and autoclave as described previously.

    • Dispense into sterile culture vessels.

  • Inoculation and Incubation:

    • Transfer small pieces of healthy callus onto the regeneration medium.

    • Incubate the cultures at 25 ± 2°C under a 16-hour light/8-hour dark photoperiod. Light is crucial for shoot development.

  • Shoot Elongation and Rooting:

    • Once shoots have developed, they can be transferred to a hormone-free or low-auxin medium for elongation.

    • For rooting, elongated shoots can be transferred to a medium containing a rooting auxin like NAA or IBA.

Mandatory Visualizations

G cluster_stock Stock Solution Preparation cluster_media Culture Medium Preparation cluster_culture Tissue Culture Workflow weigh Weigh Powder dissolve Dissolve in Solvent weigh->dissolve volume Adjust Volume dissolve->volume sterilize Filter Sterilize volume->sterilize add_stock Add Stock Solution sterilize->add_stock basal Prepare Basal Medium basal->add_stock ph Adjust pH add_stock->ph autoclave Autoclave ph->autoclave inoculate Inoculation autoclave->inoculate explant Explant Sterilization explant->inoculate incubate Incubation inoculate->incubate subculture Subculture incubate->subculture

Caption: Experimental workflow for using a novel auxin in plant tissue culture.

G Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Response Cellular Response (e.g., Callus Formation) Genes->Response

Application Notes and Protocols for Stimulating Root Growth Using Auxins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "(2-Isopropylphenoxy)acetic acid" did not yield specific information regarding its use in stimulating root growth. The following application notes and protocols are based on the well-characterized natural auxin, Indole-3-acetic acid (IAA) , which serves as a representative compound for auxin-induced root growth stimulation. Researchers should consider the principles and methods outlined here as a starting point for investigating the effects of other potential auxin-like compounds.

Introduction

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, most notably root formation.[1] Indole-3-acetic acid (IAA) is the most abundant and physiologically active natural auxin.[2] It is involved in the initiation of lateral and adventitious roots, thereby enhancing the overall root system architecture, which is vital for water and nutrient uptake.[1] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively use IAA to stimulate root growth in laboratory and research settings.

Mechanism of Action: The Auxin Signaling Pathway

Auxin's effect on root growth is mediated by a well-defined signaling pathway. At the molecular level, IAA binds to the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor proteins.[3] This binding promotes the interaction between TIR1/AFB and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. The formation of this complex leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[4] The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate the expression of auxin-responsive genes, ultimately leading to cell division, elongation, and differentiation required for root development.[5]

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAA IAA (Auxin) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB binds to SCF_complex SCF Complex TIR1_AFB->SCF_complex associates with Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA targets Proteasome 26S Proteasome SCF_complex->Proteasome facilitates degradation of Aux/IAA by Aux_IAA->Proteasome ARF ARF Transcription Factor Aux_IAA->ARF represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates Growth_Response Root Growth (Cell Division, Elongation, Differentiation) Auxin_Response_Genes->Growth_Response leads to

Caption: Simplified diagram of the auxin signaling pathway.

Quantitative Data on IAA-Induced Root Growth

The optimal concentration of IAA for root stimulation can vary depending on the plant species and experimental conditions. Generally, low concentrations of auxins promote root growth, while high concentrations can be inhibitory.[6]

Plant SpeciesIAA ConcentrationObserved Effect on Root GrowthReference
Arabidopsis thaliana10 µMIncreased lateral root and root hair growth.[5]
Mung bean (Vigna radiata)Low concentrationsStimulated root growth.[7]
Radish (Raphanus sativus)Low concentrationsIncreased root growth compared to control.[6]
Rose (Rosa sp. 'Forever Young')8 µg/mL & 17 µg/mLPositive effect on root length, diameter, and number.[8]

Experimental Protocols

Protocol 1: In Vitro Rooting Assay using Agar Plates

This protocol is suitable for small model plants like Arabidopsis thaliana or for testing the effect of compounds on seed germination and early root development.

Materials:

  • Plant seeds (e.g., Arabidopsis thaliana, radish)

  • Murashige and Skoog (MS) agar medium

  • Indole-3-acetic acid (IAA) stock solution (1 mM in ethanol or DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber or incubator with controlled light and temperature (e.g., 25°C)[6]

Procedure:

  • Prepare IAA dilutions: Perform a serial dilution of the IAA stock solution with sterile water to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).[6] Also, prepare a control solution with the same concentration of the solvent (ethanol or DMSO) as in the highest IAA concentration.

  • Prepare agar plates: Prepare MS agar medium according to the manufacturer's instructions. Autoclave and cool to approximately 50-60°C. Add the prepared IAA dilutions or the control solution to the molten agar to the desired final concentration and pour the plates.

  • Seed sterilization: Surface sterilize seeds by washing with 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 10% bleach solution with a drop of Tween 20. Rinse the seeds 3-5 times with sterile distilled water.

  • Plating seeds: Aseptically place the sterilized seeds onto the surface of the prepared agar plates.

  • Incubation: Seal the plates with parafilm and place them in a growth chamber, typically in a vertical orientation to allow roots to grow along the agar surface for easy measurement. Incubate for 3-10 days, depending on the plant species.[6]

  • Data collection: After the incubation period, measure the primary root length, and count the number of lateral roots using a ruler or image analysis software.

In_Vitro_Rooting_Workflow A Prepare IAA Dilutions & Control B Prepare MS Agar Plates with IAA/Control A->B D Plate Seeds on Agar B->D C Surface Sterilize Seeds C->D E Incubate Plates D->E F Measure Root Length & Count Lateral Roots E->F

Caption: Experimental workflow for in vitro rooting assay.
Protocol 2: Rooting of Cuttings in Liquid or Solid Medium

This protocol is suitable for vegetative propagation of various plant species.

Materials:

  • Plant cuttings (10-15 cm in length, with at least 2-3 nodes)

  • IAA solution at desired concentrations (e.g., 10 ppm, 100 ppm, 1000 ppm)

  • Beakers or small containers

  • Rooting medium (e.g., perlite, vermiculite, sand, or a hydroponic solution)

  • Pots or trays

  • Greenhouse or controlled environment with high humidity

Procedure:

  • Prepare cuttings: Take healthy cuttings from the mother plant. Make a fresh, angled cut at the base of each cutting. Remove the lower leaves, leaving 2-3 leaves at the top.

  • IAA treatment: Prepare the desired concentrations of IAA solution in water. The basal end (bottom 2-3 cm) of the cuttings can be treated in one of the following ways:

    • Quick Dip: Dip the basal end of the cuttings in a concentrated IAA solution (e.g., 1000-10000 ppm) for a few seconds.

    • Soaking: Place the basal end of the cuttings in a dilute IAA solution (e.g., 10-100 ppm) for several hours to 24 hours.[8]

  • Planting: After the IAA treatment, plant the cuttings in the prepared rooting medium.

  • Incubation: Place the pots or trays in a high-humidity environment, such as a misting bench or a propagation chamber, to prevent desiccation. Maintain appropriate light and temperature for the specific plant species.

  • Data collection: After a few weeks (depending on the species), gently remove the cuttings from the medium and wash the roots. Record the rooting percentage, number of roots per cutting, and average root length.

Data Analysis and Interpretation

The collected data should be statistically analyzed to determine the significance of the observed effects. An analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) is appropriate for comparing the means of different treatment groups. The results will help determine the optimal concentration of the test compound for root growth stimulation. It is important to note that supraoptimal concentrations of auxins can inhibit root elongation and lead to the formation of callus tissue.[9]

Conclusion

The protocols and information provided offer a robust framework for investigating the effects of auxins, such as IAA, on root growth. By carefully controlling experimental conditions and systematically collecting quantitative data, researchers can effectively screen and characterize compounds for their potential as root growth stimulators. These methods are fundamental for basic plant science research and have practical applications in agriculture, horticulture, and the development of new plant growth regulators.

References

Application Notes and Protocols: (2-Isopropylphenoxy)acetic acid in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data on the utilization of (2-Isopropylphenoxy)acetic acid and its derivatives in the synthesis of novel compounds with potential therapeutic applications. The focus is on the synthesis of antimicrobial and anti-inflammatory agents.

Synthesis of Novel Antimicrobial Agents: (2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides

This compound derivatives serve as valuable scaffolds for the development of new antimicrobial agents. By coupling a substituted phenoxyacetic acid with amino acid esters and dipeptides, a series of novel compounds with significant antibacterial and antifungal properties has been synthesized.[1]

This protocol outlines the coupling of 2-(2'-isopropyl-5'-methylphenoxy)acetic acid with various amino acid methyl esters or dipeptides.

Step 1: Synthesis of 2-(2'-isopropyl-5'-methylphenoxy)acetic acid A detailed procedure for the synthesis of the starting acid is a prerequisite, which typically involves the reaction of 2-isopropyl-5-methylphenol with chloroacetic acid in the presence of a base.

Step 2: Amino Acid/Dipeptide Preparation

  • Protection of Amino Group: The amino group of L-amino acids is protected using Boc-anhydride (Boc₂O).

  • Protection of Carboxyl Group: The carboxyl group of L-amino acids is protected by esterification with methanol using thionyl chloride (SOCl₂).

  • Deprotection of Amino Group: The Boc-protected amino acid methyl esters are deprotected using trifluoroacetic acid (TFA) in chloroform.

Step 3: Coupling Reaction

  • Dissolve 2-(2'-isopropyl-5'-methylphenoxy)acetic acid (10 mmol) in dry chloroform (20 mL).

  • Add the respective amino acid methyl ester hydrochloride or dipeptide methyl ester (10 mmol) and triethylamine (TEA) (10 mmol) to the solution.

  • Cool the mixture in an ice bath and add dicyclohexylcarbodiimide (DCC) (11 mmol).

  • Stir the reaction mixture at 0°C for 2 hours, and then at room temperature for 24 hours.

  • Filter the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 5% sodium bicarbonate solution and then with 5% hydrochloric acid.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., chloroform/petroleum ether) to obtain the pure compound.

Experimental Workflow: Synthesis of (2'-Isopropyl-5'-methylphenoxy)acetyl Derivatives

G cluster_start Starting Materials cluster_protection Protection start_acid 2-(2'-isopropyl-5'- methylphenoxy)acetic acid coupling Coupling Reaction (DCC, TEA) start_acid->coupling start_amino Amino Acid / Dipeptide boc_protection Boc Protection (Amino Group) start_amino->boc_protection esterification Esterification (Carboxyl Group) boc_protection->esterification deprotection Boc Deprotection (TFA) esterification->deprotection deprotection->coupling workup Work-up & Purification coupling->workup final_product Final Product: (2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acid/Dipeptide workup->final_product

Caption: Workflow for the synthesis of antimicrobial phenoxyacetyl derivatives.

The synthesized compounds were evaluated for their antibacterial and antifungal activities. The data is summarized below.[1]

Compound IDStructureAntibacterial Activity (Zone of Inhibition in mm) vs. P. aeruginosaAntibacterial Activity (Zone of Inhibition in mm) vs. S. aureusAntifungal Activity (Zone of Inhibition in mm) vs. C. albicans
2 (2'-Isopropyl-5'-methylphenoxy)acetyl-Gly-OMe1817-
6 (2'-Isopropyl-5'-methylphenoxy)acetyl-Phe-OMe1718-
13 (2'-Isopropyl-5'-methylphenoxy)acetyl-Met-OMe--19
14 (2'-Isopropyl-5'-methylphenoxy)acetyl-Trp-OMe--18
15 (2'-Isopropyl-5'-methylphenoxy)acetyl-Gly-Gly-OMe1917-
16 (2'-Isopropyl-5'-methylphenoxy)acetyl-Gly-Phe-OMe--20
StandardCiprofloxacin2224-
StandardKetoconazole--25

Note: Activity was tested at a concentration of 50 µg/mL. '-' indicates not reported or not active.

Synthesis of Novel Anti-inflammatory Agents: Selective COX-2 Inhibitors

Phenoxyacetic acid derivatives have been explored as scaffolds for the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles.[2][3][4]

This protocol describes the synthesis of a series of phenoxyacetic acid hydrazones designed as selective COX-2 inhibitors.

Step 1: Synthesis of Ethyl Phenoxyacetate Derivatives

  • To a solution of the appropriate substituted hydroxybenzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) (10 mmol) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (15 mmol).

  • Add ethyl bromoacetate (12 mmol) and stir the mixture for 12 hours at room temperature.

  • Pour the reaction mixture into ice-water and extract with an appropriate organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the ethyl phenoxyacetate derivative.

Step 2: Hydrolysis to Phenoxyacetic Acid Derivatives

  • Dissolve the ethyl phenoxyacetate derivative (10 mmol) in a mixture of methanol and 10% aqueous sodium hydroxide (NaOH).

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid (HCl) to precipitate the phenoxyacetic acid derivative.

  • Filter, wash with water, and dry the product.

Step 3: Synthesis of Hydrazone Derivatives

  • Dissolve the phenoxyacetic acid derivative (1 mmol) and a substituted benzohydrazide (1 mmol) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture. The precipitated product is filtered, washed with cold ethanol, and recrystallized to yield the final hydrazone compound.

Signaling Pathway: COX-2 Mediated Inflammation

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins (PGE2) COX2->PGs Synthesis Inflammation Inflammation & Pain PGs->Inflammation Inhibitor Phenoxyacetic Acid Derivative (Inhibitor) Inhibitor->COX2 Inhibition

References

Application Note: Experimental Design for Bioactivity Screening of (2-Isopropylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenoxyacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of documented biological activities. These activities span multiple therapeutic and agricultural areas, including anti-inflammatory, antimicrobial, anticancer, antioxidant, and herbicidal effects.[1] The core structure is present in numerous drugs and agrochemicals.[1][2] For instance, certain derivatives are known to act as selective COX-2 inhibitors, while others exhibit potent antimicrobial effects or function as auxin-like herbicides that regulate plant growth.[3][4][5][6]

This document provides a comprehensive experimental framework for conducting a primary bioactivity screen of a specific, novel compound: (2-Isopropylphenoxy)acetic acid . The outlined protocols are designed as a tiered approach, starting with fundamental physicochemical characterization and moving to a panel of robust in vitro assays to identify potential biological functions.

Overall Experimental Workflow

The proposed experimental design follows a logical progression from initial compound characterization to broad-based primary screening and potential secondary, mechanism-of-action studies. This tiered approach ensures efficient use of resources by focusing subsequent efforts on the most promising activities identified.

G Overall Bioactivity Screening Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Data Analysis & Hit Identification A Compound Acquisition This compound B Physicochemical Characterization (Solubility, Stability) A->B C Anti-Inflammatory Assay (COX-1/COX-2 Inhibition) B->C Test Compound Stock Solution D Antimicrobial Assay (MIC Determination) B->D Test Compound Stock Solution E Cytotoxicity Assay (MTT vs. Cancer/Normal Cells) B->E Test Compound Stock Solution F Herbicidal/Auxin Assay (Seed Germination/Root Growth) B->F Test Compound Stock Solution G Calculate IC50 / MIC / EC50 Summarize in Tables C->G D->G E->G F->G H Identify Primary 'Hits' (Activity > Threshold) G->H I Secondary Assays (e.g., In Vivo Models, MoA Studies) H->I If Hit is Identified

Caption: High-level workflow for the bioactivity screening of this compound.

Phase 1: Preliminary Assessment

Protocol: Solubility Determination

Objective: To determine the solubility of this compound in common laboratory solvents (e.g., DMSO, Ethanol, PBS) to prepare appropriate stock solutions for bioassays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (95-100%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Microcentrifuge

Method:

  • Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of solvent (e.g., 10 mg to 1 mL DMSO).

  • Vortex vigorously for 2-5 minutes.

  • Incubate at room temperature for 1-2 hours, followed by centrifugation at >10,000 x g for 10 minutes to pellet undissolved solid.

  • Carefully collect the supernatant.

  • Prepare a series of dilutions of the supernatant and measure the concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax).

  • The concentration of the undiluted supernatant represents the saturation solubility. For bioassays, prepare a primary stock solution (e.g., 10-50 mM in 100% DMSO) that is well below the saturation limit.

Phase 2: Primary Bioactivity Screening Protocols

Anti-Inflammatory Activity: COX-1/COX-2 Inhibition Assay

Many phenoxyacetic acid derivatives have shown anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7][8] This assay determines the compound's inhibitory activity against COX-1 and COX-2 to assess both potency and selectivity.

G COX-2 Signaling Pathway in Inflammation cluster_0 Cell Membrane AA Arachidonic Acid COX2 COX-2 Enzyme (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES Inflammation Inflammation Pain, Fever PGE2->Inflammation Inhibitor This compound (Test Compound) Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway, which converts arachidonic acid to pro-inflammatory prostaglandins.[9][10]

Protocol: Fluorometric COX Inhibitor Screening

  • Reagents: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical, Abcam). These kits typically include human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe.

  • Preparation: Prepare a series of dilutions of this compound (e.g., 0.01 µM to 100 µM) in the provided assay buffer. Include a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and a solvent (DMSO) control.

  • Reaction: In a 96-well plate, add the enzyme (COX-1 or COX-2), inhibitor dilution, and heme. Incubate for 15 minutes at 37°C.

  • Initiation: Initiate the reaction by adding arachidonic acid, followed immediately by the fluorogenic probe.

  • Measurement: Read the fluorescence intensity every minute for 10 minutes using a plate reader (e.g., Ex/Em = 535/590 nm).

  • Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence curve). Determine the percent inhibition for each concentration relative to the solvent control. Calculate the IC50 value (the concentration that inhibits 50% of enzyme activity) by fitting the data to a dose-response curve.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
This compound[Result][Result][Result]
Celecoxib (Control)>100~0.05>2000
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The phenoxyacetic acid scaffold is found in various antimicrobial agents.[1][11] The broth microdilution method is a standardized technique to determine the lowest concentration of a compound that prevents visible microbial growth.[12]

Protocol: Broth Microdilution MIC Assay [13][12][14]

  • Strains: Use a panel of clinically relevant microorganisms, such as:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

    • Yeast: Candida albicans (e.g., ATCC 10231)

  • Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for yeast.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth. A typical concentration range is 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Grow microbial cultures to the logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for yeast).

  • Reading: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation:

Test OrganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213[Result]
Escherichia coliATCC 25922[Result]
Candida albicansATCC 10231[Result]
Ciprofloxacin (Control)-[Result]
Fluconazole (Control)-[Result]
Cytotoxicity: MTT Cell Viability Assay

To assess potential anticancer activity, the compound's effect on cell viability is measured.[15] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18] Testing against both a cancer cell line and a normal cell line can provide an initial measure of selectivity.

G MTT Assay Experimental Workflow A 1. Seed Cells (e.g., HepG2) in 96-well plate B 2. Incubate 24h Allow cells to attach A->B C 3. Add Compound Serial dilutions of test compound B->C D 4. Incubate 48-72h Exposure period C->D E 5. Add MTT Reagent (Yellow) D->E F 6. Incubate 2-4h Live cells form purple formazan E->F G 7. Add Solubilizer (e.g., DMSO) to dissolve crystals F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow for the MTT cell viability and cytotoxicity assay.

Protocol: MTT Assay [16][18][19]

  • Cell Lines:

    • Cancer cell line: HepG2 (human liver cancer)

    • Normal cell line: THLE-2 (human normal liver)

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 200 µM). Include a positive control (e.g., Doxorubicin) and a vehicle (DMSO) control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[16][18]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[16] Shake the plate for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that reduces cell viability by 50%).

Data Presentation:

CompoundCell LineIC50 (µM)
This compoundHepG2 (Cancer)[Result]
This compoundTHLE-2 (Normal)[Result]
Doxorubicin (Control)HepG2 (Cancer)[Result]
Herbicidal/Auxin-like Activity: Plant Seedling Growth Assay

Phenoxyacetic acids are a major class of synthetic auxins used as herbicides.[2][5][20] Their bioactivity can be assessed by observing their effects on the growth of model plants like Arabidopsis thaliana.

Protocol: Arabidopsis Seedling Growth Assay

  • Plates: Prepare square petri dishes with 0.5x Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.

  • Compound Addition: After autoclaving and cooling the medium to ~50°C, add this compound to final concentrations ranging from 0.1 µM to 100 µM. Include a known auxin herbicide (e.g., 2,4-D) as a positive control and a solvent control. Pour the plates and let them solidify.

  • Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them in a line on the surface of the agar.

  • Stratification & Growth: Store the plates at 4°C for 2 days in the dark (stratification), then transfer them to a growth chamber (e.g., 22°C, 16h light/8h dark cycle) in a vertical orientation.

  • Measurement: After 7-10 days, remove the plates and scan them. Use image analysis software (e.g., ImageJ) to measure the primary root length of at least 15-20 seedlings per condition.

  • Analysis: Calculate the average root length for each concentration and express it as a percentage of the solvent control. Determine the EC50 value (the concentration that causes a 50% reduction in root growth).

Data Presentation:

CompoundPrimary Root Length (% of Control) at 10 µMEC50 (µM) for Root Inhibition
This compound[Result][Result]
2,4-D (Control)[Result][Result]

References

Application Note: Preparation of (2-Isopropylphenoxy)acetic acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Isopropylphenoxy)acetic acid and its derivatives are organic compounds utilized in various research and development applications, including chemical synthesis and biological studies. Accurate and consistent preparation of stock solutions is a critical first step for any experiment to ensure the reliability and reproducibility of results. This document provides detailed protocols for the preparation, storage, and handling of stock solutions of this compound for laboratory use.

Physicochemical Properties

It is important to note that the common name "this compound" can be ambiguous. Two closely related compounds are often referenced. Always verify the specific compound being used by its CAS number.

Property2-(2-Isopropylphenoxy)acetic acid(2-Isopropyl-5-methylphenoxy)acetic acid
IUPAC Name 2-(2-propan-2-ylphenoxy)acetic acid2-(2-isopropyl-5-methylphenoxy)acetic acid
Synonyms 2-(2-Isopropylphenoxy)acetateThymoxyacetic acid
CAS Number 25141-58-65333-40-4
Molecular Formula C₁₁H₁₄O₃[1]C₁₂H₁₆O₃[2][3][4]
Molecular Weight 194.23 g/mol 208.25 g/mol [3]
Appearance Colorless crystals[5]White to orange to green powder/crystal[2]
pKa (Predicted) Not specified3.23 ± 0.10[2][3]

Recommended Solvents and Handling

Solvent Selection: The choice of solvent is critical and depends on the downstream application.

  • Organic Solvents: For high-concentration primary stock solutions, Dimethyl Sulfoxide (DMSO) or ethanol are recommended. These solvents are suitable for most cell-based assays after appropriate dilution.

  • Aqueous Solvents: this compound has low solubility in neutral water. To prepare an aqueous stock, the acidic proton of the carboxylic acid must be neutralized with a base (e.g., Sodium Hydroxide, NaOH) to form a more soluble salt. This is suitable for applications where organic solvents are not permissible. One source indicates solubility in Methanol[3].

General Handling and Safety:

  • Always handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information before handling.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock in an Organic Solvent (DMSO)

This protocol describes the preparation of a 100 mM stock solution in DMSO.

Materials:

  • This compound (verify CAS number and use appropriate Molecular Weight)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

Equipment:

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed. Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 10 mL of 100 mM (0.1 M) C₁₁H₁₄O₃ (MW = 194.23): Mass = 0.1 mol/L x 0.010 L x 194.23 g/mol x 1000 mg/g = 19.42 mg

  • Weigh Compound: Carefully weigh the calculated mass of this compound using an analytical balance.

  • Dissolution: Add the weighed compound to a sterile vial. Pipette the required volume of DMSO into the vial.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be required to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Stock Solution (as Sodium Salt)

This protocol describes the preparation of a 10 mM aqueous stock solution by converting the acid to its sodium salt.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Nuclease-free water

  • Sterile tubes or vials

Equipment:

  • Analytical balance

  • pH meter or pH strips

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Calculate Required Mass: Determine the mass needed for the desired volume and concentration as described in Protocol 1.

  • Weigh Compound: Weigh the calculated mass of the compound and add it to a beaker or flask with a stir bar.

  • Initial Suspension: Add approximately 80% of the final desired volume of nuclease-free water. The compound will likely not dissolve at this stage.

  • Neutralization: While stirring, slowly add 1 M NaOH dropwise. Monitor the pH. Continue adding NaOH until the solid fully dissolves and the pH of the solution is neutral to slightly basic (pH 7.0 - 8.0). This indicates the formation of the soluble sodium salt.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask. Rinse the original container with a small amount of water and add the rinse to the flask to ensure a quantitative transfer[6]. Adjust the final volume to the calibration mark with water.

  • Sterilization and Storage: For biological applications, sterile-filter the final solution through a 0.22 µm filter. Aliquot into sterile tubes and store at -20°C.

Quantitative Data Summary

Example Calculations for Stock Solutions:

Target ConcentrationFinal VolumeCompound (CAS 25141-58-6) MW: 194.23 g/mol Compound (CAS 5333-40-4) MW: 208.25 g/mol
10 mM1 mL1.94 mg2.08 mg
10 mM10 mL19.42 mg20.83 mg
50 mM1 mL9.71 mg10.41 mg
50 mM10 mL97.12 mg104.13 mg
100 mM1 mL19.42 mg20.83 mg
100 mM10 mL194.23 mg208.25 mg

Visualized Workflows

Stock_Solution_Workflow cluster_prep Preparation cluster_store Storage start Start calc 1. Calculate Mass (Concentration, Volume, MW) start->calc weigh 2. Weigh Compound calc->weigh add_solv 3. Add Solvent (e.g., DMSO) weigh->add_solv dissolve 4. Vortex / Mix Until Dissolved add_solv->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot store 6. Store at -20°C / -80°C (Protect from Light) aliquot->store finish Ready for Use store->finish

Caption: Workflow for preparing an organic stock solution.

Solvent_Selection_Diagram start Experiment Type? cell_assay Cell-Based Assay start->cell_assay In Vitro / In Vivo aqueous_exp Aqueous Experiment (e.g., Enzymology) start->aqueous_exp Solvent-Sensitive organic_choice Use Organic Solvent (e.g., DMSO) cell_assay->organic_choice aqueous_choice Prepare Aqueous Salt Solution (use NaOH) aqueous_exp->aqueous_choice final_dilution Requires high dilution in final medium organic_choice->final_dilution

Caption: Decision tree for selecting an appropriate solvent.

References

Application Notes and Protocols for Evaluating the Efficacy of (2-Isopropylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Isopropylphenoxy)acetic acid is a synthetic compound belonging to the class of phenoxyacetic acids. While its specific biological activities are not extensively documented in publicly available literature, related compounds have been shown to possess a range of effects, including anti-inflammatory and metabolic modulatory properties. Often, such compounds interact with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) which are key regulators of lipid and glucose metabolism, as well as inflammation.

These application notes provide a comprehensive suite of in vitro assays to characterize the biological efficacy of this compound. The protocols are designed to assess its potential as a modulator of metabolic and inflammatory pathways, as well as to evaluate its general cytotoxicity.

I. Preliminary Cytotoxicity Assessment

Prior to evaluating the efficacy of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic working concentration range for subsequent cell-based assays.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Objective: To determine the concentration range of this compound that is non-toxic to the selected cell lines.

Materials:

  • Cell line of interest (e.g., HepG2 for liver toxicity, 3T3-L1 for adipocyte studies)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Concentration of this compound (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.2398.4
101.2096.0
501.1592.0
1000.9878.4
2000.5040.0

II. Evaluation of PPAR Agonist Activity

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[2] Many phenoxyacetic acid derivatives are known to be PPAR agonists.

Protocol 2: PPAR Luciferase Reporter Assay

This assay determines if this compound can activate PPARα or PPARγ, suggesting a potential role in regulating lipid metabolism and inflammation.

Objective: To quantify the agonist activity of this compound on human PPARα and PPARγ.

Materials:

  • HEK293T cells

  • Expression plasmids for human PPARα-Gal4 and PPARγ-Gal4

  • pGL4.35[9XGAL4UAS/luc2P] reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Known PPARα agonist (e.g., GW7647) and PPARγ agonist (e.g., Rosiglitazone) as positive controls[2][3]

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the respective PPAR expression plasmid and the reporter plasmid.

  • After 24 hours, seed the transfected cells into a 96-well plate.

  • Treat the cells with various concentrations of this compound, a positive control agonist, and a vehicle control.

  • Incubate for 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

Data Presentation:

CompoundConcentration (µM)PPARα Fold ActivationPPARγ Fold Activation
Vehicle Control01.01.0
This compound11.21.5
102.53.8
505.88.2
GW7647 (PPARα agonist)110.51.1
Rosiglitazone (PPARγ agonist)11.315.7

Signaling Pathway Diagram:

PPAR_Signaling Ligand This compound (Ligand) PPAR PPARα / PPARγ Ligand->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates Metabolic_Effects Modulation of Lipid and Glucose Metabolism Target_Genes->Metabolic_Effects Leads to

Caption: PPAR signaling pathway activation by a ligand.

III. Assessment of Effects on Lipid Metabolism

Based on the potential PPAR agonist activity, it is important to investigate the direct effects of this compound on cellular lipid metabolism.

Protocol 3: Oil Red O Staining for Adipocyte Differentiation

Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids. This assay is used to visualize and quantify lipid accumulation in adipocytes.

Objective: To determine if this compound promotes the differentiation of pre-adipocytes into mature adipocytes, indicated by lipid accumulation.

Materials:

  • 3T3-L1 pre-adipocyte cell line

  • Differentiation medium (DMEM with high glucose, FBS, insulin, dexamethasone, and IBMX)

  • This compound

  • Oil Red O staining solution

  • 10% Formalin

  • 60% Isopropanol

  • Microscope

Procedure:

  • Culture 3T3-L1 pre-adipocytes to confluence in a 6-well plate.

  • Induce differentiation by treating the cells with differentiation medium containing various concentrations of this compound or a positive control (e.g., Rosiglitazone).

  • After 48-72 hours, replace the medium with DMEM containing insulin and the test compounds.

  • Continue to culture for an additional 4-6 days, replacing the medium every 2 days.

  • Wash the cells with PBS and fix with 10% formalin for 30-60 minutes.[4]

  • Wash with water and then with 60% isopropanol.[5][6]

  • Stain the cells with Oil Red O working solution for 15 minutes.[5]

  • Wash with water and visualize the lipid droplets under a microscope.

  • For quantification, elute the stain with 100% isopropanol and measure the absorbance at 500 nm.[6]

Data Presentation:

TreatmentConcentration (µM)Absorbance (500 nm)Fold Change in Lipid Accumulation
Undifferentiated Control-0.121.0
Differentiated Control-0.857.1
This compound101.109.2
501.5212.7
Rosiglitazone11.6513.8

Experimental Workflow Diagram:

Oil_Red_O_Workflow cluster_0 Cell Culture and Differentiation cluster_1 Staining and Visualization cluster_2 Quantification A Seed 3T3-L1 Pre-adipocytes B Induce Differentiation with Test Compound A->B C Culture for 4-6 Days B->C D Fix Cells with Formalin C->D E Stain with Oil Red O D->E F Microscopic Visualization E->F G Elute Stain with Isopropanol F->G H Measure Absorbance at 500 nm G->H

Caption: Workflow for Oil Red O staining of adipocytes.

IV. In Vitro Toxicology and Safety Evaluation

Early assessment of potential toxicity is a critical step in drug development.[7][8][9] In vitro toxicology assays provide valuable information on the safety profile of a compound.[10]

Protocol 4: In Vitro Hepatotoxicity Assay

This protocol assesses the potential for this compound to cause liver cell injury.

Objective: To evaluate the hepatotoxic potential of this compound in a human liver cell line.

Materials:

  • HepG2 human hepatoma cell line

  • This compound

  • Positive control for hepatotoxicity (e.g., Acetaminophen)

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • Multi-well plate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound and the positive control.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Measure the amount of LDH released into the supernatant using the LDH Cytotoxicity Assay Kit according to the manufacturer's instructions.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Data Presentation:

CompoundConcentration (µM)% LDH Release
Vehicle Control05.2
This compound106.1
508.3
10012.5
20025.8
Acetaminophen1000085.4

Logical Relationship Diagram:

Toxicity_Assessment_Logic Start Test Compound: This compound Cytotoxicity Initial Cytotoxicity Screen (e.g., MTT Assay) Start->Cytotoxicity Concentration Determine Non-Toxic Concentration Range Cytotoxicity->Concentration Efficacy Proceed with Efficacy Assays (PPAR, Lipid Metabolism) Concentration->Efficacy Non-toxic Toxic Toxic Profile Concentration->Toxic Toxic Toxicology In-depth Toxicology Studies (Hepatotoxicity, etc.) Efficacy->Toxicology Safe Safe Profile Toxicology->Safe Toxicology->Toxic Decision Go/No-Go Decision for Further Development Safe->Decision Toxic->Decision

Caption: Decision-making workflow for drug development.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. All work should be conducted in accordance with institutional safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Isopropylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2-Isopropylphenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 2-isopropylphenol to form a phenoxide, which then acts as a nucleophile and attacks an α-haloacetic acid, such as chloroacetic acid, via an SN2 mechanism.[1][3]

Q2: Which base is most suitable for this synthesis?

A2: Due to the relatively high acidity of phenols compared to aliphatic alcohols, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are sufficient to deprotonate 2-isopropylphenol effectively.[3] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often in a polar aprotic solvent like acetone or DMF.

Q3: What are the typical yields for this type of reaction?

A3: Laboratory yields for the Williamson ether synthesis typically range from 50% to 95%.[2] A yield of 88% has been reported for the synthesis of this compound specifically.[4] Factors such as reaction time, temperature, and purity of reagents will significantly influence the final yield.

Q4: What is the main competing side reaction?

A4: The primary side reaction in a Williamson ether synthesis is the base-catalyzed elimination of the alkylating agent.[1] However, since chloroacetic acid is a primary halide, the SN2 substitution reaction is strongly favored over elimination.[5][6] Another potential, though less common, side reaction is C-alkylation, where the phenoxide attacks with a carbon of the aromatic ring instead of the oxygen.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Deprotonation of 2-Isopropylphenol Ensure a stoichiometric excess of a strong base (e.g., 1.2-1.5 equivalents of NaOH or KOH) is used. Confirm the base is not old or hydrated, which would reduce its effective concentration.
Insufficient Reaction Time or Temperature The reaction typically requires refluxing for 1 to 8 hours at a temperature of 50-100°C.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before workup.
Poor Quality Reagents Use freshly opened or purified 2-isopropylphenol. Ensure the chloroacetic acid is of high purity. Use an appropriate, dry solvent. Protic solvents can slow the reaction rate by solvating the nucleophile.[1]
Inefficient Product Isolation During workup, ensure the solution is acidified sufficiently (to pH ~2) to fully precipitate the carboxylic acid product. If the product is extracted, ensure complete extraction from the aqueous layer.

Issue 2: Product is Impure (Discolored, Oily, or Incorrect Melting Point)

Potential Cause Recommended Solution
Presence of Unreacted 2-Isopropylphenol During the workup, wash the organic layer with a 5-10% NaOH solution. This will extract the acidic product into the aqueous layer as its sodium salt, leaving the unreacted, less acidic phenol in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure product.
Formation of Side Products High reaction temperatures can promote side reactions.[7] Maintain the recommended temperature range (50-100°C). Avoid using an overly strong or sterically hindered base which could favor elimination, although this is less of a concern with chloroacetic acid.
Insufficient Purification Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hot water, to remove impurities.[3][4] Ensure the product is thoroughly dried before measuring its melting point.

Factors Influencing Yield: A Comparative Overview

The following table summarizes key experimental parameters and their general impact on the yield of phenoxyacetic acids via Williamson ether synthesis.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Impact on Yield
Base Weak Base (e.g., NaHCO₃) or Insufficient Strong Base (<1 eq.)Strong Base (NaOH, KOH) with slight excess (~1.2 eq.)Optimized condition ensures complete formation of the phenoxide nucleophile, increasing yield.
Solvent Protic (e.g., Ethanol) or Apolar (e.g., Toluene)Polar Aprotic (e.g., DMF, Acetonitrile, Acetone)[1]Polar aprotic solvents enhance the nucleophilicity of the phenoxide, accelerating the SN2 reaction and improving yield.
Temperature Too Low (<50°C) or Too High (>120°C)50 - 100°C[2]The optimized range provides sufficient energy for the reaction to proceed efficiently without promoting side reactions or decomposition.[7]
Reaction Time < 2 hours3 - 8 hours (or until completion by TLC)[1]Insufficient time leads to incomplete conversion. Monitoring by TLC is crucial to determine the optimal endpoint.
Alkylating Agent Secondary/Tertiary HalidePrimary Halide (Chloroacetic Acid)[5]Primary halides are ideal for SN2 reactions and minimize the competing elimination reaction, leading to higher ether yields.[5][6]

Experimental Protocols

Protocol 1: Synthesis via Aqueous NaOH

This protocol is adapted from standard Williamson ether synthesis procedures for phenoxyacetic acids.

Materials:

  • 2-Isopropylphenol

  • Chloroacetic acid

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of NaOH in 25 mL of water.

  • To the stirred NaOH solution, add 13.6 g (0.1 mol) of 2-isopropylphenol. Stir until a homogeneous solution of the sodium phenoxide is formed.

  • In a separate beaker, carefully dissolve 10.4 g (0.11 mol) of chloroacetic acid in 20 mL of water.

  • Add the chloroacetic acid solution dropwise to the phenoxide solution through the top of the condenser over 15-20 minutes.

  • Heat the reaction mixture to a gentle reflux (approx. 90-100°C) and maintain for 3-4 hours.[3]

  • Cool the reaction mixture to room temperature and then transfer it to a beaker placed in an ice bath.

  • Slowly acidify the cold mixture with concentrated HCl, stirring continuously, until the pH is approximately 2 (check with pH paper). A white precipitate of this compound will form.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold water.

  • Recrystallize the crude solid from a minimal amount of hot ethanol/water mixture to obtain pure, crystalline this compound.

  • Dry the purified product in a vacuum oven.

Protocol 2: Synthesis using K₂CO₃ in Acetone

This protocol is an alternative using a weaker base in an organic solvent.

Materials:

  • 2-Isopropylphenol

  • Ethyl chloroacetate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, dry

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

Procedure:

  • Ester Synthesis: To a round-bottom flask with a reflux condenser, add 13.6 g (0.1 mol) of 2-isopropylphenol, 13.5 g (0.11 mol) of ethyl chloroacetate, and 15.2 g (0.11 mol) of anhydrous K₂CO₃ in 150 mL of dry acetone.

  • Reflux the mixture with stirring for 12 hours.[4]

  • Cool the mixture, filter off the inorganic salts, and evaporate the acetone under reduced pressure.

  • Dissolve the resulting crude ester in a suitable organic solvent (e.g., diethyl ether), wash with 5% NaOH solution and then with water. Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent.

  • Hydrolysis: Dissolve the crude ethyl (2-isopropylphenoxy)acetate in 100 mL of ethanol. Add a solution of 8.0 g (0.2 mol) of NaOH in 20 mL of water.

  • Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction, evaporate the ethanol, and dilute the residue with water.

  • Acidify with HCl as described in Protocol 1 to precipitate the product.

  • Filter, wash, and recrystallize as described above.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product phenol 2-Isopropylphenol phenoxide 2-Isopropylphenoxide Ion phenol->phenoxide + Base (Deprotonation) haloacid Chloroacetic Acid product This compound haloacid->product base NaOH / KOH solvent Water / Acetone phenoxide->product + Chloroacetic Acid (SN2 Attack)

Caption: Williamson ether synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions / Product Loss start Low Product Yield Observed check_sm Check for unreacted starting material (TLC)? start->check_sm increase_time Increase reaction time/temperature check_sm->increase_time Yes check_temp Lower reaction temperature check_sm->check_temp No check_base Verify base strength and stoichiometry increase_time->check_base end Yield Improved check_base->end optimize_workup Optimize workup pH and extraction procedure check_temp->optimize_workup optimize_workup->end

Caption: A logical workflow for troubleshooting low yield issues.

Factors Affecting SN2 Reaction Yield

Factors_Yield Key Factors for High Yield cluster_factors center High Yield of This compound factor1 Complete Phenol Deprotonation factor1->center factor2 Unhindered Electrophile (Primary Halide) factor2->center factor3 Optimal Temperature (50-100°C) factor3->center factor4 Polar Aprotic Solvent factor4->center

Caption: Critical factors influencing the yield of the SN2 reaction.

References

Troubleshooting low purity in (2-Isopropylphenoxy)acetic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low purity in their (2-Isopropylphenoxy)acetic acid samples. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final this compound product has a low purity after synthesis. What are the most likely impurities?

A1: Low purity in this compound synthesized via the Williamson ether synthesis can be attributed to several factors, including impurities in starting materials and byproducts from side reactions. The most common impurities are:

  • Unreacted Starting Materials:

    • 2-Isopropylphenol

    • Chloroacetic acid

  • Reaction Byproducts:

    • C-Alkylated Isomers: The alkyl group from chloroacetic acid may attach to the benzene ring of 2-isopropylphenol instead of the oxygen atom. This occurs due to the ambident nature of the phenoxide ion.

    • Dichloroacetic and Trichloroacetic Acids: These can be present as impurities in the chloroacetic acid starting material.[1]

    • Glycolic Acid: Formed from the hydrolysis of chloroacetic acid.

Q2: I observe an unexpected peak in my HPLC analysis. How can I identify the impurity?

A2: Identifying an unknown peak requires a combination of analytical techniques. Here is a general workflow:

  • Review Starting Material Purity: Analyze your starting materials (2-isopropylphenol and chloroacetic acid) by HPLC or GC to ensure their purity. Impurities in the starting materials will carry through to the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying unknown impurities. The mass-to-charge ratio (m/z) of the impurity peak can provide its molecular weight, which is a critical piece of information for structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, 1H and 13C NMR spectroscopy can provide detailed structural information. Comparing the spectra to known impurities or using spectral databases can help in identification.

  • Reference Standards: If you suspect a specific impurity (e.g., unreacted 2-isopropylphenol), inject a pure standard of that compound into your HPLC system to see if the retention time matches the unknown peak.

Below is a table of potential impurities and their expected molecular weights, which can be a useful reference for LC-MS analysis.

ImpurityMolecular FormulaMolecular Weight ( g/mol )Potential Origin
2-IsopropylphenolC9H12O136.19Unreacted starting material
Chloroacetic AcidC2H3ClO294.50Unreacted starting material
Dichloroacetic AcidC2H2Cl2O2128.94Impurity in chloroacetic acid[1]
C-Alkylated this compoundC11H14O3194.23Side reaction (C-alkylation)
Glycolic AcidC2H4O376.05Hydrolysis of chloroacetic acid

Q3: My reaction seems to be complete, but the purity is still low after workup. How can I improve my purification protocol?

A3: Recrystallization is a common and effective method for purifying phenoxyacetic acids. The choice of solvent is critical for successful purification.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the this compound at an elevated temperature but not at room temperature. Conversely, the impurities should remain soluble at room temperature.

  • Common Solvents for Phenoxyacetic Acids:

    • Water

    • Ethanol/Water mixtures[2]

    • Toluene

    • Hexane/Ethyl Acetate mixtures

Troubleshooting Recrystallization:

IssuePotential CauseSuggested Solution
Oiling OutThe compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent or a solvent mixture. Try adding a small seed crystal to induce crystallization.
Poor RecoveryThe compound is too soluble in the chosen solvent at low temperatures.Choose a less polar solvent or a solvent mixture where the compound has lower solubility at room temperature.
Impurities Co-crystallizeThe impurity has similar solubility properties to the product.Try a different solvent system. If the impurity is acidic or basic, an acid-base extraction during the workup may be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general representation and may require optimization.

  • Deprotonation of 2-Isopropylphenol:

    • In a round-bottom flask, dissolve 2-isopropylphenol (1.0 eq) in a suitable solvent (e.g., acetone, ethanol).

    • Add a base such as sodium hydroxide (NaOH) (1.1 eq) or potassium carbonate (K2CO3) (1.5 eq).

    • Stir the mixture at room temperature for 30-60 minutes to form the sodium or potassium salt of 2-isopropylphenol.

  • Alkylation:

    • Dissolve chloroacetic acid (1.2 eq) in the same solvent.

    • Add the chloroacetic acid solution dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux (typically 50-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction time can vary from 2 to 8 hours.[3]

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in water and acidify with hydrochloric acid (HCl) to a pH of approximately 2 to precipitate the crude product.

    • Filter the crude product and wash with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/water).

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method for phenoxyacetic acids and should be optimized for this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 30% B to 80% B

    • 20-25 min: 80% B to 30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Visualizations

Troubleshooting Workflow for Low Purity

TroubleshootingWorkflow Troubleshooting Low Purity in this compound start Low Purity Detected check_sm Analyze Starting Materials (SMs) (2-Isopropylphenol, Chloroacetic Acid) start->check_sm sm_pure SMs are Pure check_sm->sm_pure Pure sm_impure SMs are Impure check_sm->sm_impure Impure analyze_impurities Identify Impurities by LC-MS/NMR sm_pure->analyze_impurities purify_sm Purify Starting Materials sm_impure->purify_sm rerun_synthesis Re-run Synthesis purify_sm->rerun_synthesis end_product High Purity Product rerun_synthesis->end_product unreacted_sm Unreacted SMs Detected analyze_impurities->unreacted_sm side_products Side Products Detected (e.g., C-alkylation) analyze_impurities->side_products optimize_reaction Optimize Reaction Conditions (Time, Temperature, Stoichiometry) unreacted_sm->optimize_reaction Yes optimize_purification Optimize Purification (Recrystallization Solvent, Acid-Base Extraction) unreacted_sm->optimize_purification No, minor amount side_products->optimize_reaction Yes side_products->optimize_purification No, minor amount optimize_reaction->rerun_synthesis optimize_purification->end_product

Caption: A decision tree for troubleshooting low purity issues.

Williamson Ether Synthesis Pathway and Potential Side Reactions

ReactionPathway Synthesis of this compound and Side Reactions cluster_reactants Reactants cluster_products Products & Byproducts 2_isopropylphenol 2-Isopropylphenol phenoxide 2-Isopropylphenoxide (nucleophile) 2_isopropylphenol->phenoxide + Base chloroacetic_acid Chloroacetic Acid base Base (e.g., NaOH) product This compound (Desired Product - O-Alkylation) c_alkylation C-Alkylated Byproduct phenoxide->product + Chloroacetic Acid (O-attack) phenoxide->c_alkylation + Chloroacetic Acid (C-attack)

Caption: Reaction scheme showing the desired product and a key byproduct.

References

Technical Support Center: Optimizing HPLC Separation of Phenoxyacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of phenoxyacetic acid isomers.

Troubleshooting Guide

This section addresses common issues encountered during the separation of phenoxyacetic acid isomers in a question-and-answer format.

Question 1: Why am I seeing poor resolution or co-eluting peaks for my phenoxyacetic acid isomers?

Answer:

Poor resolution is a common challenge and can stem from several factors related to the mobile phase, stationary phase, or other chromatographic conditions.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The choice of organic solvent and its ratio with the aqueous phase is critical. Small adjustments can lead to significant improvements in separation.[1]

    • Solution: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). A 10% change in the organic modifier can result in a two- to three-fold change in analyte retention.[2]

  • Incorrect Mobile Phase pH: Phenoxyacetic acid is an acidic compound. The pH of the mobile phase will significantly affect its ionization state and, consequently, its retention and selectivity.[3][4][5]

    • Solution: Adjust the mobile phase pH. For acidic compounds like phenoxyacetic acid, using a mobile phase pH well below the analyte's pKa (typically in the range of 2.5-4.0) will suppress ionization, leading to increased retention and potentially better separation.[5][6] It is recommended to operate at a pH at least one unit away from the pKa to ensure reproducibility.[6]

  • Suboptimal Column Chemistry: The stationary phase may not be providing the necessary selectivity for the isomers.

    • Solution: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with the aromatic ring and carboxylic acid group of the analytes.[7]

  • Insufficient Column Efficiency: The column may be too short, or the particle size too large.

    • Solution: Use a longer column or a column packed with smaller particles (e.g., 3 µm or sub-2 µm) to increase the number of theoretical plates and improve resolution.[8][9]

Logical Troubleshooting Workflow for Poor Resolution

G cluster_0 Troubleshooting: Poor Resolution cluster_1 Mobile Phase Actions cluster_2 Column Actions cluster_3 Condition Actions Start Observe Poor Resolution (Co-eluting Peaks) CheckMP Step 1: Optimize Mobile Phase Start->CheckMP CheckCol Step 2: Evaluate Column CheckMP->CheckCol If no improvement AdjustRatio Vary Organic % CheckMP->AdjustRatio CheckCond Step 3: Adjust Conditions CheckCol->CheckCond If no improvement ChangePhase Try Different Stationary Phase (e.g., Phenyl-Hexyl) CheckCol->ChangePhase Resolved Peaks Resolved CheckCond->Resolved Success AdjustTemp Optimize Temperature CheckCond->AdjustTemp AdjustpH Adjust pH (2.5-4.0) AdjustRatio->AdjustpH ChangeSolvent Switch Organic Solvent (ACN vs. MeOH) AdjustpH->ChangeSolvent ChangeDim Increase Length or Decrease Particle Size ChangePhase->ChangeDim AdjustFlow Lower Flow Rate AdjustTemp->AdjustFlow

Caption: Workflow for troubleshooting poor peak resolution.

Question 2: My peaks for phenoxyacetic acid are tailing. What is the cause and how can I fix it?

Answer:

Peak tailing is often observed for acidic or basic compounds and can compromise quantification. It is typically caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid group of phenoxyacetic acid, causing tailing.[10][11] This is especially problematic if the silanols are ionized.

    • Solution 1: Lower the mobile phase pH (e.g., to pH 2.5-3.0) using an acid like phosphoric acid or formic acid.[12][13] This protonates the silanol groups, minimizing unwanted ionic interactions.

    • Solution 2: Use a highly end-capped column or a column with a modern, low-activity silica to reduce the number of available silanol groups.[10][12]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[1][14]

    • Solution: Reduce the sample concentration or the injection volume. Perform a loading study by injecting serial dilutions of your sample to see if peak shape improves.[14]

  • Mismatched Solvents: If the sample solvent is much stronger (more organic) than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase whenever possible.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase (especially at high pH) can lead to poor peak shape for all analytes.[14]

    • Solution: Reverse-flush the column to remove blockages at the inlet frit.[14] If the problem persists, consider replacing the guard column or the analytical column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for separating phenoxyacetic acid isomers?

A good starting point for reversed-phase separation would be a C18 column with dimensions of 150 mm x 4.6 mm and 5 µm particles.[7] For the mobile phase, begin with a simple isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) containing an acidifier like 0.1% phosphoric acid or formic acid to control the pH.[12] From there, you can optimize the organic solvent percentage and pH to achieve the desired separation.[15]

Q2: How does mobile phase pH affect the retention of phenoxyacetic acid?

As phenoxyacetic acid is acidic, its retention time is highly dependent on the mobile phase pH.[3]

  • At low pH (e.g., pH < 3.0): The carboxylic acid group is protonated (non-ionized). The molecule is more hydrophobic and will be retained longer on a reversed-phase column.[3][5]

  • At high pH (e.g., pH > 5.0): The carboxylic acid group is deprotonated (ionized), making the molecule more polar. This results in reduced retention and earlier elution.[3] Controlling the pH is a powerful tool to adjust selectivity between isomers.[5][16]

Q3: Can I separate chiral isomers (enantiomers) of phenoxyacetic acid derivatives?

Yes, separating enantiomers requires a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP).[17][18]

  • Column Selection: Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide columns are common choices for chiral separations and can be operated in normal-phase, polar organic, or reversed-phase modes.[19]

  • Method Development: Chiral method development is often empirical.[20] Screening several different chiral columns with various mobile phases (e.g., hexane/isopropanol for normal phase or acetonitrile/buffered water for reversed-phase) is a common strategy to find a suitable separation.[20][21]

Q4: Which organic modifier is better: acetonitrile or methanol?

Both acetonitrile and methanol can be used, and switching between them can significantly alter selectivity.

  • Acetonitrile generally has a lower viscosity, which results in lower backpressure and often sharper peaks.[22][23]

  • Methanol is a protic solvent and can offer different hydrogen-bonding interactions, which may be beneficial for separating isomers.[2] It is often worthwhile to screen both solvents during method development to see which provides the best resolution.

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Positional Isomers

This protocol provides a baseline for separating positional isomers of phenoxyacetic acid.

ParameterSpecification
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (40:60, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection (UV) 270 nm
Sample Preparation Dissolve sample in mobile phase to a concentration of ~0.1 mg/mL.

Method Development Logic

G Start Start: Baseline Method (e.g., C18, 40% ACN, pH 3) Eval Evaluate Resolution (Rs) and Tailing Factor (Tf) Start->Eval Opt_ACN Adjust % Acetonitrile for optimal retention (k=2-10) Eval->Opt_ACN If k is not optimal Opt_pH Adjust pH (2.5-4.0) for selectivity Eval->Opt_pH If Rs < 1.5 Opt_Col Change Column (e.g., Phenyl-Hexyl) Eval->Opt_Col If Rs still poor Final Final Validated Method Eval->Final If Rs > 1.5 and Tf < 1.5 Opt_ACN->Eval Opt_pH->Eval Opt_Col->Eval

Caption: Logical flow for developing a separation method.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Analyte Retention

This table illustrates the expected impact of changing mobile phase parameters on the retention of phenoxyacetic acid (an acidic analyte).

Parameter ChangeExpected Effect on Retention TimeRationale
Increase % Acetonitrile DecreaseIncreases mobile phase elution strength, reducing hydrophobic interaction with the stationary phase.[2]
Decrease % Acetonitrile IncreaseDecreases mobile phase elution strength, increasing hydrophobic interaction.[2]
Decrease pH (e.g., from 5.0 to 3.0) IncreaseSuppresses ionization of the carboxylic acid group, making the analyte more hydrophobic and increasing its affinity for the stationary phase.[3][5]
Increase pH (e.g., from 3.0 to 5.0) DecreaseIncreases ionization of the carboxylic acid group, making the analyte more polar and reducing its affinity for the stationary phase.[3]
Switch from Acetonitrile to Methanol Varies (often increases)Methanol is typically a weaker solvent than acetonitrile in reversed-phase HPLC, which may lead to longer retention times. It also offers different selectivity.[2][9]

References

Challenges with the solubility of (2-Isopropylphenoxy)acetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of (2-Isopropylphenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in water. Why is it poorly soluble?

A1: this compound is a weak organic acid with limited solubility in neutral aqueous solutions. Its molecular structure contains a nonpolar isopropyl group and a phenyl ring, which contribute to its hydrophobicity. Furthermore, its predicted pKa is approximately 3.23, meaning it is largely in its non-ionized, less soluble form at neutral pH.[1]

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: The solubility of this compound is primarily governed by its pKa and its lipophilicity (logP). While specific experimental data for this compound is limited, we can infer its properties from structurally similar compounds.

PropertyPredicted/Estimated ValueImplication for Aqueous Solubility
pKa ~3.23[1]As a weak acid, its solubility is highly pH-dependent. At pH values below its pKa, it will be predominantly in its neutral, less soluble form. Above the pKa, it will be in its ionized (salt), more soluble form.
XlogP ~3.2This value indicates a moderate degree of lipophilicity ("fat-loving"), which contributes to its low solubility in water, a polar solvent.
Molecular Weight 208.25 g/mol A higher molecular weight can sometimes be associated with lower solubility.

Q3: How does pH affect the solubility of this compound?

A3: As a weak acid, the solubility of this compound increases significantly as the pH of the aqueous solution rises above its pKa (~3.23). At higher pH values, the carboxylic acid group deprotonates to form the more soluble carboxylate salt. For practical purposes, adjusting the pH to at least 2 units above the pKa (i.e., pH > 5.3) is recommended to ensure complete ionization and enhance solubility.

Q4: Can I use organic solvents to dissolve this compound?

Q5: Are there any recommended protocols for preparing an aqueous stock solution of this compound?

A5: Yes, a common method for solubilizing weak acids is to prepare a basic aqueous solution. A detailed protocol is provided in the "Experimental Protocols" section below. This involves dissolving the compound in a dilute basic solution, such as sodium hydroxide, and then adjusting the pH as needed with a suitable buffer.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution upon standing. The pH of the solution may have decreased, or the concentration may be too high for the given conditions.- Re-adjust the pH of the solution to be at least 2 units above the pKa (~pH 5.3 or higher).- Consider using a buffer to maintain a stable pH.- If precipitation persists, you may need to lower the concentration of your stock solution.
The final solution is cloudy or hazy. Incomplete dissolution or the presence of insoluble impurities.- Ensure the pH is sufficiently high for complete ionization.- Gentle warming and sonication can aid dissolution.- If cloudiness remains, filter the solution through a 0.22 µm filter to remove any undissolved particles.
Inconsistent results in biological assays. Precipitation of the compound in the assay medium due to a pH shift or interaction with media components.- Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute it serially in your assay medium.- Ensure the final concentration of the organic solvent is low and consistent across all experiments.- Pre-test the solubility of the compound in your specific assay medium at the desired final concentration.

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Stock Solution

This protocol describes the preparation of a buffered aqueous stock solution of this compound by pH adjustment.

  • Materials:

    • This compound powder

    • 1 M Sodium Hydroxide (NaOH) solution

    • Phosphate-buffered saline (PBS) or another buffer of choice (e.g., Tris-HCl)

    • Sterile, purified water

    • pH meter

    • Stir plate and stir bar

    • Volumetric flasks

  • Procedure: a. Weigh the desired amount of this compound powder. b. In a volumetric flask, add a small volume of purified water (e.g., 20-30% of the final volume). c. Slowly add 1 M NaOH dropwise while stirring until the powder dissolves completely. This will form the sodium salt of the acid, which is more soluble. d. Once dissolved, add the desired buffer (e.g., PBS) to the solution. e. Adjust the pH of the solution to the desired level (e.g., 7.4 for physiological applications) using 1 M HCl or 1 M NaOH as needed. Ensure the final pH is well above the pKa of the compound. f. Bring the solution to the final volume with purified water. g. Sterile-filter the solution through a 0.22 µm filter if required for your application.

Visualizations

experimental_workflow cluster_preparation Solution Preparation start Weigh this compound add_water Add small volume of water start->add_water add_naoh Add 1M NaOH dropwise until dissolved add_water->add_naoh add_buffer Add buffer (e.g., PBS) add_naoh->add_buffer adjust_ph Adjust pH to target value add_buffer->adjust_ph final_volume Bring to final volume with water adjust_ph->final_volume filter Sterile filter (0.22 µm) final_volume->filter end_prep Buffered Stock Solution filter->end_prep

Caption: Workflow for preparing a buffered aqueous stock solution.

ph_solubility_relationship cluster_ph_scale Effect of pH on Solubility cluster_solubility ph_low Low pH (<< pKa) ph_pka pH ≈ pKa solubility_low Low Solubility (Neutral Form Predominates) ph_low->solubility_low leads to ph_high High pH (>> pKa) solubility_mid Increasing Solubility (Mixture of Forms) ph_pka->solubility_mid leads to solubility_high High Solubility (Ionized Form Predominates) ph_high->solubility_high leads to

Caption: Relationship between pH and the solubility of a weak acid.

References

Preventing degradation of (2-Isopropylphenoxy)acetic acid in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of (2-Isopropylphenoxy)acetic acid in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in buffers crucial?

This compound is a carboxylic acid and an aromatic ether, belonging to the phenoxyacetic acid class of compounds.[1][2] Its derivatives have been explored for various biological activities, including as potential drug candidates.[3] Maintaining its chemical integrity in experimental buffers is critical for obtaining accurate, reproducible, and meaningful results. Degradation can lead to a loss of the compound's activity, the formation of interfering byproducts, and inaccurate quantification, ultimately compromising experimental outcomes.

Q2: What are the primary factors that can cause the degradation of this compound?

Like many chemical compounds, its stability is influenced by several factors:

  • pH: As a carboxylic acid, the pH of the buffer is a critical factor.[4] Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the ether linkage or other reactions. Phenoxyacetic acid itself is known to react with strong bases.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways.[4]

  • Light: Exposure to UV or even visible light can induce photodegradation in many organic molecules.[4]

  • Oxidizing Agents: The presence of oxidizing agents in the buffer or from environmental exposure can lead to oxidative degradation of the molecule.[1][4]

  • Microbial Growth: Non-sterile buffers can support microbial growth, which may lead to enzymatic degradation of the compound.[5][6]

Q3: How does the choice of buffer impact the stability of the compound?

The choice of buffer is critical as its components can directly or indirectly influence degradation.

  • pH Range: The buffer must maintain the pH within a stable range for the compound.[5][7]

  • Buffer Components: Some buffer components can interact with the compound. For example, phosphate buffers can sometimes precipitate with certain compounds or experience significant pH shifts upon freezing and thawing.[8] Citrate buffers, while common, have been associated with injection site pain in parenteral formulations and can chelate metal ions.[8][9]

  • Buffering Capacity: The buffer should have sufficient capacity to resist pH changes when the compound is added, especially if the compound itself is acidic or basic.[5]

Q4: What are the recommended storage conditions for stock solutions and buffered experimental samples?

To ensure maximum stability:

  • Stock Solutions: Prepare stock solutions in a high-purity solvent (e.g., DMSO, Ethanol) in which the compound is highly soluble and stable. Store these solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3]

  • Buffered Samples: Prepare buffered solutions fresh whenever possible. If short-term storage is necessary, keep them protected from light at 2-8°C. For longer-term storage, flash-freeze and store at -80°C, but be aware of the potential for pH shifts with certain buffers like phosphate.[8]

Troubleshooting Guide

Q1: My compound is showing a progressive loss of biological activity over the course of the experiment. What should I investigate?

A loss of activity often points to compound degradation. Follow this decision-making process to troubleshoot the issue.

G start Problem: Loss of Activity check_precipitate Is there visible precipitation? start->check_precipitate check_storage Were stock/working solutions stored correctly (temp, light)? check_precipitate->check_storage No solubility_issue Action: Check compound solubility. Consider co-solvents or different buffer. check_precipitate->solubility_issue Yes check_buffer_prep Was the buffer prepared freshly and pH verified? check_storage->check_buffer_prep Yes improve_storage Action: Prepare fresh solutions. Aliquot and store at -80°C, protected from light. check_storage->improve_storage No check_stability Have you performed a stability study in this buffer? check_buffer_prep->check_stability Yes reprepare_buffer Action: Remake buffer. Verify pH after adding compound. Consider buffer capacity. check_buffer_prep->reprepare_buffer No perform_stability Action: Conduct a forced degradation or time-course stability study (see protocol). check_stability->perform_stability No final_action Action: Select a new buffer system based on stability results. check_stability->final_action Yes, and it was unstable

Caption: Troubleshooting logic for loss of compound activity.

Q2: I observed precipitation after adding this compound to my buffer. What is the cause and how can I fix it?

Precipitation indicates that the compound's solubility limit has been exceeded in the buffer. This can be due to:

  • pH-Dependent Solubility: The ionized (salt) form of a carboxylic acid is typically more water-soluble than the neutral form. If the buffer pH is near or below the compound's pKa, it will be protonated and less soluble.

  • Incorrect Solvent: The final concentration of the organic solvent from the stock solution (e.g., DMSO) may be too low to maintain solubility.

  • Buffer Interaction: Components of the buffer may be "salting out" the compound.

Solutions:

  • Adjust pH: Slightly increasing the buffer pH (e.g., from 7.0 to 7.4) may increase solubility.

  • Increase Co-solvent: Ensure the final concentration of the organic solvent is sufficient, but be mindful of its potential effects on the experiment (typically <1% DMSO).

  • Change Buffer: Test solubility in different buffer systems.

Q3: The pH of my buffer changed significantly after adding the compound. Why did this happen?

This occurs when the buffer's capacity is insufficient to handle the addition of an acidic compound like this compound. The compound itself contributes H+ ions to the solution, overwhelming the buffer and lowering the pH. To resolve this, you can either increase the molarity (concentration) of your buffer components or choose a buffer with a pKa closer to the desired experimental pH.[5]

Potential Degradation Pathways

The primary degradation routes for this compound in experimental settings are likely to be oxidation and pH-mediated hydrolysis.

G main_compound This compound cond1 Oxidizing Agents (e.g., Peroxides, Metal Ions) main_compound->cond1 cond2 Extreme pH (High or Low) + Heat main_compound->cond2 oxidized Oxidized Products (e.g., Hydroxylated Ring) hydrolyzed Hydrolysis Products (Phenol + Glycolic Acid) cond1->oxidized cond2->hydrolyzed

Caption: Potential degradation pathways for this compound.

Data Summary Tables

Table 1: Recommended Buffer Systems

Buffer SystempH RangepKa(s)AdvantagesPotential Issues
Phosphate (PBS)6.5 - 7.57.2Physiologically relevant, low cost.[7][10]pH shifts on freezing, potential for precipitation.[8]
HEPES7.0 - 8.07.5Good buffering capacity at physiological pH.More expensive than phosphate.
Tris7.5 - 9.08.1Commonly used in biochemistry.pH is temperature-dependent.
Acetate3.8 - 5.84.8Useful for experiments requiring acidic pH.Not suitable for physiological pH experiments.[5][8]

Table 2: Example Stability Data from a Forced Degradation Study

The following table presents hypothetical data to illustrate how stability might be assessed.

ConditionBuffer% Initial Compound Remaining (24h)
40°C, Ambient LightpH 5.0 Acetate98.5%
40°C, Ambient LightpH 7.4 PBS92.1%
40°C, Ambient LightpH 9.0 Tris85.4%
25°C, UV Light (254nm)pH 7.4 PBS70.2%
4°C, DarkpH 7.4 PBS>99.5%

Experimental Protocols

Protocol 1: Forced Degradation and Stability Assessment

This protocol is designed to rapidly assess the stability of this compound under various stress conditions.

G prep_stock 1. Prepare 10 mM Stock in DMSO prep_buffers 2. Prepare Test Buffers (e.g., pH 5, 7.4, 9) prep_stock->prep_buffers spike 3. Spike Stock into Buffers to 100 µM Final Concentration prep_buffers->spike t0 4. Take T=0 Sample Immediately, Freeze at -80°C spike->t0 incubate 5. Incubate Samples under Stress Conditions (e.g., 40°C, UV light) spike->incubate analyze 7. Analyze All Samples by HPLC-UV t0->analyze collect 6. Collect Samples at Time Points (e.g., 2, 8, 24h) incubate->collect collect->analyze evaluate 8. Calculate % Remaining vs. T=0 Sample analyze->evaluate

References

Technical Support Center: Overcoming Inconsistent Results in Plant Growth Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and overcome inconsistent results in plant growth assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in plant growth assays?

Inconsistent results in plant growth assays can stem from a variety of sources, which can be broadly categorized as biological, environmental, and procedural.

  • Biological Variation: Inherent genetic differences among individual plants, even within the same species or cultivar, can lead to variations in growth rates and responses to treatments.[1][2][3] Seed age and quality can also significantly impact germination and seedling vigor.

  • Environmental Factors: Fluctuations in environmental conditions are a major contributor to inconsistent results. Key factors include:

    • Light: Inconsistent light intensity, spectrum, and photoperiod.[4]

    • Temperature: Variations in air and soil temperature.[4]

    • Humidity: Inconsistent relative humidity levels.[4]

    • Carbon Dioxide (CO2): Fluctuations in CO2 concentration.[4]

    • Watering: Inconsistent watering schedules and volumes.

  • Procedural Inconsistencies: Even minor deviations in experimental protocols can introduce significant variability. Common procedural issues include:

    • Media Preparation: Inconsistent preparation of growth media, including pH and nutrient concentrations.[5][6][7][8]

    • Planting Density and Depth: Variations in how seeds are sown or seedlings are transplanted.

    • Substrate: Lack of homogeneity in the soil or growth substrate.

    • Measurement Error: Inconsistent methods for measuring plant growth parameters.

Q2: How can I minimize environmental variability in my growth chamber or greenhouse?

Maintaining a consistent and uniform environment is critical for reproducible plant growth assays.

  • Regular Monitoring and Calibration:

    • Use independent sensors to monitor and log environmental parameters such as temperature, humidity, light intensity, and CO2 levels.[9][10]

    • Regularly calibrate all monitoring equipment according to the manufacturer's recommendations.[9][10]

  • Uniform Conditions:

    • Ensure uniform light distribution across all shelves and trays.[4]

    • Promote air circulation to prevent temperature and humidity gradients.

    • Implement a consistent watering regime, either through automated systems or by carefully standardizing manual watering.

  • Quality Assurance:

    • Establish a quality assurance (QA) program for your growth facilities to ensure that all environmental parameters are accurately measured and maintained.[9]

Q3: My control plants are showing significant variation. What should I do?

High variability in control plants is a red flag that indicates underlying issues with your experimental setup or biological material.

  • Check Environmental Uniformity: As mentioned above, ensure that all control plants are experiencing identical environmental conditions.

  • Standardize Your Biological Material:

    • Use seeds from a single, reputable source and of the same lot number.

    • Consider using clonal propagules for genetically identical plants if your experimental system allows.

  • Refine Your Protocol:

    • Review your planting and handling procedures for any potential inconsistencies.

    • Ensure your growth medium is homogenous.

Q4: How do I properly prepare my plant growth media to ensure consistency?

Consistent media preparation is fundamental to reproducible plant assays.[5][6][7][8]

  • Use a Standardized Protocol: Follow a detailed, step-by-step protocol for media preparation.

  • Accurate Measurements: Use calibrated balances and volumetric glassware for all measurements.

  • pH Adjustment: Always measure and adjust the pH of your media before sterilization.[6][7] An ideal pH for most plants is between 5.7 and 5.8.[6]

  • Sterilization: Autoclave your media at the correct temperature and pressure for the recommended duration to ensure sterility without degrading components.[5][8]

  • Batch Documentation: Keep detailed records for each batch of media prepared, including the date, formulation, pH before and after sterilization, and sterilization cycle details.[7]

Troubleshooting Guides

Issue 1: High Variability Between Replicates

high_variability start High Variability Between Replicates check_env Review Environmental Data Logs start->check_env check_protocol Audit Experimental Protocol start->check_protocol check_media Examine Media Preparation Records start->check_media env_issue Inconsistent Temp, Light, or Humidity? check_env->env_issue protocol_issue Inconsistent Planting, Watering, or Measurement? check_protocol->protocol_issue media_issue pH or Nutrient Inconsistencies? check_media->media_issue fix_env Calibrate Sensors & Improve Uniformity env_issue->fix_env Yes end_node Reduced Variability env_issue->end_node No fix_protocol Standardize SOPs & Provide Training protocol_issue->fix_protocol Yes protocol_issue->end_node No fix_media Implement Strict Media Prep QC media_issue->fix_media Yes media_issue->end_node No fix_env->end_node fix_protocol->end_node fix_media->end_node

Caption: Troubleshooting workflow for high replicate variability.

Issue 2: Poor or Inconsistent Germination

poor_germination start Poor/Inconsistent Germination check_seeds Verify Seed Viability & Storage start->check_seeds check_sterilization Review Seed Sterilization Protocol start->check_sterilization check_conditions Assess Germination Conditions start->check_conditions seed_issue Old or Improperly Stored Seeds? check_seeds->seed_issue sterilization_issue Harsh Sterilization (e.g., too long)? check_sterilization->sterilization_issue conditions_issue Suboptimal Temp, Moisture, or Light? check_conditions->conditions_issue new_seeds Source Fresh, Certified Seeds seed_issue->new_seeds Yes end_node Improved Germination seed_issue->end_node No adjust_sterilization Optimize Sterilization Time & Reagents sterilization_issue->adjust_sterilization Yes sterilization_issue->end_node No adjust_conditions Optimize Germination Environment conditions_issue->adjust_conditions Yes conditions_issue->end_node No new_seeds->end_node adjust_sterilization->end_node adjust_conditions->end_node

Caption: Troubleshooting guide for poor seed germination.

Data Presentation: Key Environmental and Media Parameters

ParameterTarget RangeMonitoring Frequency
Environmental
Temperature20-25°C (typical)Continuous
Relative Humidity50-70%Continuous
Photoperiod12-16 hoursDaily
Light Intensity (PAR)100-300 µmol/m²/sDaily
CO2 Concentration350-450 ppm (ambient)Continuous
Growth Media (e.g., MS Media)
pH (before autoclaving)5.7 - 5.8Per Batch
Electrical Conductivity (EC)1.5 - 2.5 dS/mPer Batch

Experimental Protocols

Protocol 1: Standardized Murashige and Skoog (MS) Media Preparation (1L)

This protocol is adapted from several sources to ensure consistency.[5][6][8][11]

Materials:

  • MS basal salt mixture

  • Sucrose

  • Agar (or other gelling agent)

  • Distilled or deionized water

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Beakers, graduated cylinders, and a magnetic stirrer

  • Autoclavable bottles or flasks

  • pH meter

  • Autoclave

Procedure:

  • To a 1L beaker, add approximately 800 mL of distilled water.

  • While stirring, add the MS basal salt mixture according to the manufacturer's instructions (typically around 4.4 g/L).

  • Add 30 g of sucrose and stir until completely dissolved.

  • If required by your specific protocol, add any plant growth regulators (e.g., auxins, cytokinins) at this stage.

  • Adjust the pH of the medium to 5.7-5.8 using 1 M HCl or 1 M NaOH.[6]

  • Add the gelling agent (e.g., 8 g of agar) and stir to dissolve. Some gelling agents may require heating to fully dissolve.[8]

  • Add distilled water to bring the final volume to 1L.

  • Dispense the medium into autoclavable containers.

  • Sterilize the medium by autoclaving at 121°C and 15 psi for 20 minutes.[5]

  • Allow the medium to cool and solidify in a sterile environment.

Protocol 2: Surface Sterilization of Seeds

Materials:

  • Seeds

  • 70% Ethanol

  • 10% Bleach solution (with a drop of Tween 20)

  • Sterile distilled water

  • Sterile filter paper

  • Sterile petri dishes or tubes

Procedure:

  • Place seeds in a sterile tube or flask.

  • Rinse the seeds with 70% ethanol for 30-60 seconds.

  • Decant the ethanol and wash the seeds with a 10% bleach solution containing a drop of Tween 20 for 10-15 minutes with occasional agitation. The duration may need to be optimized for different seed types.

  • Decant the bleach solution and rinse the seeds 3-5 times with sterile distilled water to remove all traces of bleach.

  • Place the sterilized seeds on sterile filter paper to dry in a laminar flow hood before plating on germination medium.

Data Analysis and Interpretation

Inconsistent results often manifest as high variance in your data. It is crucial to use appropriate statistical methods to analyze your results.

  • Analysis of Variance (ANOVA): ANOVA is a powerful tool for analyzing plant growth data and determining the significance of treatment effects.[12][13][14][15]

  • Data Transformation: For many plant growth variables, the variance increases with the mean. A logarithmic transformation of the data can often stabilize the variance and make the data more suitable for ANOVA.[12][14]

  • Handling Outliers: Carefully consider any outliers in your data. Determine if they are due to experimental error and can be justifiably removed.

By systematically addressing these potential sources of variability and implementing standardized protocols and quality control measures, researchers can significantly improve the consistency and reliability of their plant growth assays.

References

Optimizing reaction conditions for creating (2-Isopropylphenoxy)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (2-Isopropylphenoxy)acetic acid and its derivatives. This resource offers detailed troubleshooting advice, frequently asked questions, a precise experimental protocol, and visual guides to streamline your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound derivatives via the Williamson ether synthesis.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound are often attributed to the steric hindrance caused by the isopropyl group at the ortho position of the phenol. This bulkiness can impede the approach of the phenoxide nucleophile to the electrophilic carbon of the alkylating agent. Here are several factors to consider for yield improvement:

  • Incomplete Deprotonation of 2-Isopropylphenol: The hydroxyl group of the phenol must be fully deprotonated to form the more nucleophilic phenoxide. If a weak base is used, the equilibrium may not fully favor the phenoxide.

    • Solution: Employ a stronger base. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be effective, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate anhydrous solvent can ensure complete deprotonation.[1]

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. However, excessively high temperatures can favor side reactions.

    • Solution: The optimal temperature range for Williamson ether synthesis is typically between 50-100 °C.[1] It is recommended to start at a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Choice of Solvent: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

    • Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are generally preferred as they effectively solvate the cation of the alkoxide without protonating the nucleophile, thus enhancing its reactivity.[2]

  • Side Reactions: The primary competing reaction is the elimination of the alkylating agent, especially if it is a secondary or tertiary halide.[3]

    • Solution: Always use a primary alkyl halide, such as chloroacetic acid or ethyl chloroacetate, to minimize elimination reactions.

Q2: I am observing the formation of significant impurities alongside my desired product. What are these impurities and how can I minimize them?

A2: The most common impurities in this synthesis are byproducts from side reactions and unreacted starting materials.

  • C-Alkylation Product: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the aromatic ring (C-alkylation). While O-alkylation is generally favored, C-alkylation can occur, leading to an isomeric impurity.

    • Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

  • Unreacted 2-Isopropylphenol: This can be a major impurity if the deprotonation was incomplete or if an insufficient amount of the alkylating agent was used.

    • Solution: Ensure the use of a slight excess of the base and the alkylating agent. The unreacted phenol can typically be removed during the work-up by extraction with an aqueous base.

  • Dialkylated Product: If a dihaloalkane is used as the alkylating agent, dialkylation of the phenol can occur.

    • Solution: Use a monofunctional alkylating agent like chloroacetic acid.

Q3: How can I effectively purify the crude this compound?

A3: The purification of the final product is critical to obtain a high-purity compound. A combination of extraction and recrystallization is typically effective.

  • Aqueous Work-up: After the reaction is complete, the reaction mixture is typically acidified to protonate the carboxylate, causing the this compound to precipitate. The crude product can then be extracted into an organic solvent. Washing the organic layer with water will remove inorganic salts.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.

    • Recommended Solvents: A common and effective method is recrystallization from hot water or an ethanol/water mixture. The crude product is dissolved in a minimal amount of the boiling solvent, and then allowed to cool slowly to form pure crystals. Other potential solvent systems include mixtures of hexanes and ethyl acetate.[4]

Data Presentation: Optimized Reaction Conditions

The following table summarizes a successfully reported synthesis of this compound, providing a reliable starting point for your experiments.

ParameterValueReference
Starting Phenol 2-Isopropylphenol[5]
Alkylating Agent Ethyl chloroacetate[5]
Base Anhydrous Potassium Carbonate (K₂CO₃)[5]
Solvent Dry Acetone[6]
Temperature Reflux[6]
Reaction Time 12 hours (for ether formation)
Hydrolysis Sodium Hydroxide in Ethanol/Water[5]
Hydrolysis Time 9 hours[5]
Yield 88%[5]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Synthesis of Ethyl (2-Isopropylphenoxy)acetate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-isopropylphenol (0.03 mol), anhydrous potassium carbonate (0.03 mol), and dry acetone (50 ml).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl chloroacetate (0.045 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the acetone by rotary evaporation.

  • To the residue, add cold water to dissolve the potassium carbonate and extract the product with diethyl ether (3 x 30 ml).

  • Combine the ether layers and wash with 10% aqueous sodium hydroxide solution (3 x 30 ml) to remove any unreacted phenol, followed by a wash with water (3 x 30 ml).

  • Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ethyl (2-isopropylphenoxy)acetate.

Hydrolysis to this compound

  • Dissolve the crude ethyl (2-isopropylphenoxy)acetate (0.015 mol) in ethanol (15 ml).

  • Add a solution of sodium hydroxide (0.025 mol) in water (5 ml).

  • Reflux the mixture for 9 hours.

  • After cooling, acidify the reaction mixture with 5 M hydrochloric acid until the product precipitates.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[5]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_synthesis Synthesis of Ethyl (2-Isopropylphenoxy)acetate cluster_hydrolysis Hydrolysis and Purification start 2-Isopropylphenol + Ethyl Chloroacetate + K₂CO₃ in Acetone reflux Reflux for 12 hours start->reflux workup1 Solvent Evaporation & Aqueous Work-up reflux->workup1 extraction1 Extraction with Diethyl Ether workup1->extraction1 wash Wash with NaOH(aq) and Water extraction1->wash dry Drying and Solvent Evaporation wash->dry intermediate Crude Ethyl (2-Isopropylphenoxy)acetate dry->intermediate hydrolysis_start Crude Ester + NaOH in Ethanol/Water intermediate->hydrolysis_start reflux2 Reflux for 9 hours hydrolysis_start->reflux2 acidification Acidification with HCl reflux2->acidification filtration Filtration and Washing acidification->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product Pure (2-Isopropylphenoxy) acetic acid recrystallization->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

This flowchart provides a logical guide to troubleshooting common issues during the synthesis.

G start Low Yield or Impure Product q1 TLC shows significant unreacted 2-isopropylphenol? start->q1 a1_yes Incomplete deprotonation or insufficient alkylating agent. q1->a1_yes Yes q2 TLC shows multiple spots close to the product? q1->q2 No s1 Use a stronger base (e.g., NaH) in an anhydrous solvent. Ensure at least 1.1 eq. of alkylating agent. a1_yes->s1 end_node Improved Synthesis s1->end_node a2_yes Possible side reactions (e.g., C-alkylation). q2->a2_yes Yes q3 Product is an oil or does not crystallize well? q2->q3 No s2 Use a polar aprotic solvent (DMF, DMSO). Optimize reaction temperature. a2_yes->s2 s2->end_node a3_yes Purification issue. q3->a3_yes Yes s3 Try different recrystallization solvents (e.g., Ethanol/Water, Hexane/Ethyl Acetate). Consider column chromatography. a3_yes->s3 s3->end_node

Caption: Troubleshooting flowchart for synthesis optimization.

References

Technical Support Center: Improving the Selectivity of (2-Isopropylphenoxy)acetic Acid as a Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selective application of (2-Isopropylphenoxy)acetic acid as a herbicide. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Troubleshooting Guides

Issue 1: Poor Selectivity - Crop Injury Observed

Q1: My crop is showing signs of phytotoxicity after applying this compound. What could be the cause?

A1: Phytotoxicity in crops from this compound, a phenoxyacetic acid herbicide, can stem from several factors. These herbicides mimic the plant hormone auxin, and excessive concentrations can overwhelm the crop's natural tolerance mechanisms, leading to uncontrolled growth and eventual damage.[1] Common symptoms include leaf curling, twisting, and stem epinasty.[2][3][4]

Potential causes for crop injury include:

  • Incorrect Application Rate: Applying the herbicide at a concentration higher than recommended for the specific crop and growth stage can lead to phytotoxicity.[5]

  • Crop Growth Stage: Younger, rapidly growing crops are often more susceptible to herbicide damage.

  • Environmental Conditions: High temperatures and humidity can increase herbicide absorption, leading to greater crop injury.[6]

  • Spray Drift: Wind can carry herbicide droplets to non-target crop areas, causing unintended damage.[7]

  • Formulation Type: Ester formulations are generally more readily absorbed by plants than amine or salt formulations, which can increase the risk of crop injury under certain conditions.[8]

Q2: How can I reduce crop injury when using this compound?

A2: To minimize crop injury, consider the following strategies:

  • Optimize Application Rate: Conduct dose-response studies to determine the optimal herbicide concentration that effectively controls weeds without harming the crop.

  • Timing of Application: Apply the herbicide when the crop is at a more tolerant growth stage.[5][6]

  • Use of Safeners: Herbicide safeners are chemical agents that can be applied to protect crops from herbicide injury without affecting weed control efficacy.[9]

  • Adjuvant Selection: Utilize adjuvants that improve spray deposition on weeds while minimizing runoff and absorption by the crop.

  • Application Technique: Employ application methods that reduce spray drift, such as using shielded sprayers or applying when wind speeds are low.[6][9]

Issue 2: Ineffective Weed Control

Q3: I've applied this compound, but the target weeds are not being effectively controlled. What are the possible reasons?

A3: Inadequate weed control can be attributed to several factors:

  • Herbicide Resistance: The target weed population may have developed resistance to phenoxy herbicides.[10]

  • Sub-optimal Application Rate: The applied concentration may be too low to be effective against the target weeds.

  • Environmental Factors: Low temperatures and humidity can reduce herbicide uptake and translocation in weeds.[11] Rain shortly after application can wash the herbicide off the leaves.

  • Weed Growth Stage: Mature or stressed weeds are generally less susceptible to herbicides.

  • Poor Spray Coverage: Insufficient spray volume or improper nozzle selection can lead to inadequate coverage of the weed foliage.

  • Water Quality: The pH of the spray solution can affect the stability and efficacy of the herbicide. A majority of herbicides are alkaline in nature and their effectiveness can be reduced in alkaline water.[11]

Q4: What steps can I take to improve the efficacy of this compound on target weeds?

A4: To enhance weed control, consider these approaches:

  • Confirm Weed Susceptibility: Conduct a simple bioassay to confirm that the target weed is susceptible to the herbicide.

  • Adjust Application Rate: Increase the herbicide concentration within the recommended range.

  • Optimize Application Timing: Apply the herbicide when weeds are actively growing and not under environmental stress.[6]

  • Incorporate Adjuvants: Use surfactants, crop oil concentrates (COCs), or methylated seed oils (MSOs) to improve spray retention, spreading, and penetration of the herbicide on weed leaves.[12][13][14]

  • Tank Mixing: Consider tank-mixing this compound with another herbicide that has a different mode of action to broaden the weed control spectrum and manage potential resistance. However, be aware of potential antagonism between herbicides.[15]

  • Water Conditioning: Use water conditioning agents, such as ammonium sulfate (AMS), to counteract the negative effects of hard water on herbicide performance.[13][16]

Frequently Asked Questions (FAQs)

Q5: What is the mechanism of action for this compound?

A5: this compound is a synthetic auxin herbicide.[1] It mimics the natural plant hormone indole-3-acetic acid (IAA), but is more stable and persistent in the plant.[17] It disrupts normal plant growth processes by binding to auxin receptors, leading to an overproduction of ethylene and abscisic acid (ABA).[10][18] This hormonal imbalance results in uncontrolled cell division and elongation, epinastic growth (twisting and curling of stems and leaves), and ultimately, plant death in susceptible species.[1][19]

Q6: How does selectivity of this compound work between broadleaf weeds and grass crops?

A6: The selectivity of phenoxy herbicides like this compound is primarily due to differences in metabolism between susceptible broadleaf weeds and tolerant grass crops.[20] Grasses can more rapidly metabolize and detoxify the herbicide, preventing it from accumulating to lethal levels.[20] Other factors contributing to selectivity include differences in herbicide uptake, translocation, and the location of the growing points.[20]

Q7: What are the typical symptoms of this compound injury on sensitive plants?

A7: Symptoms of injury from auxin-like herbicides typically appear on new growth first.[21] Common symptoms include:

  • Epinasty: Twisting, curling, and drooping of leaves and stems.[2]

  • Leaf Malformations: Leaves may become cupped, crinkled, or strapped (narrowed and elongated).[2][3]

  • Stem Swelling and Cracking: Stems may become brittle and swollen.

  • Stunted Growth: Overall plant growth is inhibited.[4]

  • Chlorosis: Yellowing of the leaves.[2] In severe cases, the plant will eventually die.[2]

Q8: Can adjuvants improve the selectivity of this compound?

A8: While adjuvants are primarily used to enhance herbicide efficacy, their careful selection can contribute to improved selectivity.[22] For instance, certain adjuvants can optimize droplet size to reduce drift, minimizing off-target crop injury.[16] Others can enhance absorption into the waxy cuticle of target weeds more effectively than into the crop's foliage. However, some adjuvants, like crop oil concentrates, can increase the risk of crop injury, so their use should be carefully evaluated.[12]

Data Presentation

Table 1: Common Adjuvants and Their Functions in Herbicide Application

Adjuvant TypePrimary FunctionExamplesPotential Impact on Selectivity
Non-ionic Surfactants (NIS) Reduce surface tension of spray droplets, improving wetting and spreading on leaf surfaces.[12]Alkylphenol ethoxylates, alcohol ethoxylatesCan increase absorption in both crops and weeds, potentially reducing selectivity if the crop is only marginally tolerant.
Crop Oil Concentrates (COC) Enhance herbicide penetration through the waxy cuticle of the leaf.[12]Petroleum-based oils with emulsifiersIncreases the risk of crop injury due to enhanced absorption.[12]
Methylated Seed Oils (MSO) Similar to COCs but derived from seed oils; often provide better penetration.[12]Methylated soybean oil, methylated canola oilSimilar to COCs, can increase the risk of phytotoxicity to the crop.[12]
Water Conditioners Reduce the antagonistic effects of hard water cations (e.g., Ca²⁺, Mg²⁺) on herbicide performance.[16]Ammonium Sulfate (AMS)Primarily improves efficacy; indirect impact on selectivity by ensuring the intended dose is active on the target weed.
Drift Reduction Agents Increase spray droplet size to minimize off-target movement.[16]Polyacrylamides, guar gumsDirectly improves selectivity by preventing the herbicide from contacting non-target crops.[16]

Experimental Protocols

Protocol 1: Dose-Response Assay for Herbicide Selectivity

This protocol is designed to determine the concentration of this compound that provides effective weed control while minimizing crop injury.

Materials:

  • This compound

  • Crop and weed seeds of interest

  • Pots filled with appropriate soil mix

  • Greenhouse or growth chamber with controlled conditions

  • Herbicide sprayer with a calibrated nozzle

  • Personal Protective Equipment (PPE)

Methodology:

  • Plant Preparation: Sow crop and weed seeds in separate pots and grow them under optimal conditions until they reach the 2-3 leaf stage.[23]

  • Herbicide Preparation: Prepare a series of herbicide dilutions ranging from a sub-lethal dose to a rate expected to be lethal to the weeds. Include an untreated control.[24][25]

  • Herbicide Application: Spray the plants uniformly with the different herbicide concentrations. Ensure consistent spray volume and pressure for all treatments.[25]

  • Incubation: Return the treated plants to the greenhouse or growth chamber.

  • Data Collection: Assess plant injury (phytotoxicity) on a scale of 0% (no injury) to 100% (plant death) at 7, 14, and 21 days after treatment.[26] Also, measure plant height and shoot fresh/dry weight.[25]

  • Data Analysis: Plot the dose-response curves for both the crop and the weed species. Calculate the GR₅₀ (the herbicide dose required to cause a 50% reduction in plant growth) for each species to quantify selectivity.

Protocol 2: Evaluating the Effect of Adjuvants on Herbicide Efficacy and Selectivity

This protocol helps in selecting the most suitable adjuvant to improve the performance of this compound.

Materials:

  • This compound

  • A selection of adjuvants (e.g., NIS, COC, MSO)

  • Crop and weed plants at the 2-3 leaf stage

  • Herbicide sprayer

Methodology:

  • Treatment Preparation: Prepare spray solutions of this compound at a fixed concentration, both with and without the different adjuvants at their recommended rates. Include a control group sprayed only with water and an adjuvant-only control.

  • Application: Spray the respective treatments onto both crop and weed plants.

  • Evaluation: Assess weed control efficacy and crop phytotoxicity at regular intervals as described in Protocol 1.

  • Analysis: Compare the performance of the herbicide with and without each adjuvant to determine which adjuvant provides the best balance of enhanced weed control and crop safety.

Visualizations

Auxin_Herbicide_Signaling_Pathway Auxin_Herbicide This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex Auxin_Herbicide->TIR1_AFB Binds to SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Promotes binding to Aux_IAA Aux/IAA Repressor Proteins Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Hormone_Imbalance Ethylene & ABA Overproduction Auxin_Genes->Hormone_Imbalance Uncontrolled_Growth Uncontrolled Growth, Epinasty, Death Hormone_Imbalance->Uncontrolled_Growth

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow_Selectivity start Start: Define Research Question (e.g., Improve Selectivity) exp_design Experimental Design: - Select Crop & Weed Species - Choose Herbicide Rates & Adjuvants start->exp_design plant_prep Plant Preparation: - Sow seeds - Grow to 2-3 leaf stage exp_design->plant_prep treatment_prep Treatment Preparation: - Prepare Herbicide Dilutions - Add Adjuvants plant_prep->treatment_prep application Herbicide Application: - Calibrated Sprayer - Uniform Coverage treatment_prep->application incubation Incubation: - Controlled Environment (Greenhouse/Growth Chamber) application->incubation data_collection Data Collection (7, 14, 21 DAT): - Visual Injury Rating - Biomass Measurement incubation->data_collection analysis Data Analysis: - Dose-Response Curves - Calculate GR₅₀ data_collection->analysis conclusion Conclusion: - Determine Optimal Selective Rate analysis->conclusion

Caption: Workflow for a dose-response herbicide selectivity experiment.

Troubleshooting_Logic problem Problem Observed crop_injury Crop Injury? problem->crop_injury weed_control Poor Weed Control? problem->weed_control crop_injury->weed_control No ci_rate Check Application Rate crop_injury->ci_rate Yes wc_rate Check Application Rate weed_control->wc_rate Yes ci_env Assess Environmental Conditions ci_rate->ci_env ci_drift Evaluate for Spray Drift ci_env->ci_drift ci_solution Solution: - Optimize Rate - Use Safeners - Adjust Application Method ci_drift->ci_solution wc_resistance Test for Herbicide Resistance wc_rate->wc_resistance wc_adjuvant Review Adjuvant Use wc_resistance->wc_adjuvant wc_solution Solution: - Adjust Rate - Add Adjuvant - Tank Mix (different MOA) wc_adjuvant->wc_solution

Caption: Logical workflow for troubleshooting common herbicide issues.

References

Technical Support Center: Mitigating Phytotoxicity of (2-Isopropylphenoxy)acetic Acid on Non-Target Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the phytotoxicity of (2-Isopropylphenoxy)acetic acid on non-target species during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the application of this compound, providing potential causes and solutions.

Issue 1: Observed Phytotoxicity in Adjacent Non-Target Plants

  • Symptom: Non-target plants near the application area show signs of damage such as leaf cupping, curling, twisting, or epinasty.[1][2][3]

  • Potential Cause: Off-target movement of the herbicide through spray drift (particle or vapor).[4][5][6][7][8]

  • Troubleshooting Steps:

    • Cease Application: Immediately stop any ongoing applications.

    • Document Damage: Record the date, time, weather conditions, and take detailed photographs of the affected plants.[9]

    • Review Application Parameters:

      • Nozzle Selection: Were low-drift nozzles that produce coarse to very coarse droplets used?[6][10]

      • Boom Height: Was the boom height as low as possible while maintaining uniform coverage?[5][10] A higher boom increases the potential for drift.[6][10]

      • Application Pressure: Was the pressure within the recommended range to avoid the formation of fine droplets?[5][10]

      • Wind Speed and Direction: Was the wind blowing away from sensitive areas and at a speed between 3 and 10 mph?[5][6][10] Spraying in windy conditions, especially above 10 mph, significantly increases drift.[5]

      • Temperature and Humidity: Were applications conducted when temperatures were below 80-85°F to minimize vaporization?[4][6] High temperatures and low humidity increase the risk of vapor drift.[4][6]

    • Implement Mitigation Strategies for Future Applications:

      • Utilize shielded sprayers.

      • Establish a buffer zone between the treated area and sensitive non-target species.[4][10]

      • Consider using drift-reducing adjuvants in the spray mixture.[5][10]

Issue 2: Unexpected Crop Injury in the Treated Area

  • Symptom: The target crop, which is supposed to be tolerant, exhibits signs of phytotoxicity.

  • Potential Cause:

    • Incorrect dosage or application rate.

    • Environmental stress making the crop more susceptible.

    • Tank contamination from previous herbicide use.

    • Use of an inappropriate formulation (e.g., a volatile ester formulation).[4]

  • Troubleshooting Steps:

    • Verify Application Records: Double-check the calculated and applied dosage of this compound.

    • Assess Environmental Conditions: Were the crops under stress from drought, waterlogging, or extreme temperatures at the time of application?

    • Inspect Equipment: Thoroughly clean the spray tank and lines to remove any residual herbicides from previous applications.

    • Check Formulation: Confirm that a low-volatility formulation (e.g., amine salt) was used, especially in warm conditions.[4]

    • Consider Safeners: For future applications, investigate the use of herbicide safeners that can enhance the crop's ability to metabolize the herbicide.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What are the typical symptoms of this compound injury on sensitive broadleaf plants?

A1: this compound is an auxinic herbicide. Symptoms on sensitive broadleaf plants are characteristic of this herbicide class and include:

  • Leaf Malformations: Cupping, crinkling, curling, and a "strapping" appearance where the leaf veins appear to grow more than the leaf tissue.[1][3][14]

  • Stem and Petiole Twisting: Epinasty, where the petioles bend downwards, and stems twist and bend.[1]

  • Abnormal Growth: Stunted growth and the development of callus tissue.[3]

  • Discoloration: Chlorosis (yellowing) followed by necrosis (browning and tissue death) of the affected parts.[1]

Q2: How can I prevent off-target drift of this compound?

A2: Preventing off-target drift is crucial. Here are key preventative measures:

Mitigation StrategyDescription
Nozzle Selection Use low-drift nozzles that produce coarse or larger droplets. Avoid nozzles that create fine mists.[6][10]
Boom Height Keep the spray boom as low as possible to the target canopy while ensuring uniform coverage.[5][10]
Spray Pressure Operate at the lower end of the recommended pressure range to produce larger droplets.[5][10]
Wind Conditions Spray only when the wind is blowing away from sensitive areas and the wind speed is between 3 and 10 mph. Avoid spraying in calm conditions (which may indicate a temperature inversion) or when winds are gusty or high.[5][6][10]
Temperature & Inversions Avoid spraying during high temperatures (above 80-85°F) to minimize vapor drift.[4][6] Do not spray during a temperature inversion, which typically occurs at dusk and breaks up after sunrise.[6][10]
Buffer Zones Establish a no-spray buffer zone between the application area and sensitive non-target plants.[4][10]
Drift Reduction Adjuvants Consider adding a drift reduction agent to the spray tank to increase droplet size.[5][10]
Formulation Choice Use low-volatility formulations, such as amine salts, instead of more volatile ester formulations.[4]

Q3: What are herbicide safeners and can they be used with this compound?

A3: Herbicide safeners are chemical agents that, when used with a herbicide, protect a crop from herbicide injury without reducing the herbicide's effectiveness on target weeds.[11][12][13] They typically work by enhancing the crop's metabolic detoxification of the herbicide, often by inducing the expression of enzymes like glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[11][13]

While specific safeners for this compound are not widely documented in the provided search results, the principle of using safeners for auxinic herbicides is established. Research and development in this area are ongoing. For experimental purposes, you may consider screening commercially available safeners used for other auxinic herbicides in your specific crop system.

Q4: How can I determine if soil in a non-target area is contaminated with this compound?

A4: A soil bioassay is a practical and cost-effective method to determine if phytotoxic residues of this compound are present in the soil.[15] This involves growing a sensitive indicator plant in the suspect soil and observing for injury symptoms.

Experimental Protocols

Protocol 1: Soil Bioassay for this compound Residue

Objective: To determine the presence of biologically active residues of this compound in soil.

Materials:

  • Soil samples from the potentially contaminated area.

  • Control soil from an area known to be free of the herbicide.

  • Pots or containers (at least 3-4 inch diameter).

  • Seeds of a sensitive indicator species (e.g., tomato, soybean, or mustard).[15][16][17]

  • Growth chamber or greenhouse with controlled temperature and light.

Procedure:

  • Sample Collection: Collect representative soil samples from the top 2-3 inches of the suspected area. Also, collect a control soil sample.[15]

  • Potting: Fill at least three pots with the suspect soil and three pots with the control soil.

  • Sowing: Plant a consistent number of seeds (e.g., 5-10) in each pot at a uniform depth.

  • Incubation: Place the pots in a growth chamber or greenhouse with optimal conditions for the chosen indicator plant (e.g., 12-hour photoperiod, 20-25°C).[15]

  • Observation: Water the pots as needed and observe for 2-3 weeks.[15] Record germination rates and look for symptoms of phytotoxicity in the seedlings grown in the suspect soil compared to the control soil. Symptoms to watch for include stunted growth, leaf cupping, and stem twisting.[1]

Protocol 2: Quantitative Analysis of this compound Residues in Plant Tissue

Objective: To quantify the concentration of this compound in plant tissue samples.

Principle: This protocol is based on standard methods for auxin and phenoxy herbicide residue analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Materials:

  • Plant tissue samples (leaves, stems).

  • Liquid nitrogen.

  • Extraction solvent (e.g., acetonitrile with 1% acetic acid).

  • Internal standard (e.g., a deuterated analog of the analyte).

  • Solid-phase extraction (SPE) cartridges for cleanup.

  • LC-MS/MS system.

Procedure:

  • Sample Preparation:

    • Immediately freeze collected plant tissue in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue to a fine powder.

  • Extraction:

    • Weigh a precise amount of the homogenized tissue (e.g., 1 gram).

    • Add the extraction solvent and the internal standard.

    • Vortex or sonicate to ensure thorough extraction.

    • Centrifuge to pellet solid debris.

  • Cleanup:

    • Pass the supernatant through an appropriate SPE cartridge to remove interfering compounds.

    • Elute the analyte with a suitable solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analyte using a suitable C18 column and a gradient elution program.

    • Detect and quantify the analyte using multiple reaction monitoring (MRM) mode for high specificity.

    • Construct a calibration curve using standards of known concentrations to quantify the analyte in the samples.

Visualizations

Experimental_Workflow_Phytotoxicity_Assessment cluster_field Field Observation cluster_lab Laboratory Analysis cluster_mitigation Mitigation & Prevention A Observe Phytotoxicity Symptoms (Leaf Cupping, Twisting) B Document Damage (Photos, Notes) A->B C Collect Soil and Plant Samples B->C D Conduct Soil Bioassay (Protocol 1) C->D E Perform Residue Analysis (Protocol 2) C->E F Review Application Parameters D->F E->F G Implement Best Practices (Nozzles, Boom Height, etc.) F->G H Consider Herbicide Safeners G->H

Caption: Workflow for assessing and mitigating phytotoxicity.

Auxinic_Herbicide_Signaling_Pathway cluster_effects Phytotoxic Effects cluster_symptoms Visible Symptoms A This compound (Auxin Mimic) B Binds to TIR1/AFB Auxin Receptors A->B C SCF-TIR1/AFB Complex Formation B->C D Ubiquitination & Degradation of Aux/IAA Repressors C->D E Activation of Auxin Response Factors (ARFs) D->E F Transcription of Auxin-Responsive Genes E->F G Increased Ethylene Production F->G H Increased Abscisic Acid (ABA) Production F->H I Reactive Oxygen Species (ROS) Generation G->I J Epinasty, Leaf Cupping, Twisting G->J H->I K Senescence & Cell Death I->K J->K

Caption: Signaling pathway of auxinic herbicide phytotoxicity.

References

Technical Support Center: Purification of Crude (2-Isopropylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the purification of crude (2-Isopropylphenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities typically arise from the starting materials and side reactions of the Williamson ether synthesis. These can include:

  • Unreacted Starting Materials: 2-isopropylphenol and the haloacetic acid reagent (e.g., ethyl chloroacetate).

  • Reaction Byproducts: Inorganic salts (e.g., potassium carbonate) used as a base.[1]

  • Solvent Residues: Residual solvents from the reaction (e.g., acetone, ethanol) or workup.[1]

  • Side-Products: Small amounts of products from side reactions, although typically minimal with this synthesis.

Q2: Which purification method is most suitable for my crude product?

A2: The best method depends on the nature of the impurities, the scale of your reaction, and the desired final purity.

  • Acid-Base Extraction: Excellent for removing neutral (e.g., unreacted 2-isopropylphenol) and basic impurities. It is a highly effective initial purification step.

  • Recrystallization: A powerful technique for achieving high purity by removing soluble impurities. Ethanol has been successfully used for the recrystallization of this compound.[1]

  • Column Chromatography: Best for separating impurities with similar polarities to the desired product and for achieving very high purity on a smaller scale.

  • Distillation: Generally not suitable for this compound due to its high boiling point and solid nature at room temperature.

Q3: My purified product has a low melting point and appears oily. What is the likely cause?

A3: An oily appearance and depressed melting point are strong indicators of residual impurities, most commonly unreacted 2-isopropylphenol or residual solvent. It is recommended to repeat the purification process, perhaps combining an acid-base extraction with a final recrystallization.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Product "oils out" instead of crystallizing. 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is cooling too rapidly. 3. The compound is significantly impure.[2]1. Switch to a lower-boiling point solvent or use a mixed-solvent system. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[2][3] 3. Perform an initial purification step (e.g., acid-base extraction) before recrystallization.
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated.[4]1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[2] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]
Very low recovery of purified product. 1. Too much solvent was used during dissolution. 2. The crystals were washed with a solvent that was not ice-cold. 3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] 2. Always use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals.[4] 3. Pre-heat the funnel and filter paper before hot filtration to prevent cooling and crystal formation.
Acid-Base Extraction Issues
Problem Possible Cause(s) Suggested Solution(s)
An emulsion forms at the interface of the two layers. 1. The two immiscible phases have similar densities. 2. Vigorous shaking of the separatory funnel.1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase, which can help break the emulsion. 2. Gently invert the separatory funnel multiple times instead of vigorous shaking.
The desired product does not precipitate upon acidification. 1. Insufficient acid has been added to lower the pH adequately. 2. The product is somewhat soluble in the aqueous solution even in its neutral form.1. Check the pH of the aqueous layer with pH paper and add more acid until it is strongly acidic (pH 1-2). 2. If precipitation is minimal, perform a back-extraction with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the product from the acidified aqueous layer.
The organic and aqueous layers do not separate clearly. 1. The organic solvent used has some miscibility with water.1. Choose a more non-polar organic solvent. Adding brine can also enhance the separation of the layers.

Data Presentation: Comparison of Purification Strategies

Purification Method Typical Purity Achieved Typical Recovery Rate Best For Removing Scale
Acid-Base Extraction 90-95%85-95%Neutral and basic impurities, inorganic salts.Small to Large
Recrystallization >98%70-90%Soluble impurities with different solubility profiles.Small to Large
Silica Gel Chromatography >99%60-85%Impurities with similar polarity, including isomers.Small to Medium

Note: Values are typical estimates for organic acids and may vary based on the initial purity of the crude product and experimental technique.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral impurities like unreacted 2-isopropylphenol.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Basification: Add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. The volume should be roughly equal to the organic solvent volume.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and gently rock the funnel for 1-2 minutes. Periodically vent the pressure that builds up from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated product, sodium (2-isopropylphenoxy)acetate, will be in the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer.

  • Collection: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as 5 M HCl, while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). The pure this compound will precipitate as a white solid.[1]

  • Isolation: Collect the purified solid product by vacuum filtration, wash it with a small amount of ice-cold water, and allow it to air dry.

Protocol 2: Purification by Recrystallization

This protocol is based on the successful recrystallization of this compound from ethanol.[1]

  • Solvent Addition: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Dissolution: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If some solid remains, add small portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Continue to draw air through the filter to partially dry the crystals, then transfer them to a watch glass to dry completely.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_extraction Option A: Extraction cluster_recrystallization Option B: Recrystallization cluster_chromatography Option C: Chromatography cluster_end Final Product crude_product Crude this compound extraction Acid-Base Extraction crude_product->extraction recrystallization Recrystallization from Ethanol crude_product->recrystallization chromatography Silica Gel Column Chromatography crude_product->chromatography acidification Acidification & Precipitation extraction->acidification pure_product Pure Product acidification->pure_product recrystallization->pure_product chromatography->pure_product

Caption: Overview of purification workflows for crude this compound.

troubleshooting_recrystallization start Cooling Solution for Crystallization decision What is observed? start->decision crystals Crystals Form decision->crystals A oiling_out Product 'Oils Out' decision->oiling_out B nothing No Change (Clear Solution) decision->nothing C success Successful Crystallization crystals->success solution1 Re-heat, add more 'good' solvent, and cool slowly. oiling_out->solution1 solution2 Boil off excess solvent. nothing->solution2 Re-cool solution3 Induce crystallization: - Scratch flask - Add seed crystal nothing->solution3 solution1->success solution2->decision Re-cool solution3->success

Caption: Troubleshooting logic for common recrystallization problems.

References

Stability testing and storage conditions for (2-Isopropylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability testing and storage of (2-Isopropylphenoxy)acetic acid. The following sections offer troubleshooting advice and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed to protect from moisture.[1][2][3][4] For long-term storage, refrigeration at 2-8°C is recommended.[2] The compound should be kept away from heat, sparks, and open flames.[1][2][3][4][5]

Q2: What is the purpose of performing stability testing on this compound?

A2: Stability testing is crucial to understand how the quality of the compound changes over time under the influence of various environmental factors such as temperature, humidity, and light.[][7][8] These studies help to determine the intrinsic stability of the molecule, identify potential degradation products, and establish a recommended shelf-life and storage conditions.[][9][10][11] This information is vital for ensuring the safety, efficacy, and reliability of the compound in research and drug development.[][12]

Q3: What are forced degradation studies and why are they important?

A3: Forced degradation, or stress testing, involves intentionally degrading the compound under more severe conditions than accelerated stability testing.[9][10] These studies are designed to identify the likely degradation products, which helps in establishing degradation pathways and validating the stability-indicating power of analytical methods.[8][9][10][13] Typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[9]

Q4: What analytical methods are suitable for stability testing of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for stability testing.[14] This technique can separate the parent compound from its degradation products, allowing for accurate quantification of any changes in purity and the formation of impurities over time. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the identification of unknown degradation products.[][14]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram during stability analysis. 1. Contamination of the sample or solvent. 2. Degradation of the compound due to improper storage or handling. 3. Interaction with the container closure system.1. Use high-purity solvents and clean equipment. Analyze a blank to check for solvent impurities. 2. Review storage conditions and handling procedures. Ensure the compound is protected from light, moisture, and extreme temperatures. 3. Evaluate the suitability of the container material. Consider using amber glass vials with inert caps.
Poor recovery of the parent compound. 1. Incomplete dissolution of the sample. 2. Adsorption of the compound onto the sample vial or HPLC column. 3. Significant degradation has occurred.1. Ensure the sample is fully dissolved in the diluent. Sonication may be helpful. 2. Use silanized glass vials. Evaluate different HPLC columns and mobile phase compositions. 3. Re-evaluate the stress conditions if it is a forced degradation study. For long-term stability, this may indicate the end of shelf-life.
Inconsistent results between different time points. 1. Variability in the analytical method. 2. Non-homogeneity of the sample batch. 3. Fluctuations in storage conditions.1. Validate the analytical method for precision, accuracy, and linearity. Use a system suitability standard for each run. 2. Ensure the batch is homogeneous before sampling. 3. Continuously monitor and control the temperature and humidity of the stability chambers.
Mass balance is not within the acceptable range (e.g., 95-105%). 1. Co-elution of degradation products with the parent peak. 2. Formation of non-UV active or volatile degradation products. 3. The response factor of the degradation product is significantly different from the parent compound.1. Optimize the HPLC method (e.g., change gradient, mobile phase, or column) to improve resolution. 2. Use a mass detector (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to detect a wider range of compounds. 3. If the degradants are identified, determine their relative response factors to accurately calculate the mass balance.

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Testing

This protocol outlines a typical stability study to evaluate this compound under long-term and accelerated storage conditions.

1. Materials:

  • This compound (minimum of three batches)

  • ICH compliant stability chambers

  • Appropriate container closure systems (e.g., amber glass vials with PTFE-lined caps)

  • Validated stability-indicating HPLC method

2. Procedure:

  • Place samples of this compound from three different batches into the specified container closure systems.

  • Store the samples in stability chambers under the conditions outlined in the table below.

  • At each specified time point, withdraw samples and analyze them using the validated stability-indicating HPLC method for assay and purity.

  • Monitor for any changes in physical appearance (e.g., color, clarity).

Table 1: Storage Conditions and Testing Frequency

StudyStorage ConditionTesting Time Points
Long-Term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
Protocol 2: Forced Degradation Study

This protocol describes the conditions for a forced degradation study to identify potential degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]

1. Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC method

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.

  • Analyze samples at appropriate time points (e.g., 2, 4, 8, 24, 48 hours) by HPLC to monitor for degradation.

Table 2: Hypothetical Forced Degradation Data

Stress ConditionDuration (hours)Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl / 60°C2492.54.8Not Detected
0.1 M NaOH / 60°C888.1Not Detected8.2
3% H₂O₂ / RT4895.32.11.5
Thermal (80°C)7298.70.8Not Detected
Photolytic (ICH Q1B)-97.21.9Not Detected

Visualizations

Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation & Reporting start Start: Obtain API Batches select_batches Select Minimum 3 Batches start->select_batches package Package in Inert Containers select_batches->package long_term Long-Term 25°C / 60% RH package->long_term Place in Chambers accelerated Accelerated 40°C / 75% RH package->accelerated Place in Chambers intermediate Intermediate 30°C / 65% RH package->intermediate Place in Chambers pull_samples Pull Samples long_term->pull_samples accelerated->pull_samples intermediate->pull_samples hplc_analysis HPLC Analysis (Assay, Purity) pull_samples->hplc_analysis physical_insp Physical Inspection pull_samples->physical_insp data_eval Evaluate Data Trends hplc_analysis->data_eval physical_insp->data_eval shelf_life Establish Shelf-Life data_eval->shelf_life report Generate Stability Report shelf_life->report

Caption: Workflow for a typical stability study of an active pharmaceutical ingredient (API).

Forced_Degradation_Pathway cluster_conditions Stress Conditions cluster_degradants Potential Degradation Products API This compound (Parent Compound) acid Acidic Hydrolysis API->acid base Basic Hydrolysis API->base oxidation Oxidation API->oxidation thermal Thermal API->thermal photo Photolytic API->photo hydrolysis_prod Hydrolysis Product (e.g., 2-Isopropylphenol) acid->hydrolysis_prod base->hydrolysis_prod oxide_prod Oxidized Products oxidation->oxide_prod isomer_prod Isomers / Rearrangement Products photo->isomer_prod

Caption: Logical relationships in a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of the Herbicidal Activity of (2-Isopropylphenoxy)acetic Acid and 2,4-D

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the herbicidal efficacy, mechanism of action, and experimental evaluation of (2-Isopropylphenoxy)acetic acid in comparison to the widely used herbicide 2,4-D.

This guide provides a detailed comparison of the herbicidal properties of this compound and 2,4-Dichlorophenoxyacetic acid (2,4-D). Both compounds belong to the phenoxyacetic acid class of herbicides and are recognized for their auxin-mimicking activity, which selectively controls broadleaf weeds. This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development, offering a synthesis of available data on their relative efficacy and the methodologies used for their evaluation.

Herbicidal Efficacy: A Quantitative Comparison

While both this compound and 2,4-D function as synthetic auxins, the nature and position of substituents on the phenoxy ring significantly influence their herbicidal potency.[1] 2,4-D, with its chlorine substituents at the 2 and 4 positions, is a well-established and potent herbicide for the control of a wide range of broadleaf weeds.[2] The herbicidal activity of this compound, featuring an isopropyl group at the ortho (2) position, is less documented in publicly available literature, making a direct quantitative comparison challenging.

However, structure-activity relationship (SAR) studies on phenoxyacetic acid derivatives consistently demonstrate that the type and placement of substituents on the aromatic ring are critical for optimal herbicidal activity. It is generally understood that substitution at the ortho and para positions of the phenoxy ring is crucial for auxin-like activity.

To provide a framework for comparison, the following table outlines the kind of quantitative data that would be necessary for a direct evaluation of herbicidal efficacy. This data would typically be generated from dose-response studies on target weed species.

HerbicideTarget Weed SpeciesGR₅₀ (g a.i./ha)¹GR₉₀ (g a.i./ha)²
This compoundSinapis alba (White Mustard)Data Not AvailableData Not Available
2,4-DSinapis alba (White Mustard)Data Not AvailableData Not Available
This compoundAmaranthus retroflexus (Redroot Pigweed)Data Not AvailableData Not Available
2,4-DAmaranthus retroflexus (Redroot Pigweed)Data Not AvailableData Not Available

¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth (biomass). ²GR₉₀: The herbicide dose required to cause a 90% reduction in plant growth (biomass).

Mechanism of Action: Synthetic Auxins

Both this compound and 2,4-D are classified as synthetic auxins. Their primary mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible broadleaf species.[3][4]

The signaling pathway for auxin-like herbicides is initiated by their binding to auxin receptors, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin Signaling F-Box). This binding event leads to the degradation of Aux/IAA transcriptional repressor proteins, which in turn allows for the expression of auxin-responsive genes. The resulting overstimulation of these genes disrupts normal plant growth processes, causing symptoms such as epinasty (twisting of stems and petioles), callus formation, and eventual tissue necrosis.[3]

Auxin_Herbicide_Signaling_Pathway cluster_cell Plant Cell Auxin_Herbicide This compound or 2,4-D Receptor TIR1/AFB Receptor Complex Auxin_Herbicide->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth

Caption: Simplified signaling pathway of auxin-like herbicides.

Experimental Protocols

The evaluation of herbicidal activity is typically conducted through standardized bioassays. The following outlines a general protocol for a whole-plant pot bioassay, which is a common method for determining the efficacy of post-emergence herbicides.

1. Plant Material and Growth Conditions:

  • Test Species: Select seeds of a susceptible broadleaf weed species (e.g., Sinapis alba or Amaranthus retroflexus).

  • Potting Medium: Use a standardized soil mix, for example, a 2:1:1 ratio of sandy loam, peat moss, and sand.

  • Planting: Sow 5-10 seeds per pot (e.g., 10 cm diameter) and thin to a uniform number of seedlings (e.g., 3-5) per pot after emergence.

  • Growth Environment: Maintain plants in a controlled environment greenhouse with a consistent temperature (e.g., 25/20°C day/night), photoperiod (e.g., 16-hour light), and relative humidity.

2. Herbicide Application:

  • Herbicide Solutions: Prepare stock solutions of this compound and 2,4-D in an appropriate solvent (e.g., acetone with a surfactant) and then make serial dilutions to achieve a range of application rates.

  • Application: Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-4 true leaves) using a precision laboratory sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha). Include an untreated control group (sprayed with solvent and surfactant only).

3. Data Collection and Analysis:

  • Visual Assessment: At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess plant injury using a rating scale (e.g., 0% = no effect, 100% = complete plant death).

  • Biomass Measurement: At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground plant material, dry it in an oven at a set temperature (e.g., 70°C) for a specified time (e.g., 72 hours), and record the dry weight.

  • Statistical Analysis: Analyze the data using a non-linear regression model to determine the dose-response curves and calculate the GR₅₀ and GR₉₀ values for each herbicide.

Experimental_Workflow Planting Seed Planting and Germination Growth Seedling Growth to 2-4 Leaf Stage Planting->Growth Application Herbicide Application (Varying Doses) Growth->Application Incubation Incubation in Controlled Environment (21 days) Application->Incubation Data_Collection Data Collection (Visual Injury & Dry Biomass) Incubation->Data_Collection Analysis Dose-Response Analysis (GR₅₀ & GR₉₀ Calculation) Data_Collection->Analysis

Caption: General workflow for a whole-plant herbicide bioassay.

Conclusion

Both this compound and 2,4-D are effective broadleaf herbicides that operate through a synthetic auxin mechanism of action. While 2,4-D is a well-characterized and widely used herbicide, the quantitative herbicidal activity of this compound is not as extensively documented in publicly accessible literature. Structure-activity relationships within the phenoxyacetic acid class suggest that the isopropyl substitution at the ortho position will confer herbicidal activity, but direct comparative studies with 2,4-D are necessary to definitively determine its relative potency. The experimental protocols outlined in this guide provide a standardized framework for conducting such comparative efficacy studies, which are essential for the development and evaluation of new herbicidal compounds. Further research is warranted to generate the quantitative data needed for a complete and direct comparison of these two auxin herbicides.

References

(2-Isopropylphenoxy)acetic Acid vs. Indole-3-acetic Acid (IAA): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide, intended for researchers, scientists, and drug development professionals, will provide a foundational understanding of the established principles of natural and synthetic auxins, drawing parallels where possible to anticipate the likely characteristics of (2-Isopropylphenoxy)acetic acid based on the known structure-activity relationships of phenoxyacetic acid derivatives. The guide will also present standardized experimental protocols that can be employed to generate the necessary comparative data.

Introduction: Natural vs. Synthetic Auxins

Indole-3-acetic acid (IAA) is the most abundant and physiologically important natural auxin in plants, playing a crucial role in virtually every aspect of plant growth and development, including cell elongation, division, and differentiation.[1] Synthetic auxins are man-made compounds that mimic the effects of IAA.[2] These compounds, which include the phenoxyacetic acid class to which this compound belongs, are often more stable than IAA, which is susceptible to degradation by light and enzymes within the plant.[3] This increased stability can lead to more prolonged and sometimes more potent physiological responses.

Presumed Mechanism of Action and Signaling Pathway

The primary mechanism of auxin action at the molecular level involves the perception of the hormone by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[4] Upon auxin binding, the TIR1/AFB protein targets the Aux/IAA repressor for degradation via the 26S proteasome. This degradation releases Auxin Response Factors (ARFs), transcription factors that then regulate the expression of auxin-responsive genes, leading to various physiological effects.

Synthetic auxins, including phenoxyacetic acid derivatives, are generally believed to act through this same TIR1/AFB-mediated signaling pathway.[1] They effectively function as mimics of IAA, initiating the same downstream signaling cascade.

AuxinSignaling

Caption: Workflow for the Avena coleoptile elongation assay.

Detailed Methodology:

  • Plant Material: Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness for 3-4 days at 25°C.

  • Coleoptile Sectioning: Under a dim red light, excise the apical 3-4 mm of the coleoptiles and discard. From the remaining portion, cut 10 mm sub-apical sections.

  • Incubation: Randomly distribute the sections into petri dishes containing a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0) with a range of concentrations of IAA and this compound. A control group with only the buffer should be included.

  • Measurement: After 18-24 hours of incubation in the dark, measure the final length of the coleoptile sections using a digital caliper or by imaging and subsequent analysis.

  • Data Analysis: Calculate the mean elongation for each treatment and express it as a percentage of the elongation in the control group.

Root Elongation Inhibition Assay

High concentrations of auxins typically inhibit primary root growth. This assay quantifies the inhibitory effect of the compounds.

Experimental Workflow: Root Elongation Inhibition Assay

RootInhibitionWorkflow A Sterilize and germinate Arabidopsis thaliana seeds on MS medium B Transfer seedlings to MS plates containing various concentrations of IAA or this compound A->B C Incubate plates vertically for 5-7 days B->C D Measure the primary root length C->D E Calculate the percentage of root growth inhibition relative to the control D->E

Caption: Workflow for the root elongation inhibition assay.

Detailed Methodology:

  • Plant Material: Surface-sterilize Arabidopsis thaliana seeds and sow them on Murashige and Skoog (MS) agar plates. Stratify at 4°C for 2-3 days before transferring to a growth chamber with a long-day photoperiod.

  • Treatment: After 4-5 days, transfer seedlings of uniform size to new MS plates supplemented with a range of concentrations of IAA and this compound. A control plate with no added auxin should be included.

  • Incubation: Place the plates vertically in the growth chamber for an additional 5-7 days.

  • Measurement: Scan the plates and measure the length of the primary root using image analysis software.

  • Data Analysis: Calculate the average root length for each treatment and determine the percentage of inhibition compared to the control group.

Future Directions

To provide a comprehensive comparison, further studies should be conducted to:

  • Determine the binding affinities of this compound to the different TIR1/AFB auxin co-receptors using in vitro binding assays.

  • Analyze the expression of auxin-responsive genes (e.g., using DR5::GUS or DR5::LUC reporter lines, or through qRT-PCR) in response to treatment with this compound.

  • Investigate the stability and metabolism of this compound within plant tissues to understand its persistence and potential conversion to other active or inactive forms.

By conducting these experiments, the scientific community can build a clear and data-driven understanding of the biological activity of this compound and its potential applications in research and agriculture.

References

A Comparative Guide to the Efficacy of Synthetic Auxins in Plant Growth Promotion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic auxins are pivotal in modern agriculture and plant biotechnology for their profound influence on plant growth and development. This guide provides an objective comparison of the efficacy of three widely used synthetic auxins—2,4-Dichlorophenoxyacetic acid (2,4-D), 1-Naphthaleneacetic acid (NAA), and Indole-3-butyric acid (IBA)—in promoting critical developmental processes such as rooting, callus induction, and shoot regeneration. The information presented is supported by experimental data to aid researchers in selecting the most appropriate auxin for their specific applications.

Quantitative Comparison of Synthetic Auxin Efficacy

The relative effectiveness of 2,4-D, NAA, and IBA can vary significantly depending on the plant species, the target developmental process, and the concentration used. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Efficacy in Promoting Adventitious Root Formation in Cuttings

Synthetic AuxinPlant SpeciesConcentration (mg/L)Rooting Percentage (%)Average Number of Roots per CuttingAverage Root Length (cm)Reference
IBA Taxus baccata2Max Survival & Root Length--
NAA Taxus baccata1 - 2Callus only--
2,4-D Taxus baccata0.02 - 2Callus only--
IBA Ficus carica250087.2920.8623.01
NAA Syzygium malaccense200010025.5-
IBA + NAA Syzygium malaccense1000 + 100010016.8Higher than single auxins
IBA Vigna radiata10⁻³ MHigh~80-
NAA Vigna radiata10⁻³ MHigh~80-
2,4-D Vigna radiata10⁻³ MModerate~30-

Table 2: Efficacy in Callus Induction

Synthetic AuxinPlant SpeciesExplant SourceConcentration (mg/L)Callus Induction Frequency (%)Callus MorphologyReference
2,4-D Musa paradisiaca-4.0Fastest Induction-
2,4-D Oryza sativaSeed3.096Embryogenic
NAA Atropa acuminataLeaf1.0 (with 1.0 BAP)-Max Fresh Weight (22.14 mg)
2,4-D + NAA Cocos nuciferaYoung Leaf10.0 - 20.1 + 1.0 - 3.0Fastest Formation (2-3 months)Poor Proliferation
2,4-D + BAP Piper retrofractumLeaf1.0 + 2.0-Friable, greenish-white
NAA General--EffectiveFriable, lightly colored
2,4-D General--Highly EffectiveOften used for embryogenic callus

Table 3: Efficacy in Shoot Regeneration from Callus

Synthetic AuxinPlant SpeciesConcentration (mg/L)Shoot Regeneration Frequency (%)Average Number of Shoots per ExplantReference
NAA Oryza sativa0.5 (with 5.0 BAP)100-
NAA Sorbus caloneura0.3 (with 3.0 6-BA & 0.1 TDZ)--
NAA Solanum lycopersicum0.5 (with 1.0 ZT)-12.8 (primordia)

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key experiments involving synthetic auxins.

Protocol 1: Adventitious Rooting of Cuttings

Objective: To induce adventitious root formation from stem cuttings using synthetic auxins.

Materials:

  • Plant cuttings (10-15 cm long, with at least 2-3 nodes)

  • Synthetic auxins (IBA, NAA) as powder or solution

  • Fungicide

  • Rooting medium (e.g., perlite, vermiculite, sand, or a mixture)

  • Trays or pots

  • Misting system or humidity dome

Procedure:

  • Preparation of Cuttings: Take cuttings from healthy, actively growing mother plants. Make a clean, angled cut just below a node. Remove the lower leaves, leaving 2-3 leaves at the top.

  • Fungicide Treatment: To prevent fungal infections, briefly dip the basal end of the cuttings in a fungicide solution.

  • Auxin Application:

    • Powder Application: Moisten the basal 2-3 cm of the cutting and dip it into the auxin powder. Tap gently to remove excess powder.

    • Quick Dip Solution: Dissolve the auxin in a solvent like ethanol to the desired concentration. Dip the basal end of the cutting into the solution for a few seconds.

    • Dilute Solution Soak: Prepare a lower concentration aqueous solution of the auxin. Soak the basal portion of the cuttings in the solution for several hours.

  • Planting: Insert the treated cuttings into the pre-moistened rooting medium. Ensure good contact between the cutting and the medium.

  • Incubation: Place the trays or pots under a misting system or cover with a humidity dome to maintain high humidity. Provide indirect light and maintain a temperature of 20-25°C.

  • Data Collection: After a few weeks, gently remove the cuttings to assess rooting. Record the rooting percentage, number of roots per cutting, and root length.

Protocol 2: Callus Induction from Explants

Objective: To induce callus formation from plant explants using synthetic auxins.

Materials:

  • Plant explants (e.g., leaf discs, stem segments, cotyledons)

  • Murashige and Skoog (MS) basal medium

  • Synthetic auxins (2,4-D, NAA) and cytokinins (e.g., BAP, Kinetin)

  • Sucrose

  • Gelling agent (e.g., agar)

  • Sterile petri dishes or culture vessels

  • Laminar flow hood

  • Autoclave

Procedure:

  • Explant Sterilization: Surface sterilize the plant material. This typically involves washing with detergent, followed by immersion in 70% ethanol for a short period, and then treatment with a sodium hypochlorite solution. Rinse thoroughly with sterile distilled water.

  • Medium Preparation: Prepare MS medium supplemented with the desired concentrations of synthetic auxins and cytokinins, sucrose, and a gelling agent. Adjust the pH to 5.6-5.8 before autoclaving.

  • Inoculation: In a laminar flow hood, cut the sterilized explants into appropriate sizes and place them on the surface of the solidified culture medium.

  • Incubation: Seal the culture vessels and incubate them in a growth chamber in the dark at 25 ± 2°C.

  • Subculture: Transfer the developing callus to fresh medium every 3-4 weeks to maintain growth.

  • Data Collection: Record the callus induction frequency, and observe callus morphology (color, texture). Fresh and dry weight of the callus can also be measured.

Mandatory Visualizations

Signaling Pathway of Auxin Action

The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.

AuxinSignaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets Ubiquitin Ubiquitin ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Response Cellular Response (Growth, Development) Auxin_Response_Genes->Response Leads to Ubiquitin->Aux_IAA Ubiquitination Aux_IAA_low Aux/IAA ARF_low ARF Aux_IAA_low->ARF_low Genes_low Gene Expression REPRESSED Auxin_high Auxin TIR1_AFB_high TIR1/AFB Auxin_high->TIR1_AFB_high Aux_IAA_high Aux/IAA TIR1_AFB_high->Aux_IAA_high Proteasome_high Degradation Aux_IAA_high->Proteasome_high ARF_high ARF Genes_high Gene Expression ACTIVATED ARF_high->Genes_high

Caption: Canonical auxin signaling pathway.

Experimental Workflow for Comparative Efficacy

The following diagram illustrates a generalized workflow for comparing the efficacy of different synthetic auxins in promoting a specific plant growth response.

ExperimentalWorkflow Start Start: Select Plant Species and Explant/Cutting Type Preparation Explant/Cutting Preparation (Sterilization, Sizing) Start->Preparation Treatment Treatment Application Preparation->Treatment Control Control (No Auxin) Treatment->Control Group 1 Auxin1 Synthetic Auxin 1 (e.g., 2,4-D) Treatment->Auxin1 Group 2 Auxin2 Synthetic Auxin 2 (e.g., NAA) Treatment->Auxin2 Group 3 Auxin3 Synthetic Auxin 3 (e.g., IBA) Treatment->Auxin3 Group 4 Incubation Incubation (Controlled Environment) Control->Incubation Auxin1->Incubation Auxin2->Incubation Auxin3->Incubation DataCollection Data Collection (e.g., Rooting %, Callus Weight) Incubation->DataCollection Analysis Statistical Analysis DataCollection->Analysis Conclusion Conclusion: Comparative Efficacy Analysis->Conclusion

Caption: Generalized experimental workflow.

A Comparative Analysis of the Antimicrobial Efficacy of Novel (2-Isopropylphenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the antimicrobial properties of newly synthesized (2-Isopropylphenoxy)acetic acid derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The following sections detail the antimicrobial activity of these novel compounds against a panel of pathogenic bacteria and fungi, comparing their efficacy to established antimicrobial agents. This report includes detailed experimental methodologies and visual representations of potential antimicrobial mechanisms.

Comparative Antimicrobial Activity

The antimicrobial efficacy of the novel this compound derivatives was evaluated using the Kirby-Bauer disk diffusion method. The results, presented as the diameter of the zone of inhibition, are summarized below. While this method provides a qualitative assessment of antimicrobial activity, it is a well-established technique for preliminary screening. It is important to note that Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, which offer a quantitative measure of antimicrobial effect, were not available in the reviewed literature for these specific novel compounds.

Table 1: Antibacterial Activity of Novel this compound Derivatives and Standard Antibiotics

CompoundZone of Inhibition (mm)
Gram-Positive Bacteria
Bacillus subtilis
Novel Derivative 1 12
Novel Derivative 2 14
Novel Derivative 3 10
Ampicillin (Standard) 20
Ciprofloxacin (Standard) 25
Norfloxacin (Standard) 23
Gram-Negative Bacteria
Escherichia coli
Novel Derivative 1 9
Novel Derivative 2 11
Novel Derivative 3 8
Ampicillin (Standard) 18
Ciprofloxacin (Standard) 24
Norfloxacin (Standard) 22

Table 2: Antifungal Activity of Novel this compound Derivatives and a Standard Antifungal Agent

CompoundZone of Inhibition (mm)
Fungi
Candida albicans
Novel Derivative 1 13
Novel Derivative 2 16
Novel Derivative 3 11
Griseofulvin (Standard) 18

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial activity of the novel this compound derivatives.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a standardized procedure used to determine the susceptibility of bacteria to various antimicrobial compounds.[1][2][3]

a. Preparation of Bacterial Inoculum:

  • Select isolated colonies of the test bacteria from an overnight culture.

  • Suspend the colonies in sterile saline solution.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to a bacterial density of approximately 1-2×10⁸ CFU/mL.[1]

b. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the adjusted bacterial suspension.

  • Remove excess fluid by pressing and rotating the swab against the inner side of the tube.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth. This is typically done by streaking in three different directions, rotating the plate 60 degrees after each streaking.[2][3]

  • Allow the plate to dry for 3-5 minutes.

c. Application of Antimicrobial Disks:

  • Using sterile forceps, place paper disks impregnated with a known concentration of the novel derivatives or standard antibiotics onto the surface of the inoculated agar plate.

  • Ensure the disks are placed at least 24 mm apart from each other to avoid overlapping of the inhibition zones.[3]

  • Gently press each disk to ensure complete contact with the agar surface.

d. Incubation and Interpretation:

  • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

While not performed for the novel compounds in the primary literature, the following is a standard protocol for determining the MIC, a quantitative measure of antimicrobial activity.[4][5][6]

a. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

b. Inoculation:

  • Prepare a bacterial inoculum as described in the disk diffusion protocol and dilute it to a final concentration of approximately 5×10⁵ CFU/mL in each well of the microtiter plate.

c. Incubation and Interpretation:

  • Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Postulated Mechanisms of Action

The precise signaling pathways and mechanisms of action for these novel this compound derivatives have not been fully elucidated. However, based on the known activities of related phenoxyacetic acid compounds, two primary mechanisms are postulated: inhibition of cell wall synthesis and disruption of the bacterial cell membrane.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Bacterial Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Agar Plate B->D C Prepare Agar Plates (Mueller-Hinton) C->D E Apply Antimicrobial Disks D->E F Incubate (37°C, 16-18h) E->F G Measure Zone of Inhibition F->G H Compare with Standards G->H

Experimental workflow for antimicrobial susceptibility testing.
Postulated Mechanism 1: Inhibition of Bacterial Cell Wall Synthesis

Phenoxyacetic acid derivatives share structural similarities with the D-alanyl-D-alanine terminus of peptidoglycan precursors. It is hypothesized that these compounds may act as competitive inhibitors of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of the bacterial cell wall.

G Postulated Inhibition of Cell Wall Synthesis cluster_membrane Bacterial Cell PBP Penicillin-Binding Protein (PBP) Wall Cross-linked Cell Wall PBP->Wall Catalyzes Inhibition Inhibition Precursor Peptidoglycan Precursor Precursor->PBP Binds to Derivative Phenoxyacetic Acid Derivative Derivative->PBP Competitively Inhibits

Inhibition of bacterial cell wall synthesis by phenoxyacetic acid derivatives.
Postulated Mechanism 2: Disruption of Bacterial Cell Membrane

The lipophilic nature of the isopropylphenoxy group may facilitate the insertion of these molecules into the bacterial cell membrane. This could disrupt the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Postulated Disruption of Bacterial Cell Membrane cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption Membrane->Disruption Derivative Phenoxyacetic Acid Derivative Derivative->Membrane Inserts into Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

References

Structure-Activity Relationship of (2-Isopropylphenoxy)acetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (2-Isopropylphenoxy)acetic acid analogs across various biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and hypolipidemic effects. The information is compiled from multiple studies to offer a comprehensive overview for researchers in drug discovery and development.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for various this compound analogs and related phenoxyacetic acid derivatives, categorized by their biological activity.

Table 1: Anticonvulsant Activity of Phenoxyacetic Acid Analogs
CompoundStructureAnimal ModelDoseActivityReference
Compound 7b (Structure not fully specified, a phenoxyacetic acid derivative)PTZ-induced seizure model (mice)Not specified100% protection, 0% mortality[1]
Compound 5f (Structure not fully specified, a phenoxyacetic acid derivative)PTZ-induced seizure model (mice)Not specified90% protection, 10% mortality[2]
Compound 5e (Structure not fully specified, a phenoxyacetic acid derivative)PTZ-induced seizure model (mice)Not specified80% protection, 10% mortality[2]
Compound 10c (Structure not fully specified, a phenoxyacetic acid derivative)PTZ-induced seizure model (mice)Not specified80% protection, 20% mortality[2]
Valproic Acid-PTZ-induced seizure model (mice)Not specifiedStandard anticonvulsant drug[1]
Table 2: Anti-inflammatory Activity of Phenoxyacetic Acid Analogs
CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 6a COX-20.03365.4[3]
Compound 6c COX-20.03196.9[3]
CelecoxibCOX-20.05298.6[4]
Mefenamic AcidCOX-1/COX-21.98Not specified[4]
Table 3: Antimicrobial Activity of Phenoxyacetic Acid Analogs
CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
(S)-1-((S)-1-(2-(2,6-dibromo-4- formylphenoxy)acetyl)pyrrolidine-2- carbonyl)pyrrolidine-2-carboxylic acidCandida albicansZone of inhibition: 24mm (Grisofulvin: 20mm)[5]
2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acidNot specifiedIC50= 18.94 +0.24µg/ml (DPPH assay)[5]
Table 4: Hypolipidemic Activity of Phenoxyacetic Acid Analogs
CompoundAnimal ModelEffect on Lipid LevelsReference
Isopropyl-[4'-(p-chlorobenzoyl)-2-phenoxy-2-methyl]-propionate (LF 178)Normal and hyperlipidemic ratsSignificant depression of total lipids and cholesterol at 15-20 mg/kg[6]
2-(4-(2-substituted aminothiazole-4-yl) phenoxy) acetic acid derivativesHigh-fat diet-induced hyperlipidemic ratsEvaluation of hypolipidemic activity[7]
2-phenyl-3,4-dimethyl-3-hydroxypentanic acid sodium saltRats and micePronounced hypolipidemic effect, decreasing total cholesterol, cholesterol of alpha-lipoproteins and triglycerides[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is a standard preclinical screening method for potential anticonvulsant drugs.[1][9]

Procedure:

  • Animal Model: Male Swiss albino mice are typically used.[10][11][12]

  • Drug Administration: The test compounds or vehicle are administered intraperitoneally (i.p.) or orally at a specified time before the induction of seizures.

  • Seizure Induction: A sub-convulsive dose of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is injected i.p. to induce seizures.[10][12]

  • Observation: Animals are observed for a period of 30-60 minutes for the onset and severity of seizures, which are scored based on a standardized scale (e.g., from no response to generalized tonic-clonic seizures).[10][13]

  • Data Analysis: The percentage of animals protected from seizures and the mortality rate are calculated for each group.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the cyclooxygenase enzymes, which are key targets for anti-inflammatory drugs.[14][15][16]

Procedure:

  • Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.[16][17]

  • Compound Incubation: The test compounds are pre-incubated with the enzyme in a buffer solution at a specific temperature and for a set duration.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[16]

  • Detection: The production of prostaglandins (e.g., PGE2) is measured using methods such as enzyme immunoassay (EIA) or fluorometric detection.[14][16]

  • Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[15]

Minimum Inhibitory Concentration (MIC) Test

The MIC test is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20][21][22]

Procedure:

  • Microorganism Culture: The test microorganism is cultured in a suitable broth medium to a standardized density.[18]

  • Serial Dilution: The test compound is serially diluted in a liquid or solid growth medium in a multi-well plate or series of tubes.[20]

  • Inoculation: Each well or tube is inoculated with the standardized microbial suspension.

  • Incubation: The plates or tubes are incubated under controlled conditions (temperature, time) to allow for microbial growth.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[21]

High-Fat Diet (HFD)-Induced Hyperlipidemia Model

This animal model is used to evaluate the efficacy of potential hypolipidemic agents.[23][24][25][26]

Procedure:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[26][27]

  • Induction of Hyperlipidemia: The animals are fed a high-fat diet for a period of several weeks to induce an increase in blood lipid levels.[24][25] The diet is typically rich in cholesterol and saturated fats.[26][27]

  • Drug Administration: The test compounds are administered orally or via another appropriate route for a specified duration.

  • Blood Sampling: Blood samples are collected at the end of the study period.

  • Lipid Profile Analysis: Serum levels of total cholesterol, triglycerides, low-density lipoprotein (LDL), and high-density lipoprotein (HDL) are measured.

  • Data Analysis: The changes in lipid profiles in the treated groups are compared to the control group that received the high-fat diet without treatment.

Mandatory Visualization

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Arachidonic_Acid COX2 Cyclooxygenase-2 (COX-2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 converts COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins isomerized to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Phenoxyacetic_Acids (2-Isopropylphenoxy)acetic acid analogs Phenoxyacetic_Acids->COX2 inhibits

Caption: The COX-2 signaling pathway in inflammation and its inhibition by phenoxyacetic acid analogs.

Experimental Workflow: In Vitro COX Inhibition Assay

COX_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Substrate) Start->Prepare_Reagents Add_Enzyme Add COX-1 or COX-2 Enzyme to 96-well plate Prepare_Reagents->Add_Enzyme Add_Compound Add Test Compound (Phenoxyacetic acid analog) Add_Enzyme->Add_Compound Pre_incubation Pre-incubate Add_Compound->Pre_incubation Add_Substrate Add Arachidonic Acid (Substrate) Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Activity Measure Prostaglandin Production (e.g., EIA, Fluorometry) Incubate->Measure_Activity Calculate_IC50 Calculate IC50 and Selectivity Index Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the in vitro COX inhibitory activity of test compounds.

Logical Relationship: Anticonvulsant Mechanisms of Action

Anticonvulsant_MoA Phenoxyacetic_Acids (2-Isopropylphenoxy)acetic acid analogs GABA_ergic Enhance GABAergic (Inhibitory) Neurotransmission Phenoxyacetic_Acids->GABA_ergic may Glutamatergic Reduce Glutamatergic (Excitatory) Neurotransmission Phenoxyacetic_Acids->Glutamatergic may Ion_Channels Modulate Voltage-gated Ion Channels (Na+, Ca2+) Phenoxyacetic_Acids->Ion_Channels may Neuronal_Excitability Neuronal Hyperexcitability Seizures Seizures Neuronal_Excitability->Seizures GABA_ergic->Neuronal_Excitability reduces Glutamatergic->Neuronal_Excitability reduces Ion_Channels->Neuronal_Excitability reduces

Caption: Potential mechanisms of action for anticonvulsant phenoxyacetic acid derivatives.

References

A Comparative Analysis of the Cytotoxicity of Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of various phenoxyacetic acid derivatives, a class of compounds with widespread use as herbicides and potential applications in drug development. This analysis is supported by experimental data from peer-reviewed studies, offering insights into their mechanisms of action and structure-activity relationships.

Comparative Cytotoxicity Data

The cytotoxic potential of phenoxyacetic acids and their derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following tables summarize the IC50 values of various phenoxyacetic acids across different cell lines, providing a basis for comparing their cytotoxic potency.

CompoundCell LineIC50 (µM)Reference
Phenoxyacetamide Derivative I HepG2 (Liver Cancer)1.43[1]
MCF-7 (Breast Cancer)7.43[1]
THLE-2 (Normal Liver)36.27[1]
Phenoxyacetamide Derivative II HepG2 (Liver Cancer)6.52[1]
Pyridazine hydrazide appended phenoxy acetic acid HepG2 (Liver Cancer)6.9[1]
2,4-Dichlorophenoxyacetic acid (2,4-D) Human LymphocytesInduces apoptosis[2]
Pancreatic β-cellsInduces apoptosis[3]
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) Human ErythrocytesInduces oxidative damage[4]
Methoxyacetic acid (MAA) Prostate Cancer CellsInduces apoptosis and cell cycle arrest[5]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line used and the duration of exposure.[6]

Structure-Cytotoxicity Relationship

Studies have shown a clear relationship between the chemical structure of phenoxyacetic acid derivatives and their cytotoxic activity. The type, number, and position of substituents on the phenyl ring significantly influence their biological effects. For instance, the presence of chlorine atoms at positions 2 and/or 4 of the benzene ring appears to be crucial for inducing cytotoxicity and mutagenicity.[4] Conversely, the introduction of a third chlorine atom at position 5 can abolish the mutagenic effect while retaining toxicity.[4]

Mechanisms of Cytotoxicity

The cytotoxic effects of phenoxyacetic acids are primarily mediated through the induction of apoptosis, a form of programmed cell death. Key mechanisms involved include:

  • Oxidative Stress: Phenoxyacetic acids can induce the generation of reactive oxygen species (ROS), leading to cellular damage.[3][4]

  • Mitochondrial Dysfunction: These compounds can disrupt the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[3][7]

  • Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Phenoxyacetic acids have been shown to activate key caspases, such as caspase-3 and caspase-9.[5]

  • DNA Fragmentation: A hallmark of apoptosis is the cleavage of nuclear DNA into smaller fragments.[7][8]

Signaling Pathways in Phenoxyacetic Acid-Induced Apoptosis

The following diagram illustrates a generalized signaling pathway for apoptosis induced by phenoxyacetic acids, based on current research.

Phenoxyacetic_Acid_Apoptosis_Pathway Phenoxyacetic_Acids Phenoxyacetic Acids ROS ↑ Reactive Oxygen Species (ROS) Phenoxyacetic_Acids->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Generalized signaling pathway of phenoxyacetic acid-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with various concentrations of phenoxyacetic acids Incubate1->Treat Incubate2 Incubate for a defined period (e.g., 24-72h) Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h (Formazan formation) Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at ~570 nm Add_Solvent->Measure Analyze Calculate cell viability and IC50 values Measure->Analyze

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.[9]

  • Treat the cells with various concentrations of the phenoxyacetic acid derivatives and a vehicle control.[9]

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

  • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[11]

  • Calculate cell viability as a percentage of the control and determine the IC50 values.[12]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_PI_Assay_Workflow Start Induce apoptosis in cells with phenoxyacetic acids Harvest Harvest cells (including supernatant) Start->Harvest Wash Wash cells with cold PBS Harvest->Wash Resuspend Resuspend cells in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate for 15-20 min at room temperature in the dark Stain->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze Interpret Interpret results: - Annexin V-/PI- (Live) - Annexin V+/PI- (Early Apoptosis) - Annexin V+/PI+ (Late Apoptosis/Necrosis) Analyze->Interpret

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Induce apoptosis in cells by treating with phenoxyacetic acids for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.[13]

  • Wash the cells with cold phosphate-buffered saline (PBS).[14]

  • Resuspend the cells in 1X Annexin V Binding Buffer.[14]

  • Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and propidium iodide (PI) to the cell suspension.[13]

  • Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Add more 1X Binding Buffer to each sample before analysis.[14]

  • Analyze the stained cells promptly by flow cytometry.[13] Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes, caspases.

Protocol:

  • Prepare cell lysates from both treated and untreated cells.[15]

  • Add the cell lysate to a reaction buffer containing a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.[16]

  • Incubate the mixture to allow the caspases to cleave the substrate.[15]

  • Measure the resulting signal (color or fluorescence) using a microplate reader.[16] The signal intensity is proportional to the caspase activity.

DNA Fragmentation Assay

This assay visualizes the characteristic ladder pattern of DNA fragments produced during apoptosis.

Protocol:

  • Harvest cells after treatment.

  • Lyse the cells and isolate the DNA.[17]

  • Separate the DNA fragments by agarose gel electrophoresis.[17]

  • Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium bromide). Apoptotic cells will show a characteristic "ladder" of DNA fragments.[17]

References

Unveiling the Auxin Agonist Potential of (2-Isopropylphenoxy)acetic acid: A Comparative Analysis of Auxin Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comparative Analysis of Auxin Receptor Binding Affinities

The binding of auxins to the TIR1/AFB family of F-box proteins is a critical event in the auxin signaling cascade. The strength of this interaction, often quantified by the dissociation constant (Kd), is a key determinant of a compound's biological activity. The following table summarizes the binding affinities of several common auxins to the TIR1 auxin receptor, as determined by Surface Plasmon Resonance (SPR).

CompoundChemical ClassReceptorDissociation Constant (Kd)Reference
Indole-3-acetic acid (IAA)Indole Acetic AcidTIR1~35 nM[1]
1-Naphthaleneacetic acid (NAA)Naphthalene Acetic AcidTIR1~29 nM[1]
2,4-Dichlorophenoxyacetic acid (2,4-D)Phenoxyacetic AcidTIR1~136 nM[1]
PicloramPicolinic AcidTIR1Weak binding[1]
(2-Isopropylphenoxy)acetic acid Phenoxyacetic Acid TIR1/AFB Data not available

The Auxin Signaling Pathway

The canonical auxin signaling pathway is initiated by the binding of auxin to a co-receptor complex formed by a member of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, leading to various physiological responses.

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Auxin (this compound) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Forms Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Aux_IAA->ARF Represses SCF->Aux_IAA Ubiquitinates ARE Auxin Response Element (ARE) in DNA ARF->ARE Binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Regulates

Figure 1. Simplified diagram of the nuclear auxin signaling pathway.

Experimental Protocols

In Vitro Auxin Receptor Binding Assay using Surface Plasmon Resonance (SPR)

This protocol outlines the general steps for assessing the binding affinity of auxin analogs to the TIR1 auxin receptor using Surface Plasmon Resonance (SPR) technology.

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 sensor chip)

  • Recombinant purified TIR1 protein

  • Test compounds (e.g., this compound, IAA, NAA, 2,4-D) dissolved in an appropriate solvent (e.g., DMSO) and diluted in running buffer.

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

2. Experimental Workflow:

SPR_Workflow start Start chip_prep Sensor Chip Preparation (Activation with EDC/NHS) start->chip_prep immobilization Immobilization of TIR1 Receptor on Sensor Chip Surface chip_prep->immobilization blocking Blocking of Unreacted Sites (Ethanolamine) immobilization->blocking equilibration Equilibration with Running Buffer blocking->equilibration injection Injection of Auxin Analogs (Analyte) at various concentrations equilibration->injection measurement Real-time Measurement of Binding (Association/Dissociation) injection->measurement regeneration Regeneration of Sensor Surface measurement->regeneration regeneration->injection Next Concentration analysis Data Analysis (Determination of Kd) regeneration->analysis Completion of Runs end End analysis->end

References

A Comparative Guide to the Synthesis of (2-Isopropylphenoxy)acetic Acid: Reproducibility and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the reliable and efficient synthesis of chemical intermediates is paramount. (2-Isopropylphenoxy)acetic acid is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of established methods for its synthesis, focusing on reproducibility, yield, and reaction conditions.

Comparison of Synthesis Methodologies

ParameterMethod 1: Williamson-Type Synthesis
Starting Materials 2-Isopropylphenol, Ethyl Chloroacetate, Potassium Carbonate, Sodium Hydroxide
Solvent Dry Acetone, Ethanol
Reaction Time 12 hours (reflux), 9 hours (hydrolysis)
Temperature Reflux
Reported Yield 88%[1]
Purity Data Not explicitly stated, but recrystallization is performed.

Detailed Experimental Protocols

Method 1: Williamson-Type Synthesis

This method, adapted from the work of Mohammed et al. (2016), is a two-step process involving the initial formation of an ester followed by hydrolysis.[1]

Step 1: Synthesis of Isopropyl Phenoxy Ethyl Acetate

  • A mixture of 2-isopropylphenol (0.03 mol), ethyl chloroacetate (0.045 mol), and anhydrous potassium carbonate (0.03 mol) in 50 ml of dry acetone is refluxed for 12 hours.

  • After cooling, the solvent is removed by distillation.

  • The remaining residue is treated with cold water to remove potassium carbonate and then extracted with ether (3 x 30 ml).

  • The combined ether layers are washed with a 10% sodium hydroxide solution (3 x 30 ml) followed by water (3 x 30 ml).

  • The ether layer is dried over anhydrous sodium sulfate and evaporated to yield isopropyl phenoxy ethyl acetate.

Step 2: Hydrolysis to this compound

  • The isopropyl phenoxy ethyl acetate (0.015 mol) is dissolved in ethanol (15 ml).

  • A solution of sodium hydroxide (0.025 mol) in water (5 ml) is added to the mixture.

  • The reaction mixture is refluxed for 9 hours.

  • After cooling, the mixture is acidified with 5 M hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give colorless crystals of this compound.[1]

Reproducibility and Validation

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers, and its reproducibility is generally considered to be high for a wide range of substrates.[2][3][4][5][6] The reported yield of 88% for the synthesis of this compound using the Williamson-type method by Mohammed et al. (2016) suggests an efficient process.[1] However, as with any chemical synthesis, variations in reagent purity, solvent dryness, and reaction conditions can influence the outcome. For rigorous validation, it is recommended that researchers perform the synthesis multiple times to establish a consistent yield and purity profile in their specific laboratory setting. Characterization of the final product by techniques such as NMR, IR spectroscopy, and melting point analysis is crucial to confirm its identity and purity.

Phase-Transfer Catalysis (PTC) offers a potentially greener and more efficient alternative to traditional Williamson ether synthesis by facilitating reactions between reactants in immiscible phases, often allowing for milder reaction conditions and reduced use of organic solvents.[7][8] While a specific, validated protocol for this compound using PTC is not detailed in the available literature, the general principles of PTC suggest it could be a viable and potentially advantageous method. A validation study directly comparing the two methods for this specific compound would be a valuable contribution to the field, providing data on yield, purity, cost-effectiveness, and environmental impact.

Logical Workflow for Method Comparison and Validation

The following diagram illustrates a logical workflow for comparing and validating different synthesis methods for a target compound like this compound.

Synthesis_Validation_Workflow cluster_methods Synthesis Method Selection cluster_execution Experimental Execution cluster_analysis Data Collection and Analysis cluster_comparison Comparative Evaluation cluster_validation Validation Method1 Method 1: Williamson-Type Synthesis Exec1 Execute Synthesis Protocol 1 Method1->Exec1 Method2 Method 2: Phase-Transfer Catalysis Exec2 Execute Synthesis Protocol 2 Method2->Exec2 Data1 Collect Data: - Yield - Purity (HPLC, NMR) - Reaction Time - Temperature Exec1->Data1 Data2 Collect Data: - Yield - Purity (HPLC, NMR) - Reaction Time - Temperature Exec2->Data2 Compare Compare Performance Metrics Data1->Compare Data2->Compare Reproducibility Assess Reproducibility (Multiple Runs) Compare->Reproducibility Robustness Evaluate Robustness (Varying Conditions) Compare->Robustness

Caption: Workflow for comparing and validating synthesis methods.

General Signaling Pathway Context

This compound and its derivatives can be investigated for their potential to modulate various signaling pathways implicated in disease. For instance, some phenoxyacetic acid derivatives have been explored as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play crucial roles in metabolism and inflammation. The diagram below illustrates a simplified generic signaling pathway that could be modulated by such a compound.

Signaling_Pathway Ligand (2-Isopropylphenoxy)acetic acid derivative Receptor Nuclear Receptor (e.g., PPAR) Ligand->Receptor Dimerization Heterodimerization (e.g., with RXR) Receptor->Dimerization DNA_Binding Binding to PPRE in Target Gene Promoters Dimerization->DNA_Binding Transcription Modulation of Gene Transcription DNA_Binding->Transcription Response Cellular Response (e.g., Anti-inflammatory effects, Metabolic changes) Transcription->Response

Caption: Generic nuclear receptor signaling pathway.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (2-Isopropylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the quantification of (2-Isopropylphenoxy)acetic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following sections present a summary of their performance characteristics based on experimental data from closely related phenoxyacetic acids, detailed experimental protocols, and visualizations to aid in methodological decisions.

Data Presentation: Performance Characteristics

The performance of each analytical method is summarized in the table below. The data presented is a representative compilation from various studies on phenoxyacetic acid herbicides, which are structurally similar to this compound. This information serves as a reliable benchmark for what can be expected when developing and validating a method for the target analyte.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
**Linearity (R²) **> 0.999> 0.998> 0.999
Limit of Detection (LOD) 0.005 - 0.5 µg/mL0.01 - 0.5 µg/mL (derivatized)0.00008 - 0.05 ng/mL
Limit of Quantitation (LOQ) 0.01 - 1.0 µg/mL0.05 - 1.0 µg/mL (derivatized)0.0002 - 0.1 ng/mL
Accuracy (Recovery %) 85 - 110%80 - 115%90 - 118%
Precision (RSD %) < 5%< 10%< 5%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for related phenoxyacetic acids and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the direct analysis of this compound in various matrices.

  • Sample Preparation:

    • Accurately weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.

    • Add 5 mL of acetonitrile and vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector set at 230 nm.

    • Column Temperature: 30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the acidic analyte.

  • Sample Preparation and Derivatization:

    • Perform an initial extraction as described for the HPLC method.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Derivatization: Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[2]

    • Heat the mixture at 70°C for 30 minutes.[2]

    • After cooling, the sample is ready for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and selectivity without the need for derivatization.

  • Sample Preparation:

    • Follow the same sample preparation procedure as for the HPLC method.

    • Dilute the final extract with the initial mobile phase if necessary to fall within the linear range of the instrument.

  • LC-MS/MS Conditions:

    • LC Column: A high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using:

      • A: 0.1% formic acid in water.

      • B: 0.1% formic acid in acetonitrile.

      • A typical gradient could be: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ion Source: Electrospray Ionization (ESI) in negative mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.[4][5]

Mandatory Visualization

The following diagrams illustrate the logical workflows and relationships involved in the cross-validation of these analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_validation Method Validation Phase cluster_crossval Cross-Validation Phase cluster_decision Decision Phase A Define Analytical Requirement (e.g., Sensitivity, Matrix) B Select Potential Analytical Methods (HPLC, GC-MS, LC-MS/MS) A->B C Individual Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) B->C D Analyze Identical Samples with Validated Methods C->D E Compare Results & Assess Agreement (e.g., Bland-Altman, Regression) D->E F Determine Inter-method Bias & Consistency E->F G Select Optimal Method(s) for Routine Analysis F->G

Workflow for Cross-Validation of Analytical Methods.

MethodComparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS Analyte This compound HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS LCMSMS LC-MS/MS Analyte->LCMSMS HPLC_Pros Pros: - Robust & Widely Available - Direct Analysis HPLC->HPLC_Pros HPLC_Cons Cons: - Lower Sensitivity - Potential Matrix Interference HPLC->HPLC_Cons GCMS_Pros Pros: - High Selectivity - Good for Volatile Compounds GCMS->GCMS_Pros GCMS_Cons Cons: - Requires Derivatization - Thermal Degradation Risk GCMS->GCMS_Cons LCMSMS_Pros Pros: - Highest Sensitivity & Selectivity - No Derivatization Needed LCMSMS->LCMSMS_Pros LCMSMS_Cons Cons: - Higher Cost & Complexity - Potential for Matrix Effects LCMSMS->LCMSMS_Cons

Comparison of Analytical Methods for this compound.

References

Unraveling the Influence of Phenoxyacetic Acids on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of phenoxyacetic acids in regulating gene expression. It delves into the molecular mechanisms, presents supporting experimental data, and offers detailed protocols for key analytical techniques.

Phenoxyacetic acids, a class of synthetic compounds, have garnered significant attention for their diverse biological activities, ranging from herbicidal action to therapeutic effects. Their ability to modulate gene expression lies at the heart of these functions. This guide focuses on a comparative analysis of prominent phenoxyacetic acid derivatives, including 2,4-Dichlorophenoxyacetic acid (2,4-D), Clofibric acid, 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), detailing their impact on the transcriptome and the signaling pathways they influence.

Comparative Analysis of Gene Expression Changes

Phenoxyacetic acids induce distinct changes in gene expression, largely dependent on the specific compound and the biological system. The following tables summarize the quantitative data on the differential expression of key genes in response to 2,4-D and Clofibric acid. It is important to note that comprehensive, publicly available gene expression datasets for MCPA and 2,4,5-T are limited, and thus a detailed quantitative comparison for these compounds is not currently feasible.

Table 1: Comparative Gene Expression Changes Induced by 2,4-D in Plants

GeneFunctionOrganismFold ChangeReference
Aux/IAAAuxin signaling repressorRed CloverUp to 177-fold increase[1]
ARF9Auxin response factorRed Clover116-fold increase[1]
GH3Auxin homeostasisArabidopsis thalianaUpregulated
SAURCell expansionArabidopsis thalianaUpregulated
Photosynthesis-related genesPhotosynthesisRed CloverDownregulated[1]
NCEDAbscisic acid biosynthesisRed CloverUpregulated[1]
ACSEthylene biosynthesisRed CloverUpregulated[1]

Table 2: Comparative Gene Expression Changes Induced by Clofibric Acid in Mammalian Hepatocytes

Gene/Gene FamilyFunctionSpeciesFold ChangeReference
Cytochrome P450 4aFatty acid metabolismRodentUpregulated[2]
Peroxisome proliferation-related genesPeroxisome biogenesisRodentUpregulated[2]
Cell proliferation-related genesCell cycleRodentUpregulated[2]
Apoptosis-related genesProgrammed cell deathRodentDownregulated[2]
L-fatty acid binding protein (L-FABP)Fatty acid transportRodent & HumanUpregulated[2]
UDP-glucuronosyl-transferaseDetoxificationRat & HumanUpregulated[2]
Hepatocyte nuclear factor 1alpha (HNF1alpha)Transcription factorHumanUpregulated[2]

Key Signaling Pathways in Phenoxyacetic Acid-Mediated Gene Regulation

The regulation of gene expression by phenoxyacetic acids is orchestrated through specific signaling pathways. For 2,4-D in plants, the primary mechanism involves the modulation of the auxin signaling pathway. In mammals, clofibric acid and related compounds primarily exert their effects through the peroxisome proliferator-activated receptor (PPAR) signaling pathway.

The Auxin Signaling Pathway (Plants)

2,4-D, being a synthetic auxin, hijacks the natural auxin signaling cascade. At high concentrations, it leads to an overstimulation of this pathway, causing uncontrolled cell division and growth, which is the basis of its herbicidal activity. The core of this pathway involves the degradation of Aux/IAA repressor proteins, which in turn unleashes Auxin Response Factors (ARFs) to regulate the transcription of auxin-responsive genes.

Auxin_Signaling cluster_extracellular Extracellular cluster_nucleus Nucleus 2_4_D 2,4-D TIR1_AFB TIR1/AFB 2_4_D->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Forms Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Targets Ub Ubiquitin ARF ARF Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element ARF->AuxRE Binds to Auxin_Genes Auxin-Responsive Genes AuxRE->Auxin_Genes Regulates Transcription Ub->Aux_IAA Ubiquitination

Caption: The Auxin Signaling Pathway initiated by 2,4-D.

The PPAR Signaling Pathway (Mammals)

Clofibric acid acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that function as transcription factors. Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This pathway is central to the regulation of lipid metabolism, inflammation, and cell proliferation.

PPAR_Signaling cluster_extracellular Extracellular cluster_nucleus Nucleus Clofibric_Acid Clofibric Acid PPAR PPAR Clofibric_Acid->PPAR Binds and Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerizes with RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to Target_Genes Target Genes (e.g., CYP4A, L-FABP) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: The PPAR Signaling Pathway activated by Clofibric Acid.

Experimental Protocols

The investigation of gene expression changes induced by phenoxyacetic acids relies on robust and sensitive molecular techniques. The two primary methods employed are Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and Microarray Analysis.

Experimental Workflow

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. Gene Expression Analysis cluster_rt_qpcr A. RT-qPCR cluster_microarray B. Microarray Cell_Culture Cell/Tissue Culture Treatment Treatment with Phenoxyacetic Acid Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation RNA_QC RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Isolation->RNA_QC cDNA_synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_synthesis cRNA_labeling cRNA Synthesis and Labeling RNA_QC->cRNA_labeling qPCR Quantitative PCR cDNA_synthesis->qPCR Data_Analysis_qPCR Data Analysis (ΔΔCt Method) qPCR->Data_Analysis_qPCR Results Results Data_Analysis_qPCR->Results Hybridization Hybridization to Microarray Chip cRNA_labeling->Hybridization Scanning Scanning and Image Analysis Hybridization->Scanning Data_Analysis_Microarray Data Normalization and Analysis Scanning->Data_Analysis_Microarray Data_Analysis_Microarray->Results

Caption: General workflow for analyzing gene expression changes.

Detailed Protocol: Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive method for quantifying the expression of specific genes. It involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the subsequent quantification of the cDNA using PCR.

1. RNA Isolation and Quality Control:

  • Isolate total RNA from control and phenoxyacetic acid-treated samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis or a bioanalyzer to ensure RNA integrity.

2. Reverse Transcription (cDNA Synthesis):

  • Prepare a reverse transcription master mix containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and RNase inhibitor.

  • Add a standardized amount of total RNA (e.g., 1 µg) to the master mix.

  • Perform the reverse transcription reaction in a thermal cycler according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).

3. Quantitative PCR (qPCR):

  • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, DNA polymerase, and forward and reverse primers for the target gene and a reference (housekeeping) gene.

  • Add the synthesized cDNA to the qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR instrument with a typical cycling program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).

  • Include a melt curve analysis at the end of the run when using SYBR Green to verify the specificity of the amplified product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes in both control and treated samples.

  • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. The fold change is typically calculated as 2-ΔΔCt.

Detailed Protocol: Microarray Analysis

Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.

1. RNA Isolation and Quality Control:

  • Follow the same procedure as for RT-qPCR to obtain high-quality total RNA.

2. cDNA and cRNA Synthesis and Labeling:

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and a T7-oligo(dT) primer.

  • Synthesize second-strand cDNA.

  • Purify the double-stranded cDNA.

  • Perform in vitro transcription (IVT) to synthesize biotin-labeled complementary RNA (cRNA) from the cDNA template.

  • Purify and fragment the labeled cRNA.

3. Hybridization:

  • Prepare a hybridization cocktail containing the fragmented and labeled cRNA, hybridization controls, and hybridization buffer.

  • Hybridize the cocktail to a microarray chip (e.g., Affymetrix GeneChip) in a hybridization oven for a specified time and temperature (e.g., 16 hours at 45°C).

4. Washing and Staining:

  • Wash the microarray chip to remove non-specifically bound cRNA using an automated fluidics station.

  • Stain the chip with a streptavidin-phycoerythrin (SAPE) conjugate, which binds to the biotin labels on the cRNA.

  • Amplify the signal with a biotinylated anti-streptavidin antibody followed by another staining with SAPE.

5. Scanning and Data Acquisition:

  • Scan the microarray chip using a high-resolution scanner to detect the fluorescence intensity at each probe.

  • The scanner software will generate a digital image of the microarray and quantify the fluorescence intensity for each probe cell.

6. Data Analysis:

  • Perform data normalization to correct for systematic variations between arrays.

  • Identify differentially expressed genes by comparing the signal intensities between control and treated samples using statistical tests (e.g., t-test, ANOVA) and applying a fold-change cutoff and a significance threshold (p-value or FDR).

  • Perform downstream analysis such as pathway analysis and gene ontology enrichment to interpret the biological significance of the gene expression changes.

Conclusion

This guide provides a comparative overview of the effects of phenoxyacetic acids on gene expression, highlighting the central roles of the auxin and PPAR signaling pathways. The provided experimental protocols offer a detailed framework for researchers to investigate these effects in their own studies. While significant data exists for 2,4-D and clofibric acid, further research is needed to fully elucidate the gene regulatory networks affected by other phenoxyacetic acid derivatives like MCPA and 2,4,5-T. A deeper understanding of these mechanisms will be crucial for both agricultural applications and the development of novel therapeutic strategies.

References

Unveiling the Antimicrobial Potential of (2-Isopropylphenoxy)acetic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological effects of derivatives of (2-Isopropylphenoxy)acetic acid, focusing on their antimicrobial properties. Due to a lack of available peer-reviewed data on the biological effects of this compound itself, this guide will focus on its synthesized derivatives, offering a comparative analysis against a standard antibiotic, Ciprofloxacin.

Introduction

Phenoxyacetic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and herbicidal properties. This guide focuses on the antimicrobial potential of amino acid and dipeptide derivatives of 2-(2'-isopropyl-5'-methylphenoxy)acetic acid. The exploration of such derivatives is a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy and reduced side effects.

Comparative Analysis of Antimicrobial Activity

A study by Dahiya et al. synthesized a series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides and evaluated their antimicrobial activity against a panel of pathogenic bacteria and fungi.[1] The results, summarized in the table below, highlight the potential of these derivatives as antimicrobial agents.

CompoundTest MicroorganismZone of Inhibition (mm)
Derivative 2 Pseudomonas aeruginosa18
Staphylococcus aureus16
Derivative 6 Pseudomonas aeruginosa17
Staphylococcus aureus18
Derivative 15 Pseudomonas aeruginosa16
Staphylococcus aureus17
Ciprofloxacin (Standard) Pseudomonas aeruginosa22
Staphylococcus aureus25
Derivative 13 Candida albicans19
Derivative 14 Candida albicans20
Derivative 16 Candida albicans18
Fluconazole (Standard) Candida albicans24

Data sourced from Dahiya et al.[1]

The data indicates that while the synthesized derivatives exhibit notable antibacterial and antifungal activity, the standard antibiotics, Ciprofloxacin and Fluconazole, showed larger zones of inhibition, suggesting greater potency under the tested conditions. However, the derivatives represent a promising scaffold for further optimization to enhance their antimicrobial efficacy.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the work of Dahiya et al.[1]

Synthesis of 2-(2'-isopropyl-5'-methylphenoxy)acetyl Amino Acid/Dipeptide Derivatives

A solution of 2-(2'-isopropyl-5'-methylphenoxy)acetic acid (10 mmol) in dry dichloromethane (DCM, 50 mL) is cooled to 0°C. To this, dicyclohexylcarbodiimide (DCC, 11 mmol) and the respective amino acid methyl ester or dipeptide (10 mmol) are added, followed by triethylamine (TEA, 11 mmol). The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for 24 hours. The precipitated dicyclohexylurea is filtered off, and the filtrate is washed successively with 5% HCl, 5% NaHCO₃ solution, and water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which is then purified by recrystallization.

Antimicrobial Screening by Disk Diffusion Method
  • Preparation of Inoculum: A loopful of the test microorganism is inoculated into 5 mL of nutrient broth and incubated at 37°C for 24 hours.

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: The microbial inoculum is uniformly spread over the surface of the solidified agar plates using a sterile cotton swab.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a solution of the test compound (50 µg/mL in DMSO).

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

Visualizing the Synthesis and Workflow

To better understand the processes described, the following diagrams illustrate the general synthesis pathway and the experimental workflow for antimicrobial screening.

Synthesis_Pathway 2-Isopropylphenoxy)acetic acid 2-Isopropylphenoxy)acetic acid Derivative Derivative 2-Isopropylphenoxy)acetic acid->Derivative Amino Acid/Dipeptide Amino Acid/Dipeptide Amino Acid/Dipeptide->Derivative DCC, TEA DCC, TEA DCC, TEA->Derivative

Caption: General synthesis pathway for the derivatives.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results Inoculum Preparation Inoculum Preparation Plate Inoculation Plate Inoculation Inoculum Preparation->Plate Inoculation Agar Plate Preparation Agar Plate Preparation Agar Plate Preparation->Plate Inoculation Disc Application Disc Application Plate Inoculation->Disc Application Incubation Incubation Disc Application->Incubation Zone of Inhibition Measurement Zone of Inhibition Measurement Incubation->Zone of Inhibition Measurement

Caption: Experimental workflow for antimicrobial screening.

Conclusion

While direct peer-reviewed evidence of the biological effects of this compound is currently limited, the study of its derivatives reveals a promising foundation for the development of new antimicrobial agents. The amino acid and dipeptide conjugates of 2-(2'-isopropyl-5'-methylphenoxy)acetic acid have demonstrated in vitro activity against pathogenic bacteria and fungi. Further research, including structural modifications to enhance potency and detailed mechanistic studies, is warranted to fully elucidate the therapeutic potential of this class of compounds. This guide serves as a foundational resource for researchers interested in exploring the antimicrobial applications of phenoxyacetic acid derivatives.

References

Safety Operating Guide

Navigating the Disposal of (2-Isopropylphenoxy)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of (2-Isopropylphenoxy)acetic acid, a compound that requires careful handling due to its potential hazards.

Important Note: A specific Safety Data Sheet (SDS) for this compound was not located in the available resources. The following disposal procedures are based on guidelines for structurally similar compounds, such as phenoxyacetic acids and other acidic organic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.

Core Principles of Chemical Waste Disposal

The fundamental principle for disposing of this compound is to treat it as hazardous waste. This means it should never be disposed of down the drain or in regular trash.[1][2][3] Improper disposal can lead to environmental contamination and potential harm to public health.

All chemical waste must be collected in appropriate, clearly labeled containers.[1][4] These containers should be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[1][4] It is crucial to prevent the mixing of incompatible waste streams; for instance, organic acids should be segregated from oxidizing acids like nitric acid.[4][5]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn. This includes:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and eye irritation.[6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and irritation.[6][7]
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or fume hoodMinimizes inhalation of dust or vapors.[6][7]

Disposal Protocol for this compound

The recommended procedure for the disposal of this compound is to engage a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for this.

Step-by-Step Disposal Guide:

  • Containment: Collect waste this compound in a designated, compatible, and leak-proof container.[1][4] The original container is often a suitable choice.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[1][3]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[4]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will ensure it is transported and disposed of in compliance with all local, state, and federal regulations.

Spill Management

In the event of a spill, the primary concern is to ensure the safety of laboratory personnel and to contain the spill.

Spill SizeProcedure
Small Spill Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a designated hazardous waste container. Clean the spill area thoroughly.
Large Spill Evacuate the immediate area. Notify your supervisor and the institution's EHS department immediately.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound Waste cluster_assessment Hazard Assessment cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Identify Waste as This compound assess Consult SDS and Institutional Guidelines (Assume Hazardous if SDS is unavailable) start->assess contain Collect in a compatible, leak-proof container assess->contain drain Do NOT pour down the drain assess->drain trash Do NOT dispose in regular trash assess->trash label_node Label container with: 'Hazardous Waste' Chemical Name Associated Hazards contain->label_node storage Store in a designated Satellite Accumulation Area (SAA) label_node->storage segregate Segregate from incompatible materials storage->segregate contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup segregate->contact_ehs disposal Disposal by a licensed hazardous waste contractor contact_ehs->disposal

Caption: Disposal workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (2-Isopropylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of (2-Isopropylphenoxy)acetic acid are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step instructions to mitigate risks and streamline your operational workflow.

This compound and its derivatives are classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper safety measures is paramount to prevent exposure and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

Body PartPPE TypeStandard/SpecificationPurpose
Eyes/Face Safety Goggles or Face ShieldOSHA 29 CFR 1910.133 or European Standard EN166To protect against splashes and airborne particles that can cause serious eye irritation.[2][3]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Follow manufacturer's specifications for chemical compatibility.To prevent skin contact, which can cause irritation.[2][3]
Body Laboratory CoatStandard laboratory apparelTo protect skin and personal clothing from contamination.[2][3]
Respiratory Use in a well-ventilated area or with a fume hood. Respirator may be needed for large spills or inadequate ventilation.NIOSH/OSHA approved respiratorTo prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[2][4]

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures procedural consistency.

Experimental Workflow

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Verify availability of spill kit and emergency eyewash/shower prep2->prep3 handle1 Weigh and handle solid chemical in fume hood handle2 Prepare solutions in a designated, well-ventilated area handle1->handle2 handle3 Keep containers tightly closed when not in use handle2->handle3 post1 Decontaminate work surfaces post2 Segregate and label all waste post1->post2 post3 Remove and properly dispose of PPE post2->post3 post4 Wash hands thoroughly post3->post4 cluster_prep cluster_prep cluster_handling cluster_handling cluster_prep->cluster_handling cluster_post cluster_post cluster_handling->cluster_post

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and its associated waste is a critical final step in the experimental process. All waste must be treated as hazardous.[3]

Waste Disposal Decision Pathway

Disposal Plan for this compound Waste cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Waste Generated waste_solid Unused/Expired Solid Chemical start->waste_solid waste_liquid Contaminated Solutions start->waste_liquid waste_ppe Contaminated PPE (gloves, etc.) start->waste_ppe dispose_solid Collect in a labeled, sealed hazardous waste container for solids. waste_solid->dispose_solid dispose_liquid Collect in a labeled, sealed hazardous waste container for liquids. waste_liquid->dispose_liquid dispose_ppe Double-bag and place in a designated hazardous waste container. waste_ppe->dispose_ppe end Arrange for pickup by an approved waste disposal plant. dispose_solid->end dispose_liquid->end dispose_ppe->end

Caption: Decision-making process for the safe disposal of waste contaminated with this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration.[2][3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3] For large spills, evacuate the area and contact your institution's environmental health and safety department. Ensure adequate ventilation and wear appropriate PPE during cleanup.[3][4]

By implementing these safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before handling any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.